1-(5-Bromo-2-chlorophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-2-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHHIFONFVBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682179 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-78-7 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)pyrrolidine: A Key Building Block for Targeted Protein Degradation
Introduction: The Emergence of a Versatile Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic modalities is relentless. Among the most promising strategies to have emerged is targeted protein degradation, a powerful approach that harnesses the cell's own machinery to eliminate disease-causing proteins. At the heart of this technology are bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and the ubiquitin-proteasome system.[1][2] The synthesis of these complex molecules relies on a modular approach, utilizing a toolbox of versatile chemical building blocks. 1-(5-Bromo-2-chlorophenyl)pyrrolidine (CAS 1261959-78-7) has been identified as a crucial such building block, particularly for the development of novel protein degraders.[3]
This technical guide provides a comprehensive overview of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore plausible and detailed synthetic routes, discuss analytical characterization techniques, and elaborate on its application in the rapidly evolving field of targeted protein degradation. This document is designed to be a practical resource, offering not just data, but also insights into the rationale behind experimental choices.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and drug design. The key physicochemical characteristics of 1-(5-Bromo-2-chlorophenyl)pyrrolidine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1261959-78-7 | [3] |
| Molecular Formula | C₁₀H₁₁BrClN | [3] |
| Molecular Weight | 260.56 g/mol | [3] |
| Appearance | Likely an off-white to yellow solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) | Inferred from structure |
| Storage | Room temperature | [3] |
The presence of two halogen atoms, bromine and chlorine, on the phenyl ring offers distinct opportunities for further functionalization through various cross-coupling reactions. The pyrrolidine moiety provides a non-planar, saturated heterocyclic core, which can be advantageous for optimizing pharmacokinetic properties and achieving specific spatial orientations in a larger molecule.
Synthesis and Purification: A Practical Guide
While a specific, publicly available, step-by-step synthesis protocol for 1-(5-Bromo-2-chlorophenyl)pyrrolidine is not extensively documented in the literature, its structure suggests a straightforward synthesis via established N-arylation methodologies. The most probable and industrially scalable methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3][4][5] This method is highly versatile and tolerant of a wide range of functional groups, making it an ideal choice for the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
The proposed reaction involves the coupling of 1-bromo-4-chloro-2-fluorobenzene with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base. The fluorine atom at the 2-position of the starting material is the most likely leaving group in this palladium-catalyzed process due to the relative bond strengths and the established reactivity patterns in Buchwald-Hartwig reactions.
Caption: Proposed Buchwald-Hartwig synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 1-bromo-4-chloro-2-fluorobenzene (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand like XPhos (0.04 eq). The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).
-
Addition of Reagents: Anhydrous toluene is added via syringe, followed by pyrrolidine (1.2 eq) and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Reaction Execution: The reaction mixture is heated to a temperature between 80-110 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
-
Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the pyrrolidine, generating the active nucleophile, and to facilitate the regeneration of the active catalyst.
-
Solvent: A non-polar, aprotic solvent like toluene is typically used to ensure the solubility of the reagents and to allow for heating to the required reaction temperature.
Alternative Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another viable method, particularly given the presence of electron-withdrawing halogen substituents on the phenyl ring.[6][7] In this case, the reaction would likely proceed via the displacement of the fluorine atom, which is generally a good leaving group in SNAr reactions, especially when activated by other electron-withdrawing groups.
Caption: Plausible Nucleophilic Aromatic Substitution route to the target compound.
This method might require more forcing conditions (higher temperatures) compared to the palladium-catalyzed route but has the advantage of avoiding the use of expensive and potentially toxic heavy metal catalysts.
Analytical Characterization: Confirming Identity and Purity
A rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 1-(5-Bromo-2-chlorophenyl)pyrrolidine. A combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7.0-7.5 ppm region with characteristic splitting patterns. Aliphatic protons of the pyrrolidine ring would appear as multiplets in the 1.5-3.5 ppm range. |
| ¹³C NMR | Aromatic carbons in the 110-150 ppm range, with carbons attached to halogens showing distinct chemical shifts. Aliphatic carbons of the pyrrolidine ring would be observed in the 20-50 ppm region. |
| Mass Spec. | The molecular ion peak (M+) would be observed at m/z ≈ 259 and 261, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| FT-IR | C-H stretching vibrations for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-N stretching vibrations. |
Self-Validating System in Analytical Protocol:
The combination of these techniques provides a self-validating system. For instance, the number of distinct proton and carbon signals in the NMR spectra should correspond to the number of unique protons and carbons in the proposed structure. The fragmentation pattern in the mass spectrum should be consistent with the cleavage of the pyrrolidine ring and the halogenated phenyl group. The functional groups identified by IR spectroscopy must be in agreement with the structure determined by NMR and MS.
Application in Targeted Protein Degradation
The primary application of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is as a versatile building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[1][8] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
The 1-(5-Bromo-2-chlorophenyl)pyrrolidine moiety can be incorporated into a PROTAC scaffold in several ways. The bromine and chlorine atoms provide handles for further chemical modifications, such as Suzuki or Sonogashira couplings, to attach a linker or the E3 ligase-binding element. The pyrrolidine ring itself can contribute to the overall shape and binding affinity of the PROTAC to its targets.
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper safety precautions must be observed when handling 1-(5-Bromo-2-chlorophenyl)pyrrolidine and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9][10]
-
Storage: Store in a cool, dry place away from incompatible materials.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a valuable and versatile building block with significant potential in the field of drug discovery, particularly for the development of targeted protein degraders. Its synthesis can be achieved through robust and well-established methodologies like the Buchwald-Hartwig amination. A thorough analytical characterization is crucial to ensure its quality and suitability for downstream applications. As the field of targeted protein degradation continues to expand, the demand for such well-defined and strategically functionalized building blocks will undoubtedly grow, solidifying the importance of 1-(5-Bromo-2-chlorophenyl)pyrrolidine in the medicinal chemist's arsenal.
References
-
1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 16, 2026, from [Link]
-
Zareef, M., Iqbal, R., & Arfan, M. (2008). A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 82-86. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 16, 2026, from [Link]
-
Palladium-catalyzed amination of pyrrolidine with aryl chlorides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Hansson, M. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]
-
Iannazzo, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(7), 867. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules, 26(16), 4967. [Link]
-
Yang, Q., Ney, J. E., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic letters, 7(12), 2575–2578. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Kattamuri, P. V., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(26), 8124–8127. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14). National Institutes of Health. [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]
-
Fisher Scientific. (n.d.). Pyrrolidine Safety Data Sheet. [Link]
-
Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. (2022, August 19). Drug Testing and Analysis, 14(8), 1395-1407. [Link]
-
Nucleophilic Aromatic Substitution. (2018, August 7). [Video]. YouTube. [Link]
-
Koravović, M., Tasić, G., & Roglić, G. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society, 87(7-8), 785-804. [Link]
-
How PROTAC Degraders Work: Molecular Recognition and Design Principles. (n.d.). FASEB. Retrieved January 16, 2026, from [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2006, March). Journal of Molecular Structure, 786(1), 53-64. [Link]
-
Degradation of proteins by PROTACs and other strategies. (2020). Acta Pharmaceutica Sinica B, 10(2), 207–238. [Link]
-
Pyrrolidine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. Al-Nahrain Journal of Science, 23(4), 5-12. [Link]
-
Recent Advances of Degradation Technologies Based on PROTAC Mechanism. (2022). International Journal of Molecular Sciences, 23(18), 10457. [Link]
-
1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Protein degradation induced by PROTAC molecules as an emerging drug discovery strategy. (2022, May 4). ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 16, 2026, from [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). British Journal of Pharmacology, 177(9), 1968-1989. [Link]
-
Pyrrolidine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
2-(3-bromo-5-chlorophenyl)pyrrolidine hydrochloride. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]
-
2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)pyrrolidine
Abstract: This document provides a comprehensive technical overview of the chemical compound 1-(5-Bromo-2-chlorophenyl)pyrrolidine. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the compound's fundamental properties, including its molecular structure and weight, and delves into its physicochemical characteristics, a representative synthetic pathway, and its potential applications as a structural motif in modern chemical research. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Compound Identification and Core Properties
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a disubstituted aromatic compound featuring a pyrrolidine ring attached to a bromochlorophenyl group. This unique combination of a halogenated aromatic core and a saturated heterocyclic amine makes it a valuable building block in synthetic organic chemistry, particularly for creating libraries of compounds for biological screening.
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrClN | [1][2] |
| Molecular Weight | 260.56 g/mol | [1][2][3] |
| CAS Number | 1261959-78-7 | [1][2][4] |
| IUPAC Name | 1-(5-bromo-2-chlorophenyl)pyrrolidine | N/A |
| Common Synonyms | 4-Bromo-1-chloro-2-pyrrolidinobenzene | [1] |
Physicochemical and Safety Data
Understanding the physicochemical properties of a compound is paramount for its effective use in experimental design, from selecting appropriate solvent systems to establishing safe storage conditions.
| Parameter | Data | Source(s) |
| Purity/Specification | Research Grade (Typically ≥95%) | [4] |
| Storage Conditions | Sealed in a dry environment, refrigerated at 2-8°C. | [2] |
| Hazards | While specific GHS data is not published for this exact compound, related structures with brominated and chlorinated aromatic rings are often associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Standard laboratory precautions, including the use of personal protective equipment (PPE), are mandatory. | [5] |
Note: A full Safety Data Sheet (SDS) should be consulted from the specific vendor before handling this chemical.
Synthesis and Reactivity
The pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids and synthetic drugs.[6][7] Its synthesis often involves the reaction of a primary or secondary amine with a suitable electrophile. For a compound like 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a common and effective method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.
This reaction is favored in modern synthetic chemistry due to its high functional group tolerance, allowing for the direct formation of the C-N bond between the aromatic ring and the pyrrolidine nitrogen.
Representative Synthetic Protocol: Buchwald-Hartwig Amination
The causality behind this choice of protocol is its efficiency and modularity. It allows for the coupling of a wide range of aryl halides with amines, making it a cornerstone of medicinal chemistry for generating compound libraries.
Reaction Scheme:
-
Starting Materials: 1-Bromo-4-chloro-2-iodobenzene (or a similar 1,2,4-trihalobenzene) and Pyrrolidine.
-
Catalyst System: A Palladium(0) source (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine ligand (e.g., Xantphos or BINAP).
-
Base: A strong, non-nucleophilic base is required to deprotonate the pyrrolidine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: An anhydrous, aprotic solvent such as toluene or dioxane is used to ensure the stability of the catalyst and reagents.
Step-by-Step Methodology:
-
Inert Atmosphere: The reaction vessel is charged with the aryl halide, the phosphine ligand, and the base. The vessel is then purged and filled with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Anhydrous toluene, pyrrolidine, and the Pd(0) catalyst are added sequentially via syringe.
-
Heating: The reaction mixture is heated under reflux (typically 80-110°C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water or brine to remove the inorganic base and salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Buchwald-Hartwig synthesis protocol.
Caption: Workflow for the synthesis of the title compound via Buchwald-Hartwig amination.
Applications in Research and Drug Development
The structural motif of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is of significant interest to medicinal chemists. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the phenyl ring provides orthogonal handles for further chemical modification.
-
Scaffold for Library Synthesis: The bromine atom can be selectively targeted for further cross-coupling reactions (e.g., Suzuki, Sonogashira, or another C-N coupling) while the chlorine atom remains intact, or vice-versa, depending on the catalytic system. This allows for the rapid generation of a diverse library of analogues from a single, advanced intermediate.
-
Fragment-Based Drug Discovery (FBDD): As a substituted pyrrolidine, this compound can serve as a fragment for screening against biological targets. The pyrrolidine moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[8]
-
Precursor for Biologically Active Molecules: The specific substitution pattern may be a key feature in compounds designed to interact with specific protein binding pockets, where halogen bonding and hydrophobic interactions are critical for affinity and selectivity.
References
-
PubChem, 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. [Link]
-
MDPI, Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
CAS Common Chemistry, 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine. [Link]
-
MDPI, Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubChem, 2-(3-Bromo-5-chlorophenyl)pyrrolidine. [Link]
-
Wikipedia, Pyrrolidine. [Link]
-
PubChemLite, 2-(3-bromo-5-chlorophenyl)pyrrolidine hydrochloride (C10H11BrClN). [Link]
-
PubChem, 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one. [Link]
-
ResearchGate, Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
PubMed Central, Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. 1261959-78-7|1-(5-Bromo-2-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 3. 2-(3-Bromo-5-chlorophenyl)pyrrolidine | C10H11BrClN | CID 83735489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one | C9H9BrN2O | CID 49853518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine motif is a prevalent scaffold in numerous biologically active compounds, and its strategic functionalization is of significant interest to researchers.[1][2] This document will delve into the primary synthetic strategies, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The guide will offer detailed, step-by-step experimental protocols, mechanistic insights, and a discussion of the critical parameters that influence reaction outcomes. All quantitative data is summarized for clarity, and workflows are visualized using diagrams to facilitate understanding.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural component in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in drug discovery is attributed to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility and the capacity to act as a hydrogen bond donor or acceptor.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1]
The target molecule, 1-(5-Bromo-2-chlorophenyl)pyrrolidine, incorporates this important heterocyclic moiety attached to a di-halogenated phenyl ring. This substitution pattern offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine suggests two primary bond disconnections, leading to two main synthetic approaches:
-
C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a suitably activated 1-bromo-4-chloro-halobenzene with pyrrolidine. The success of this reaction hinges on the presence of an activating group (e.g., fluorine or a nitro group) on the benzene ring to facilitate nucleophilic attack.
-
C-N Bond Formation via Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide and an amine.[3] This method is known for its broad substrate scope and functional group tolerance.[3]
This guide will explore both of these robust strategies in detail.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a well-established method for the formation of aryl-nitrogen bonds.[4] The generally accepted mechanism proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex intermediate.[4] For the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a plausible starting material is 1-bromo-4-chloro-2-fluorobenzene. The highly electronegative fluorine atom acts as an excellent leaving group and activates the aromatic ring towards nucleophilic attack by pyrrolidine.
Proposed Reaction Scheme
Figure 1: General reaction scheme for the SNAr synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |
| 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 | C₆H₃BrClF | ≥98% | Commercially Available |
| Pyrrolidine | 123-75-1 | C₄H₉N | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99% | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Commercially Available |
| Brine (saturated aq. NaCl) | N/A | NaCl, H₂O | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ≥97% | Commercially Available |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add pyrrolidine (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Mechanistic Causality
The choice of a polar aprotic solvent like DMSO is crucial as it can solvate the potassium carbonate, increasing its basicity, and can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.
Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method offers a milder alternative to traditional amination methods and is often compatible with a wider range of functional groups.[3][5] For the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a suitable starting material would be 1,4-dibromo-2-chlorobenzene.
Proposed Reaction Scheme
Figure 2: General reaction scheme for the Buchwald-Hartwig synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |
| 1,4-Dibromo-2-chlorobenzene | 1435-50-3 | C₆H₃Br₂Cl | ≥98% | Commercially Available |
| Pyrrolidine | 123-75-1 | C₄H₉N | ≥99% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | ≥98% | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C₃₉H₅₃P | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | ≥97% | Commercially Available |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Commercially Available |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl, H₂O | N/A | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | ≥99% | Commercially Available |
Procedure:
-
In an oven-dried Schlenk tube, add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by 1,4-dibromo-2-chlorobenzene (1.0 eq), pyrrolidine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Mechanistic Causality
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The bulky and electron-rich phosphine ligand, such as XPhos, is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of pyrrolidine, making it a more potent nucleophile for the coupling reaction. The use of an inert atmosphere is essential to prevent the oxidation of the palladium(0) catalyst.
Data Presentation
Table 1: Physicochemical Properties of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
| Property | Value |
| CAS Number | 1261959-78-7[6] |
| Molecular Formula | C₁₀H₁₁BrClN[6] |
| Molecular Weight | 260.56 g/mol [6] |
| Appearance | Expected to be a solid or oil |
| Purity | ≥97% (as commercially available)[6] |
| Storage | Room temperature[6] |
Visualization of Synthetic Workflows
SNAr Synthesis Workflow
Conclusion
This technical guide has outlined two robust and scientifically sound methodologies for the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine. The choice between the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific functional group tolerance required for a particular synthetic campaign. Both routes offer a reliable means to access this valuable building block for further elaboration in drug discovery and development programs. The detailed protocols and mechanistic discussions provided herein are intended to serve as a practical resource for researchers in the field.
References
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central. (URL: [Link])
-
1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%, 1 gram. (URL: [Link])
-
2-(5-bromo-2-chlorophenyl)acetonitrile (C8H5BrClN) - PubChemLite. (URL: [Link])
- CN105153137A - Preparation method of empagliflozin - Google P
-
1,5-dimethyl-2-pyrrolidone - Organic Syntheses Procedure. (URL: [Link])
- US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process - Google P
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. (URL: [Link])
- WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google P
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (URL: [Link])
-
1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem. (URL: [Link])
-
Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. (URL: [Link])
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (URL: [Link])
- WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google P
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. (URL: [Link])
-
2-(3-Bromo-5-chlorophenyl)pyrrolidine | C10H11BrClN | CID 83735489 - PubChem. (URL: [Link])
-
FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI - JSS College of Arts, Commerce and Science. (URL: [Link])
-
(PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate. (URL: [Link])
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])
-
Introduction to Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])
-
Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality - PubMed. (URL: [Link])
-
2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem. (URL: [Link])
Sources
- 1. WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)pyrrolidine: Synthesis, Characterization, and Applications
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Its non-planar, saturated heterocyclic structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. This guide provides a comprehensive technical overview of 1-(5-Bromo-2-chlorophenyl)pyrrolidine , a substituted phenylpyrrolidine with potential applications in drug discovery and chemical biology. We will delve into its chemical structure, nomenclature, physicochemical properties, a detailed synthetic protocol, and expected analytical characterization.
Chemical Structure and Nomenclature
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a halogenated aromatic amine with a pyrrolidine moiety directly attached to the phenyl ring.
Chemical Structure:
IUPAC Name: 1-(5-Bromo-2-chlorophenyl)pyrrolidine[2]
CAS Number: 1261959-78-7[2][3][4][5]
Molecular Formula: C₁₀H₁₁BrClN[4]
Molecular Weight: 260.56 g/mol [4]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, including reaction conditions and biological assays.
| Property | Value | Source |
| Appearance | Expected to be a solid or oil | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | - |
| pKa | Not available | - |
Synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine via Buchwald-Hartwig Amination
The synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine can be efficiently achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[6][7][8] This reaction is a powerful tool for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines. The proposed synthetic route involves the coupling of 1,4-dibromo-2-chlorobenzene with pyrrolidine. The selectivity of the reaction is governed by the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.[9]
Reaction Scheme:
Caption: Proposed synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is chosen for its high activity in C-N cross-coupling reactions. The choice of a suitable phosphine ligand is critical for the efficiency of the catalytic cycle. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to high yields.[6]
-
Base: A moderately strong inorganic base like cesium carbonate (Cs₂CO₃) is employed to deprotonate the pyrrolidine, forming the active nucleophile, and to neutralize the hydrogen bromide generated during the reaction. Its use can sometimes lead to cleaner reactions compared to stronger bases like sodium tert-butoxide.[8]
-
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions as it is non-polar and has a sufficiently high boiling point to facilitate the reaction. It is crucial to use an anhydrous solvent to prevent the deactivation of the catalyst.[7]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium(0) catalyst.[8]
Step-by-Step Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1,4-dibromo-2-chlorobenzene (1.0 mmol, 1.0 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), and Xantphos (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Addition of Catalyst and Solvent: Add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and anhydrous toluene (5 mL) to the flask under a positive pressure of argon.
-
Addition of Amine: Add pyrrolidine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Analytical Characterization
The structure and purity of the synthesized 1-(5-Bromo-2-chlorophenyl)pyrrolidine should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the aromatic protons. The pyrrolidine protons will likely appear as multiplets in the aliphatic region (around 1.5-4.0 ppm). The aromatic protons will appear in the downfield region (around 6.5-7.5 ppm) with splitting patterns characteristic of a trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrrolidine ring and the aromatic ring. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.56 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom and one chlorine atom (with their respective natural isotopic abundances).[10]
-
IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-Br and C-Cl stretching vibrations.
Applications in Research and Drug Development
Substituted phenylpyrrolidines are a class of compounds with significant interest in drug discovery due to their diverse biological activities. They have been investigated as, for example, anticonvulsant agents.[11] The specific substitution pattern of 1-(5-Bromo-2-chlorophenyl)pyrrolidine provides a unique scaffold for further chemical modification. The bromine atom can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, or another Buchwald-Hartwig reaction) to introduce additional diversity. The chlorine atom also offers a potential site for modification, although it is generally less reactive.
This compound can be utilized as a building block in the synthesis of more complex molecules for screening in various therapeutic areas, including neuroscience, oncology, and infectious diseases. The pyrrolidine nitrogen can also be further functionalized.
Conclusion
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a valuable chemical entity with potential applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure, properties, and a reliable synthetic protocol based on the Buchwald-Hartwig amination. The detailed experimental procedure and the discussion of the rationale behind the chosen conditions aim to empower researchers to synthesize and utilize this compound in their drug discovery and development endeavors.
References
- Li Petri G, Spanò V, Spatola R, et al. Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem. 2020;208:112783. doi: 10.1016/j.ejmech.2020.112783.
-
Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
- Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1).
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Published December 2, 2022. Accessed January 15, 2026. [Link]
-
PubChem. 1,4-Dibromo-2-chlorobenzene. Accessed January 15, 2026. [Link]
-
Aladdin Scientific. 1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%, 1 gram. Accessed January 15, 2026. [Link]
-
PubChem. Pyrrolidine. Accessed January 15, 2026. [Link]
-
PubChem. 2-(3-Bromo-5-chlorophenyl)pyrrolidine. Accessed January 15, 2026. [Link]
-
PubChemLite. 2-(5-bromo-2-chlorophenyl)pyrrolidine. Accessed January 15, 2026. [Link]
-
PubChemLite. 2-(3-bromo-5-chlorophenyl)pyrrolidine hydrochloride. Accessed January 15, 2026. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Accessed January 15, 2026. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Accessed January 15, 2026. [Link]
-
National Institute of Standards and Technology. Pyrrolidine. In NIST Chemistry WebBook. Accessed January 15, 2026. [Link]
-
National Institute of Standards and Technology. 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-. In NIST Chemistry WebBook. Accessed January 15, 2026. [Link]
-
PubChemLite. 2-(5-bromo-2-chlorophenyl)pyrrolidine. Accessed January 15, 2026. [Link]
Sources
- 1. Pyrrolidine [webbook.nist.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 1261959-78-7|1-(5-Bromo-2-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. parchem.com [parchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PubChemLite - 2-(5-bromo-2-chlorophenyl)pyrrolidine (C10H11BrClN) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(5-Bromo-2-chlorophenyl)pyrrolidine: An In-depth Technical Guide
Molecular Structure and Spectroscopic Overview
1-(5-Bromo-2-chlorophenyl)pyrrolidine possesses a unique combination of a substituted aromatic ring and a saturated heterocyclic moiety. The spectroscopic analysis of this compound is crucial for its unambiguous identification and the confirmation of its synthesis. The key structural features influencing its spectroscopic signature are the 1,2,4-trisubstituted benzene ring bearing a bromine and a chlorine atom, and an N-aryl pyrrolidine ring.
This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Molecular Structure:
Caption: Molecular structure of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-(5-Bromo-2-chlorophenyl)pyrrolidine are detailed below.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the substituted benzene ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts of aromatic protons are influenced by the electronic effects of the halogen substituents and the pyrrolidine nitrogen.[1][2][3][4][5]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.35 - 7.45 | d | J ≈ 2.5 |
| H-4 | 6.80 - 6.90 | dd | J ≈ 8.5, 2.5 |
| H-6 | 7.55 - 7.65 | d | J ≈ 8.5 |
| Pyrrolidine (α-CH₂) | 3.30 - 3.40 | t | J ≈ 6.5 |
| Pyrrolidine (β-CH₂) | 1.95 - 2.05 | m |
Interpretation and Causality:
-
Aromatic Protons: The aromatic region is predicted to display three distinct signals.[2][3][4][5] The proton at C-6 is expected to be the most downfield due to the deshielding effect of the adjacent chlorine atom. The proton at C-3 will appear as a doublet due to coupling with H-4, and the proton at C-4 will be a doublet of doublets from coupling to both H-3 and H-6. The expected coupling constants are typical for ortho and meta coupling in benzene derivatives.
-
Pyrrolidine Protons: The protons on the carbons adjacent to the nitrogen (α-CH₂) are expected to be deshielded and appear as a triplet around 3.3-3.4 ppm. The protons on the β-carbons of the pyrrolidine ring will be more shielded and are predicted to appear as a multiplet around 1.95-2.05 ppm.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 10 carbon atoms are expected to be inequivalent.[3][4][5][6]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 148 - 152 |
| C-2 | 125 - 129 |
| C-3 | 132 - 136 |
| C-4 | 120 - 124 |
| C-5 | 115 - 119 |
| C-6 | 130 - 134 |
| Pyrrolidine (α-C) | 50 - 54 |
| Pyrrolidine (β-C) | 25 - 29 |
Interpretation and Causality:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.[6] The carbon attached to the nitrogen (C-1) is expected to be significantly downfield. The carbons bearing the chlorine (C-2) and bromine (C-5) will also be downfield, with their exact shifts influenced by the interplay of inductive and resonance effects. The remaining aromatic carbons will resonate in the typical aromatic region of 120-140 ppm.
-
Pyrrolidine Carbons: The α-carbons of the pyrrolidine ring, being directly attached to the nitrogen, will be deshielded and appear in the 50-54 ppm range. The more shielded β-carbons are expected to resonate around 25-29 ppm.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra is outlined below.
Caption: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 1-(5-Bromo-2-chlorophenyl)pyrrolidine will exhibit characteristic bands for the aromatic ring, C-N bond, and C-H bonds.[7][8][9][10]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic C=C Stretch | 1580 - 1600, 1470 - 1500 | Medium to Strong |
| C-N Stretch (Aromatic Amine) | 1310 - 1360 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Interpretation and Causality:
-
C-H Stretching: The aromatic C-H stretching vibrations are expected at slightly higher wavenumbers (>3000 cm⁻¹) compared to the aliphatic C-H stretches of the pyrrolidine ring (<3000 cm⁻¹).[7][8][9][10]
-
Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring are predicted to appear as a pair of bands in the 1470-1600 cm⁻¹ region.[7]
-
C-N and C-Halogen Stretching: A strong absorption corresponding to the C-N stretching of the N-aryl bond is expected. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Experimental Protocol for FT-IR Spectroscopy
A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows:
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is expected to show a prominent molecular ion peak and characteristic fragment ions. The presence of bromine and chlorine will result in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.[11][12][13]
| m/z | Predicted Ion | Notes |
| 260/262/264 | [M]⁺ | Molecular ion peak with a characteristic isotopic pattern due to the presence of one bromine and one chlorine atom. The relative intensities of the peaks will depend on the natural abundance of the isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br).[11][12][13] |
| 190/192/194 | [M - C₄H₈]⁺ | Loss of the pyrrolidine ring via cleavage of the C-N bonds. |
| 155/157 | [M - C₄H₈ - Cl]⁺ | Subsequent loss of a chlorine radical. |
| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |
| 70 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidine cation. |
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak will be observed at m/z values corresponding to the different isotopic combinations of bromine and chlorine. The most abundant peak in this cluster will likely be at m/z 260 (for ¹²C₁₀¹H₁₁⁷⁹Br³⁵Cl¹⁴N). The M+2 and M+4 peaks will have significant intensities due to the presence of ⁸¹Br and ³⁷Cl isotopes.[11][12][13]
-
Fragmentation Pattern: The primary fragmentation pathway is expected to be the cleavage of the C-N bond, leading to the loss of the pyrrolidine ring or the formation of a pyrrolidine-containing fragment. Further fragmentation of the aromatic portion may involve the loss of the halogen atoms.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
Caption: A typical workflow for GC-MS analysis.[14][15][16]
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(5-Bromo-2-chlorophenyl)pyrrolidine. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this compound. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity and utility for the research community.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Emerald Cloud Lab. (2022, December 19). ExperimentGCMS Documentation. Retrieved from [Link]
-
SlideShare. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
- Unknown. (n.d.). 4406 GC-MS procedure and background.docx.
-
Organic Chemistry | OpenStax. (2024, September 26). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloroaniline. Retrieved from [Link]
- Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400.
-
The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
- University of Oxford, Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments.
-
Organic Chemistry | OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chlorobenzene. Retrieved from [Link]
- Unknown. (n.d.). Sample Preparation Guidelines for GC-MS.
-
HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). p-Bromochlorobenzene. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
- Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
-
SpectraBase. (n.d.). 2-Chloroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uni-saarland.de [uni-saarland.de]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. memphis.edu [memphis.edu]
- 16. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
The Pyrrolidine Scaffold: A Cornerstone in the Pursuit of Novel Bioactive Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent structural features, including sp3-hybridization that allows for a three-dimensional exploration of chemical space and the presence of multiple stereogenic centers, make it an ideal framework for the design of novel therapeutics with enhanced potency and selectivity.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted pyrrolidines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their synthesis and evaluation. We will explore key therapeutic areas where pyrrolidine derivatives have shown significant promise, including oncology, virology, and neuroscience, offering field-proven insights and detailed protocols to empower researchers in their quest for next-generation therapies.
The Pyrrolidine Advantage in Drug Design
The prevalence of the pyrrolidine motif in numerous FDA-approved drugs and natural products is a testament to its significance in medicinal chemistry.[1] Several key attributes contribute to its success:
-
Stereochemical Complexity: The pyrrolidine ring can possess up to four stereocenters, leading to a vast number of stereoisomers. This allows for the fine-tuning of interactions with chiral biological targets, such as enzymes and receptors, often leading to improved efficacy and reduced off-target effects.[1][2]
-
Three-Dimensional Architecture: Unlike flat aromatic rings, the non-planar nature of the pyrrolidine scaffold, a phenomenon known as "pseudorotation," provides a superior three-dimensional coverage of pharmacophore space.[1][2] This is crucial for establishing precise and high-affinity interactions with the complex topographies of protein binding sites.
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to enhanced aqueous solubility and improved pharmacokinetic profiles of drug candidates.[3]
-
Synthetic Tractability: The pyrrolidine core can be readily synthesized from chiral precursors like L-proline and 4-hydroxyproline, or through versatile methods such as 1,3-dipolar cycloaddition reactions, allowing for the generation of diverse libraries of substituted derivatives.[4][5]
Anticancer Activity of Substituted Pyrrolidines
The pyrrolidine scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[6][7] These derivatives often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[6]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
A critical signaling cascade frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[8] This pathway plays a central role in promoting cell growth, proliferation, and survival.[8] Several pyrrolidine-containing molecules have been designed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", style=filled]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", style=filled]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#EA4335"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substituted_Pyrrolidine [label="Substituted\nPyrrolidine\nInhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylation"]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylation"]; Akt -> mTOR; mTOR -> Proliferation; Akt -> Apoptosis [label="Inhibition", arrowhead=tee]; Substituted_Pyrrolidine -> PI3K [label="Inhibition", arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; }
Caption: Inhibition of the PI3K/Akt signaling pathway by a substituted pyrrolidine.Featured Anticancer Agents: Spirooxindole-Pyrrolidines
Spirooxindole-pyrrolidines are a class of compounds that have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][9][10] The rigid spirocyclic system allows for precise orientation of substituents to maximize interactions with their biological targets.
Experimental Protocols
The following protocol describes a general method for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.[6]
Workflow for Spirooxindole-Pyrrolidine Synthesis
Caption: General workflow for the synthesis of spirooxindole-pyrrolidines.
Step-by-Step Protocol:
-
In situ Generation of Azomethine Ylide: To a solution of an isatin derivative (1 mmol) and an amino acid (e.g., sarcosine, 1.2 mmol) in a suitable solvent (e.g., methanol or ethanol) is added a dipolarophile (1 mmol).
-
1,3-Dipolar Cycloaddition: The reaction mixture is refluxed for a specified period (typically 4-8 hours) until the starting materials are consumed (monitored by TLC).
-
Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spirooxindole-pyrrolidine.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3][11][12]
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized spirooxindole-pyrrolidine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Cytotoxicity Data for Spirooxindole-Pyrrolidines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | HeLa | 70 | [9] |
| 4 | HeLa | < 20 | [9] |
| 4u | HepG-2 | < 10 µg/mL | [6] |
| 4w | HepG-2 | < 10 µg/mL | [6] |
Antiviral Activity of Substituted Pyrrolidines
The pyrrolidine scaffold is a key component of several antiviral drugs, particularly those targeting viral proteases and neuraminidases.[4]
Mechanism of Action: Inhibition of Viral Enzymes
The HCV NS3/4A protease is essential for viral replication, making it a prime target for antiviral therapy.[4] Pyrrolidine-based compounds have been developed as potent inhibitors of this enzyme.[14]
Neuraminidase is a crucial enzyme for the release of new influenza virus particles from infected cells. Pyrrolidine derivatives can act as neuraminidase inhibitors, preventing the spread of the virus.
Experimental Protocols
Many antiviral pyrrolidines are synthesized from L-proline or its derivatives, leveraging the inherent chirality of the starting material.[15]
Workflow for Synthesis of L-Proline-Derived Antivirals
Caption: General synthetic workflow for L-proline-derived antiviral agents.
Step-by-Step Protocol (Illustrative):
-
Starting Material: Begin with a commercially available, protected L-proline derivative (e.g., Boc-L-proline).
-
Functional Group Transformations: Perform a series of chemical transformations to introduce the desired functionalities onto the pyrrolidine ring. This may involve reductions, oxidations, and substitutions.
-
Coupling Reactions: Couple the modified pyrrolidine core with other key fragments of the target molecule using standard peptide coupling or cross-coupling methodologies.
-
Deprotection: Remove any protecting groups to yield the final active compound.
-
Purification: Purify the final product using techniques such as HPLC.
A fluorescence-based assay can be used to determine the ability of a compound to inhibit influenza neuraminidase activity.[4][16]
Neuraminidase Inhibition Assay Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a fluorescent substrate (e.g., MUNANA).
-
Enzyme Reaction: In a 96-well plate, incubate the influenza virus (containing neuraminidase) with the test compound for 45 minutes at room temperature.[4]
-
Substrate Addition: Add the MUNANA substrate to each well and incubate for 1 hour at 37°C.[4]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., ethanol and NaOH).[4]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4]
-
Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC₅₀ value.
Central Nervous System (CNS) Activity of Substituted Pyrrolidines
Pyrrolidine derivatives have shown significant potential in the treatment of various CNS disorders, including anxiety, depression, and neurodegenerative diseases.[17][18]
Mechanism of Action: Modulation of CNS Receptors
Many CNS-active pyrrolidines exert their effects by binding to and modulating the activity of specific receptors in the brain, such as serotonin or nicotinic acetylcholine receptors.[19]
Experimental Protocols
The synthesis of CNS-active pyrrolidines often involves the construction of the pyrrolidine ring followed by the introduction of pharmacophoric groups that are crucial for receptor binding.
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[20][21]
Radioligand Binding Assay Protocol:
-
Membrane Preparation: Prepare a membrane homogenate from a tissue source rich in the receptor of interest (e.g., rat brain cortex).[22]
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound.[21]
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.[20]
Conclusion
The substituted pyrrolidine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its unique structural and physicochemical properties provide a fertile ground for the design of potent and selective molecules against a wide range of biological targets. The methodologies and insights presented in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of the pyrrolidine core in their drug discovery endeavors. Continued exploration of the vast chemical space accessible through substituted pyrrolidines holds immense promise for addressing unmet medical needs across various disease areas.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. ScienceDirect. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
-
Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. PMC. [Link]
-
Spirooxindole-Pyrrolizidine: Synthesis, Crystal Structure, and Anticancer Activity. Taylor & Francis Online. [Link]
-
Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. RSC Publishing. [Link]
-
Pyrrolidine molecules are a significant class of synthetic and natural plant metabolites, which shows the diversity of pharmacological activities. Bohrium. [Link]
-
New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. PMC. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
-
ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. YouTube. [Link]
-
PI3K-Akt signaling pathway. Cusabio. [Link]
-
2-Pyrrolidinylideneureas, a New Class of Central Nervous System Agents. PubMed. [Link]
-
The Chemistry Behind Neurological Therapies: Focus on Pyrrolidine Derivatives. NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]
-
A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. NIH. [Link]
-
3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PubMed Central. [Link]
-
Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PMC. [Link]
-
Identification of small molecule inhibitors of the hepatitis C virus RNA-dependent RNA polymerase from a pyrrolidine combinatorial mixture. PubMed. [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]
-
A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. PubMed. [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
-
Radioligand Binding Assay. Creative Bioarray. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Pyrrolidine-5,5-trans-lactams. 5. Pharmacokinetic optimization of inhibitors of hepatitis C virus NS3/4A protease. PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. RSC Publishing. [Link]
-
Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]
-
L‐Proline‐catalyzed one‐step synthesis of.... ResearchGate. [Link]
-
Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. PMC. [Link]
- CN104788353A - Method for synthesizing 4-oxo-L-proline derivative.
-
Dual-Action Mechanism of Viramidine Functioning as a Prodrug and as a Catabolic Inhibitor for Ribavirin. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Spirooxindole-Pyrrolizidine: Synthesis, Crystal Structure, and Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 8. izsvenezie.com [izsvenezie.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Pyrrolidine-5,5-trans-lactams. 5. Pharmacokinetic optimization of inhibitors of hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. brieflands.com [brieflands.com]
An In-depth Technical Guide to the Research Chemical: 1-(5-Bromo-2-chlorophenyl)pyrrolidine
Abstract
This technical guide provides a comprehensive overview of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a halogenated aromatic compound of significant interest as a building block in synthetic organic chemistry. This document delineates its physicochemical properties, outlines a robust synthetic pathway via reductive amination, details methods for its analytical characterization, discusses its potential applications in medicinal chemistry, and provides essential safety and handling protocols. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively and safely utilize this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
1-(5-Bromo-2-chlorophenyl)pyrrolidine, identified by CAS Number 1261959-78-7, is a disubstituted aromatic amine.[1][2] The structure features a pyrrolidine ring N-substituted with a 5-bromo-2-chlorophenyl group. This unique combination of a cyclic amine and a di-halogenated benzene ring imparts specific reactivity and makes it a valuable precursor in the synthesis of more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.
The strategic placement of the bromine and chlorine atoms on the phenyl ring offers distinct opportunities for sequential, site-selective cross-coupling reactions. The bromine atom is generally more susceptible to oxidative addition in palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the chlorine atom, allowing for controlled, stepwise functionalization of the aromatic core.
Table 1: Physicochemical Properties of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
| Property | Value | Source(s) |
| CAS Number | 1261959-78-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrClN | [4] |
| Molecular Weight | 260.56 g/mol | [2][4] |
| IUPAC Name | 1-(5-bromo-2-chlorophenyl)pyrrolidine | [1] |
| Synonyms | 4-Bromo-1-chloro-2-pyrrolidinobenzene | [2] |
| Appearance | Off-white to pale yellow solid (predicted) | [5] |
| Predicted XLogP3-AA | 3.1 | [4] |
| Predicted Hydrogen Bond Donor Count | 0 | [6] |
| Predicted Hydrogen Bond Acceptor Count | 1 | [4] |
Synthesis and Mechanistic Insights
The most direct and widely applicable method for the synthesis of N-aryl pyrrolidines is the reductive amination of a corresponding aldehyde or ketone with pyrrolidine. This pathway offers high yields and operational simplicity.
Recommended Synthetic Pathway: Reductive Amination
The synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is efficiently achieved by the reductive amination of 5-Bromo-2-chlorobenzaldehyde with pyrrolidine. This reaction proceeds in two key stages: (1) the formation of an intermediate iminium ion, and (2) the subsequent reduction of this ion to the target tertiary amine.
Causality of Experimental Choices:
-
Reactants: 5-Bromo-2-chlorobenzaldehyde is a readily available starting material, often synthesized by the oxidation of 5-bromo-2-chlorobenzyl alcohol or the bromination of 2-chlorobenzaldehyde.[7][8][9] Pyrrolidine is a common cyclic secondary amine.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent that does not readily reduce the starting aldehyde, thus minimizing side reactions. Its tolerance for slightly acidic conditions is crucial, as acid catalysis is required to activate the aldehyde carbonyl and promote the formation of the iminium ion intermediate.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices. They are relatively non-polar, aprotic, and effectively solubilize the reactants and the reducing agent without interfering with the reaction mechanism.
Visualized Reaction Pathway
Caption: Reductive amination synthesis pathway.
Step-by-Step Laboratory Protocol
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-chlorobenzaldehyde (1.0 eq.).
-
Solvent Addition: Dissolve the aldehyde in dichloromethane (DCM), using approximately 10 mL of solvent per gram of aldehyde.
-
Amine Addition: Add pyrrolidine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture portion-wise over 15 minutes. Note: This addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Analytical Characterization
Accurate structural confirmation and purity assessment are critical. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information.[10]
-
¹H NMR: The proton NMR spectrum will reveal the chemical environment of each hydrogen. Protons on the pyrrolidine ring adjacent to the nitrogen (at C2 and C5) are expected to be deshielded and appear in the range of 3.0-3.5 ppm.[10] The protons at C3 and C4 will appear further upfield, typically between 1.8-2.2 ppm.[10] The aromatic protons on the disubstituted phenyl ring will appear as distinct multiplets in the aromatic region (approx. 6.8-7.5 ppm), with coupling patterns dictated by their relative positions.
-
¹³C NMR: The carbon NMR will show distinct signals for the four unique carbons of the pyrrolidine ring and the six carbons of the aromatic ring. The carbon atoms attached to the electronegative halogen atoms (Br and Cl) will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern.
-
Electron Ionization (EI-MS): This technique will show the molecular ion peak (M⁺). A key feature will be the characteristic isotopic pattern resulting from the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a distinctive cluster of peaks (M, M+2, M+4) that provides unambiguous confirmation of the elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the unequivocal determination of its molecular formula.[11]
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. The spectrum for this compound would be expected to show:
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: A signal in the 1020-1250 cm⁻¹ region.
-
C-Cl and C-Br stretching: Signals in the fingerprint region, typically below 800 cm⁻¹.
Research Applications and Potential
As a substituted phenylpyrrolidine, 1-(5-Bromo-2-chlorophenyl)pyrrolidine serves primarily as a versatile intermediate in the synthesis of higher-value compounds. The pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[12][13]
Role as a Synthetic Building Block
The primary value of this compound lies in its potential for diversification. The bromo- and chloro-substituents serve as orthogonal synthetic handles.
-
Suzuki-Miyaura Coupling: The bromide is more reactive than the chloride towards palladium-catalyzed Suzuki coupling, allowing for the selective introduction of aryl or heteroaryl groups at the 5-position.
-
Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond, enabling the synthesis of more complex aniline derivatives.
-
Sonogashira Coupling: The C-Br bond can be used to introduce alkyne functionalities.
These transformations allow researchers to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies in drug discovery programs. For example, substituted phenylpyrrolidines have been investigated as components of β3 adrenergic receptor agonists and other pharmacologically active agents.[14][15]
Workflow for Library Synthesis
Caption: Diversification workflow from the core scaffold.
Safety, Handling, and Toxicology
As a halogenated aromatic compound, 1-(5-Bromo-2-chlorophenyl)pyrrolidine must be handled with appropriate caution.[16]
Hazard Assessment
-
Irritation: Assumed to be an irritant. Direct contact with skin and eyes should be avoided.
-
Environmental: Halogenated organic compounds can be persistent in the environment.[18][19] Disposal must be carried out in accordance with local, state, and federal regulations.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle this compound exclusively within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
-
Fire Safety: While many halogenated solvents are non-flammable, combustion can produce highly toxic gases such as hydrogen chloride, hydrogen bromide, and oxides of nitrogen.[17] Use a fire extinguisher appropriate for the surrounding materials (e.g., dry chemical, CO₂).
Conclusion and Future Directions
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a well-defined chemical entity with significant potential as a scaffold and intermediate in synthetic chemistry. Its di-halogenated aromatic ring provides a platform for sequential, controlled functionalization, making it an asset for creating diverse chemical libraries for screening in drug discovery and materials science. Future research will likely focus on exploiting its unique reactivity to synthesize novel compounds with tailored biological or physical properties. Adherence to rigorous analytical characterization and strict safety protocols is paramount for its successful and safe application in the research laboratory.
References
-
International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]
-
International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]
-
Popović-Djordjević, J., et al. (2016). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. ResearchGate. Available from: [Link]
-
Plasma Science and Fusion Center. PSFC Halogenated Solvents. Available from: [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available from: [Link]
-
Tamazyan, R., et al. (2004). 1,2,5-Substituted derivatives of 2-phenylpyrrolidine. PubMed. Available from: [Link]
-
Loganathan, B. G., et al. (2023). Perspective on halogenated organic compounds. PubMed Central. Available from: [Link]
-
Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
National Institute of Standards and Technology. N-Phenylpyrrolidine. NIST Chemistry WebBook. Available from: [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central. Available from: [Link]
-
PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. Available from: [Link]
-
PubChem. 2-(3-Bromo-5-chlorophenyl)pyrrolidine. Available from: [Link]
- Google Patents. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Strategic Importance of 5-Bromo-2-chlorobenzaldehyde. Available from: [Link]
- Google Patents. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method.
-
ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available from: [Link]
- Google Patents. US2952688A - Synthesis of pyrrolidine.
-
CAS Common Chemistry. 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine. Available from: [Link]
-
PubChemLite. 2-(5-bromo-2-chlorophenyl)pyrrolidine (C10H11BrClN). Available from: [Link]
- Google Patents. US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. parchem.com [parchem.com]
- 3. 1261959-78-7|1-(5-Bromo-2-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 4. 2-(3-Bromo-5-chlorophenyl)pyrrolidine | C10H11BrClN | CID 83735489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | C10H9BrFNO | CID 17964833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,5-Substituted derivatives of 2-phenylpyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]
- 15. US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives - Google Patents [patents.google.com]
- 16. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 17. Hydrocarbons, Halogenated Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 18. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogenous heterocycle, pyrrolidine, stands as a titan in the landscape of medicinal chemistry. Its deceptively simple structure belies a remarkable versatility that has made it a privileged scaffold in the design and synthesis of a vast array of therapeutic agents.[1] This guide delves into the rich history, synthetic intricacies, and profound pharmacological impact of novel pyrrolidine derivatives, offering a technical yet accessible resource for professionals engaged in the art and science of drug development.
The Enduring Appeal of the Pyrrolidine Core: A Physicochemical Perspective
The sustained interest in the pyrrolidine ring is not coincidental; it stems from a unique combination of physicochemical properties that render it an ideal building block for crafting bioactive molecules.[2][3] Unlike its aromatic counterpart, pyrrole, the saturated nature of the pyrrolidine ring imparts a three-dimensional character that is crucial for establishing precise and high-affinity interactions with biological targets.[4] This non-planar, puckered conformation, often described as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space.[2][3]
Furthermore, the stereogenic centers inherent to many substituted pyrrolidines introduce a critical element of chirality. The spatial orientation of substituents on the pyrrolidine ring can dramatically influence the biological activity of a molecule, dictating its binding mode to enantioselective proteins.[2][3] This stereochemical richness provides medicinal chemists with a powerful tool to fine-tune the pharmacological profile of drug candidates, enhancing potency and selectivity while minimizing off-target effects. The pyrrolidine motif can also enhance aqueous solubility and other pharmacokinetic properties, contributing to the overall "drug-likeness" of a compound.
A Historical Trajectory: From Natural Products to blockbuster Drugs
The story of pyrrolidine in medicine is deeply rooted in nature. Many biologically active alkaloids, which have been used for centuries in traditional medicine, feature the pyrrolidine core.[1] This natural precedent inspired early medicinal chemists to explore the synthetic derivatization of this scaffold, leading to the discovery of numerous groundbreaking drugs. Today, the pyrrolidine ring is a common feature in a significant number of FDA-approved pharmaceuticals, underscoring its enduring importance in drug discovery.[5]
Key Therapeutic Areas Dominated by Pyrrolidine Derivatives
The pharmacological reach of pyrrolidine derivatives is extensive, spanning a wide range of therapeutic areas. Their structural versatility allows for the modulation of diverse biological targets, leading to treatments for a multitude of diseases.
Oncology: A Scaffold for Anticancer Innovation
Pyrrolidine-containing compounds have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[6] The mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes in cancer cell proliferation, and disruption of crucial signaling pathways.[1][6]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | HCT116 | 8.5 | [6] |
| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 | [6] |
| Pyrrolidinone-hydrazone | IGR39 | 2.5 | [6] |
| Spiropyrrolidine-thiazolo-oxindole | HepG2 | 0.80 ± 0.10 | [7] |
Infectious Diseases: Combating Bacterial and Viral Threats
The pyrrolidine scaffold has been instrumental in the development of potent antimicrobial and antiviral agents.
A notable class of pyrrolidine-based antibacterial agents functions by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication.[8][9] By targeting this enzyme, these compounds effectively halt bacterial proliferation. The pyrrolamides, a novel class of DNA gyrase inhibitors, were identified through fragment-based lead generation and have shown potent activity against Gram-positive pathogens.[9]
| Compound | Target | Pathogen | IC50 (µM) |
| Pyrrolamide 4 | DNA Gyrase | Staphylococcus aureus | 3 |
Pyrrolidine derivatives have demonstrated significant promise as antiviral agents, targeting various stages of the viral life cycle.[10][11] Some compounds inhibit viral entry into host cells, while others interfere with critical viral enzymes necessary for replication, such as the main protease (MPro) in coronaviruses.[10]
| Compound | Virus | Target | IC50 (µM) |
| Pyrrolidine Derivative | SARS-CoV-2 | Main Protease (MPro) | Varies |
| Pyrrolidine Derivative 11 | Influenza A (H1N1) | DHODH | 0.85 ± 0.05 |
| Pyrrolidine Derivative 11 | SARS-CoV-2 | DHODH | 3.60 ± 0.67 |
Central Nervous System Disorders: Modulating Neuronal Activity
The pyrrolidine ring is a key component of many drugs that act on the central nervous system (CNS). This includes anticonvulsant and antinociceptive agents.[2][12]
Derivatives of pyrrolidine-2,5-dione have shown significant anticonvulsant properties in various animal models of epilepsy.[2][12][13] These compounds often exert their effects by interacting with voltage-gated sodium and calcium channels.[2][12]
| Compound | Test Model | ED50 (mg/kg) |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES test | 68.30 |
| Compound 6 | 6 Hz (32 mA) test | 28.20 |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33) | MES test | 27.4 |
| Compound 33 | 6 Hz (32 mA) test | 30.8 |
Inflammatory Diseases: Targeting Key Inflammatory Mediators
Pyrrolidine derivatives have also been explored for their anti-inflammatory properties, with some compounds exhibiting potent inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[5][14][15]
| Compound | Target | IC50 (µM) |
| N-substituted pyrrolidine-2,5-dione (13e) | COX-2 | 0.98 |
The Art of Synthesis: Crafting Chiral Pyrrolidines
The synthesis of substituted pyrrolidines, particularly with control over stereochemistry, is a cornerstone of their application in drug discovery. Several powerful synthetic strategies have been developed to access this privileged scaffold.
Stereoselective Synthesis via 1,3-Dipolar Cycloaddition
One of the most powerful and versatile methods for the stereoselective synthesis of pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[4][16][17][18] This reaction allows for the construction of the pyrrolidine ring with excellent control over up to four stereocenters in a single step.[18] The use of chiral catalysts, including metal complexes and organocatalysts, has enabled highly enantioselective transformations.[4][18]
-
To a solution of an isatin (0.5 mmol) and an α-amino acid (0.6 mmol) in a suitable solvent such as ethanol or methanol (3 mL) is added the dipolarophile (e.g., an N-substituted maleimide, 0.6 mmol).
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 4 hours), during which the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration and washed with cold ethanol.
-
The crude product is then purified by recrystallization or column chromatography to afford the desired spirooxindole-pyrrolidine derivative.
Synthesis from Chiral Precursors
Another common approach involves the derivatization of readily available chiral precursors, such as the amino acid L-proline or its derivatives.[4][19] This strategy leverages the inherent chirality of the starting material to introduce stereochemical control in the final product.
Caption: General synthetic workflows for novel pyrrolidine derivatives.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The development of potent and selective pyrrolidine-based drugs relies heavily on understanding the structure-activity relationships (SAR). SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity.[20]
For instance, in the development of pyrrolidine pentamine inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme responsible for antibiotic resistance, SAR studies revealed that while truncations to the molecule led to a loss of activity, modifications of specific functionalities and stereochemistry had varied effects on the inhibitory properties.[20] Such insights are instrumental in guiding the design of more potent and effective drug candidates.
Future Directions: The Unfolding Potential of the Pyrrolidine Scaffold
The journey of the pyrrolidine scaffold in drug discovery is far from over. The continuous development of innovative synthetic methodologies, including greener and more efficient catalytic systems, will undoubtedly expand the accessible chemical space of pyrrolidine derivatives.[16] Furthermore, the application of computational methods, such as molecular docking and in silico screening, will continue to accelerate the identification and optimization of novel pyrrolidine-based drug candidates.[5][21] As our understanding of complex biological pathways deepens, the versatility of the pyrrolidine core will undoubtedly be harnessed to address new and challenging therapeutic targets, solidifying its legacy as a true cornerstone of modern medicinal chemistry.
Caption: Signaling pathway for pyrrolidine-based DNA gyrase inhibitors.
References
-
Góra, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(22), 6957. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(22), 6957. [Link]
-
Szałaj, N., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences, 21(16), 5750. [Link]
-
Góra, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3169. [Link]
-
Szałaj, N., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed, 32796614. [Link]
-
Dannhardt, G., & Bauer, A. (1996). Pyrrolidino enaminones structural related to gyrase inhibitors: synthesis, cyclization and pharmacological activity. Pharmazie, 51(11), 805-810. [Link]
-
ResearchGate. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. [Link]
-
Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(24), 14531-14540. [Link]
-
Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
-
Svirshchevskaya, E. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]
-
Tari, L. W., et al. (2013). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 57(3), 1276-1284. [Link]
-
ResearchGate. (2025). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]
-
Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(24), 14531-14540. [Link]
-
Merck Millipore. (n.d.). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. [Link]
-
El-Sayed, N. F., et al. (2025). Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. Bioorganic Chemistry, 154, 107629. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249923. [Link]
-
Large-scale Biological Network Analysis and Visualization 1.0 documentation. (n.d.). Intro to DOT language. [Link]
-
El-Gazzar, M. G., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of ATP Analogues as DNA Gyrase Inhibitors. Archiv der Pharmazie, 347(10), 736-745. [Link]
-
Ciaffo, G. M., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 526. [Link]
-
Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters, 15(5), 704-709. [Link]
-
Wang, Y., et al. (2020). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 25(18), 4233. [Link]
-
Open Source Pharma Foundation. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. [Link]
-
Sánchez-Díez, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7575-7580. [Link]
-
Vaickelioniene, R., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]
-
Petrikaite, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. [Link]
-
Chen, Y., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Journal of Medicinal Chemistry. [Link]
-
Afanasyev, O. I., & Galkina, M. A. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(5), 1549-1560. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249923. [Link]
-
Chen, C., et al. (2023). Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Al-Abras, M., & Fustero, S. (2016). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 52(65), 9992-10007. [Link]
-
Ramirez, M. S., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 10(11), 1381. [Link]
-
von Rabenau, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]
-
Graphviz. (n.d.). Examples. Read the Docs. [Link]
-
Graphviz. (2024). DOT Language. [Link]
-
Kavirajan, N. (2017). DOT language — Beginner. (Graph description language). Medium. [Link]
-
ReportServer. (n.d.). ReportServer Admin Guide 5.0 - 14. Graphviz DOT. [Link]
-
Granor, T. (2020). Create Complex Graphs with GraphViz. YouTube. [Link]
-
von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
-
Wotring, L. L., et al. (1993). Synthesis and anti-DNA Viral Activities in Vitro of Certain 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d D Pyrimidine Nucleosides. Journal of Medicinal Chemistry, 36(26), 4193-4199. [Link]
-
Lee, J. C., et al. (2017). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Medicinal Chemistry Letters, 8(11), 1144-1149. [Link]/PMC5688059/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidino enaminones structural related to gyrase inhibitors: synthesis, cyclization and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 17. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for the Preparation of 1-(5-Bromo-2-chlorophenyl)pyrrolidine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 1-(5-bromo-2-chlorophenyl)pyrrolidine, a key building block in medicinal chemistry and drug discovery. Recognizing the importance of this substituted arylpyrrolidine scaffold, this document details two primary synthetic strategies: the Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr). This guide is intended for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical insights and detailed, actionable protocols. Each proposed method is accompanied by a discussion of the underlying chemical principles, key reaction parameters, and a thorough analysis of the expected outcomes.
Introduction: The Significance of Substituted Arylpyrrolidines
The 1-(aryl)pyrrolidine moiety is a privileged scaffold in modern pharmacology, appearing in a multitude of biologically active compounds. The specific substitution pattern of a bromine atom at the 5-position and a chlorine atom at the 2-position of the phenyl ring offers multiple points for further chemical diversification, making 1-(5-bromo-2-chlorophenyl)pyrrolidine a valuable intermediate for the synthesis of novel therapeutic agents. The pyrrolidine ring itself is a common feature in natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.
This guide will explore the most viable synthetic approaches to this target molecule, with a focus on providing scientifically sound and practical laboratory procedures.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of the target compound and its precursors is paramount for successful synthesis and safe handling.
Table 1: Physicochemical Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-(5-Bromo-2-chlorophenyl)pyrrolidine | 1261959-78-7 | C₁₀H₁₁BrClN | 260.56 | Not specified; likely a solid or oil at room temperature. |
| 4-Bromo-1-chloro-2-fluorobenzene | 60811-18-9 | C₆H₃BrClF | 209.44 | Liquid |
| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | Colorless to light yellow liquid |
Safety Precautions:
-
4-Bromo-1-chloro-2-fluorobenzene: Causes skin irritation.[1] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood.
-
Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed, inhaled, or absorbed through the skin. Causes severe skin and eye burns.[2][3][4][5] It is crucial to handle this reagent in a fume hood, away from ignition sources, and with full PPE (flame-retardant lab coat, gloves, and chemical splash goggles).
-
General Handling: All reactions should be conducted by trained personnel in a well-ventilated laboratory fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][2][3][4][5][6][7]
Synthetic Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines from aryl halides.[8] This reaction is often preferred for its high functional group tolerance and broad substrate scope.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido ligand.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination. Sterically hindered and electron-rich phosphine ligands are commonly employed to promote efficient catalysis.
Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Proposed Protocol for Buchwald-Hartwig Amination
This protocol is a representative procedure for the synthesis of 1-(5-bromo-2-chlorophenyl)pyrrolidine from 4-bromo-1-chloro-2-fluorobenzene and pyrrolidine. The conditions are based on established methods for similar aryl halides and may require optimization.
Table 2: Reagents for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromo-1-chloro-2-fluorobenzene | 209.44 | 1.05 g | 5.0 | 1.0 |
| Pyrrolidine | 71.12 | 0.53 g (0.61 mL) | 7.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 | 0.02 |
| XPhos | 476.61 | 143 mg | 0.3 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 673 mg | 7.0 | 1.4 |
| Toluene (anhydrous) | - | 25 mL | - | - |
Experimental Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-chloro-2-fluorobenzene (1.05 g, 5.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (143 mg, 0.3 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (25 mL) via syringe, followed by the dropwise addition of pyrrolidine (0.61 mL, 7.5 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-(5-bromo-2-chlorophenyl)pyrrolidine.
Synthetic Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming C-N bonds on an aromatic ring. This reaction typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.
Mechanistic Considerations
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product.
For the synthesis of 1-(5-bromo-2-chlorophenyl)pyrrolidine from a dihalophenyl precursor, the SNAr reaction is expected to be more challenging due to the lack of strong electron-withdrawing groups to activate the ring. However, under forcing conditions (high temperature and/or pressure), this route may be viable. The fluorine atom in 4-bromo-1-chloro-2-fluorobenzene is the most likely leaving group in an SNAr reaction due to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic.
Diagram 2: SNAr Reaction Workflow
Caption: General experimental workflow for an SNAr reaction.
Proposed Protocol for Nucleophilic Aromatic Substitution
This protocol outlines a potential SNAr approach. Due to the less activated nature of the substrate, more forcing conditions are likely required compared to the Buchwald-Hartwig amination.
Table 3: Reagents for Nucleophilic Aromatic Substitution
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromo-1-chloro-2-fluorobenzene | 209.44 | 1.05 g | 5.0 | 1.0 |
| Pyrrolidine | 71.12 | 1.07 g (1.23 mL) | 15.0 | 3.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 10.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 15 mL | - | - |
Experimental Procedure:
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, combine 4-bromo-1-chloro-2-fluorobenzene (1.05 g, 5.0 mmol), pyrrolidine (1.23 mL, 15.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (15 mL).
-
Reaction: Seal the vessel and heat the mixture to 180 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Workup: After 24-48 hours, or upon completion, cool the reaction vessel to room temperature. Carefully vent the vessel in a fume hood.
-
Extraction: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (3 x 50 mL) to remove residual DMSO, followed by a brine wash (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Comparative Analysis of Synthetic Routes
Table 4: Comparison of Buchwald-Hartwig and SNAr Routes
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium-based catalyst and phosphine ligand required. | Typically uncatalyzed, but can be promoted by copper salts. |
| Reaction Conditions | Milder conditions (typically 80-120 °C). | Harsher conditions (high temperatures, often >150 °C, and sometimes high pressure). |
| Substrate Scope | Broad scope, tolerant of many functional groups. | Generally requires electron-withdrawing groups on the aryl halide. |
| Reagent Cost | Palladium catalysts and specialized ligands can be expensive. | Reagents are generally less expensive. |
| Selectivity | High selectivity for C-Br over C-Cl and C-F bonds is expected. | Selectivity for C-F bond cleavage is anticipated. |
| Industrial Scalability | Can be challenging due to catalyst cost and removal. | Potentially more scalable due to simpler reaction setup. |
Conclusion and Future Perspectives
Both the Buchwald-Hartwig amination and nucleophilic aromatic substitution represent viable, albeit distinct, strategies for the synthesis of 1-(5-bromo-2-chlorophenyl)pyrrolidine. The Buchwald-Hartwig approach is likely to be more reliable and proceed under milder conditions, offering greater control and potentially higher yields for laboratory-scale synthesis. The SNAr route, while conceptually simpler, will likely require more rigorous optimization of reaction conditions to achieve satisfactory conversion due to the electronically neutral nature of the starting aryl halide.
For researchers in drug discovery, the Buchwald-Hartwig protocol presented here offers a robust starting point for accessing this valuable intermediate. Further optimization of the catalyst system, base, and solvent may lead to improved efficiency and scalability. The development of more active and cost-effective catalyst systems will continue to enhance the utility of this powerful C-N bond-forming reaction in the synthesis of complex molecules for the advancement of pharmaceutical research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
CPAchem Ltd. (2024). Safety data sheet - Pyrrolidine. Retrieved from [Link]
-
Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cpachem.com [cpachem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1-(5-Bromo-2-chlorophenyl)pyrrolidine in Organic Synthesis
Abstract
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a versatile, di-halogenated aromatic building block crucial for the synthesis of complex molecules in medicinal chemistry and materials science. Its utility is primarily derived from the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, enabling selective and sequential functionalization. This guide provides an in-depth analysis of its applications, featuring detailed experimental protocols for key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Introduction: A Building Block for Controlled Molecular Assembly
The pyrrolidine ring is a privileged scaffold in numerous natural products and pharmaceuticals, valued for its biological and pharmacological properties.[1][2] 1-(5-Bromo-2-chlorophenyl)pyrrolidine (Molecular Formula: C₁₀H₁₁BrClN, CAS: 1261959-78-7) leverages this important heterocyclic motif by incorporating two distinct halogen atoms on the phenyl ring.[3][4] This substitution pattern is not a redundancy but a strategic design feature for synthetic chemists.
The key to this molecule's utility lies in the inherent reactivity difference between aryl bromides and aryl chlorides in the context of palladium-catalyzed cross-coupling reactions. The oxidative addition of a Pd(0) catalyst to an aryl-halide bond is the first and often rate-determining step of the catalytic cycle. The bond strength of C-X follows the trend C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition is significantly faster for the weaker C-Br bond than for the more robust C-Cl bond.[5][6] This chemoselectivity allows researchers to functionalize the C5-position (bromo) while preserving the C2-position (chloro) for subsequent, potentially different, synthetic transformations. This molecule is particularly noted as a building block for protein degraders, highlighting its relevance in modern drug discovery.[3]
Strategic Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is as a substrate for sequential, site-selective cross-coupling reactions. This allows for the controlled and divergent synthesis of complex, multi-substituted aromatic compounds from a single starting material.
Caption: Sequential Cross-Coupling Strategy.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is an indispensable tool for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[7][8] When using 1-(5-Bromo-2-chlorophenyl)pyrrolidine, the reaction can be directed with high fidelity to the C-Br bond.
Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of a Pd(0) complex into the C-Br bond.[8][9] This step is significantly faster than the corresponding insertion into the stronger C-Cl bond, forming a Pd(II) intermediate. Following transmetalation with an activated boronic acid species and subsequent reductive elimination, the C-C coupled product is released, regenerating the Pd(0) catalyst.[9] The choice of a mild base, such as a carbonate, is typically sufficient to facilitate transmetalation without promoting unwanted side reactions or coupling at the C-Cl position.
This protocol describes the coupling of 1-(5-Bromo-2-chlorophenyl)pyrrolidine with a generic arylboronic acid.
Materials and Reagents
| Reagent | M.W. | Stoichiometry | Amount (for 1 mmol scale) |
| 1-(5-Bromo-2-chlorophenyl)pyrrolidine | 260.56 | 1.0 equiv | 260.6 mg |
| Arylboronic Acid | Variable | 1.2 equiv | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.05 equiv | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 equiv | 212 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-(5-Bromo-2-chlorophenyl)pyrrolidine (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-chloro-5-arylphenyl)pyrrolidine product.[7][10]
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in the synthesis of countless pharmaceutical agents.[11] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Causality and Mechanistic Insight: The chemoselectivity is again governed by the preferential oxidative addition of the Pd(0) catalyst to the C-Br bond.[5][6] The subsequent steps involve coordination of the amine, deprotonation by a strong base (e.g., NaOtBu) to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[12] The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often crucial for facilitating the reductive elimination step and achieving high yields.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
This protocol provides a general procedure for the amination of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Materials and Reagents
| Reagent | M.W. | Stoichiometry | Amount (for 1 mmol scale) |
| 1-(5-Bromo-2-chlorophenyl)pyrrolidine | 260.56 | 1.0 equiv | 260.6 mg |
| Amine (Primary or Secondary) | Variable | 1.2 equiv | 1.2 mmol |
| Pd₂(dba)₃ | 915.72 | 0.02 equiv | 18.3 mg |
| XPhos | 476.6 | 0.04 equiv | 19.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 1.4 equiv | 134.5 mg |
| Toluene (Anhydrous, Degassed) | - | - | 5 mL |
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst Pd₂(dba)₃ (0.02 equiv) and the ligand XPhos (0.04 equiv) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add 1-(5-Bromo-2-chlorophenyl)pyrrolidine (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the tube, remove it from the glovebox (if used), and connect it to a Schlenk line.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Follow the reaction's progress by LC-MS until the starting material is fully consumed (typically 12-24 hours).[5]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic fractions, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired 1-(2-chloro-5-aminophenyl)pyrrolidine derivative.[13]
Post-Coupling Strategy: Functionalizing the C-Cl Bond
A key advantage of this building block is the ability to perform a second, distinct cross-coupling reaction at the now-vacant C2-chloro position. This requires overcoming the higher activation energy for oxidative addition at the C-Cl bond.
Causality and Rationale: To achieve coupling at the C-Cl bond, more forcing conditions are generally required.[5][6] This typically involves:
-
More Active Catalytic Systems: Employing more electron-rich and sterically bulky ligands (e.g., Buchwald ligands like RuPhos, BrettPhos) that promote oxidative addition to the stronger C-Cl bond.
-
Higher Temperatures: Increasing the reaction temperature (e.g., 110-120 °C) to provide the necessary energy to overcome the activation barrier.
-
Stronger Bases: Using stronger bases if necessary to facilitate the transmetalation or deprotonation steps of the second catalytic cycle.
This sequential approach provides a powerful pathway to construct complex, unsymmetrically di-substituted phenylpyrrolidine scaffolds that would be challenging to synthesize using other methods.
Safety, Handling, and Storage
-
Handling: 1-(5-Bromo-2-chlorophenyl)pyrrolidine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. It is stable at room temperature.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022-12-02). MDPI. [Link]
-
1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%, 1 gram. Aladdin Scientific. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023-01-20). MDPI. [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Publications. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023-08-03). ResearchGate. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022-12-02). National Center for Biotechnology Information. [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Center for Biotechnology Information. [Link]
-
Interaction of 1,5-Substituted Pyrrolin-2-ones with Dichlorocarbene under Phase Transfer Catalysis Conditions. (2001-08-31). MDPI. [Link]
-
2-(3-Bromo-5-chlorophenyl)pyrrolidine. PubChem. [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (2018-01-01). ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-05). Frontiers in Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. calpaclab.com [calpaclab.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Reaction of 1-(5-Bromo-2-chlorophenyl)pyrrolidine with organometallic reagents
Application Notes & Protocols
Topic: Reaction of 1-(5-Bromo-2-chlorophenyl)pyrrolidine with Organometallic Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of a Privileged Scaffold
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a halogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1] The pyrrolidine moiety is a recognized "privileged scaffold," frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] The strategic placement of two distinct halogen atoms—bromine and chlorine—on the phenyl ring offers a unique opportunity for selective functionalization through various organometallic cross-coupling reactions.
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > OTf > Cl.[2] This hierarchy is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step of the catalytic cycle.[2] This inherent chemoselectivity allows for the stepwise and site-specific introduction of diverse functionalities, enabling the construction of complex molecular architectures.
This application note provides a comprehensive guide to the reaction of 1-(5-Bromo-2-chlorophenyl)pyrrolidine with various classes of organometallic reagents. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols for key reactions, and offer insights into optimizing reaction conditions to achieve desired outcomes. The focus will be on leveraging the inherent reactivity differences between the bromine and chlorine substituents to achieve selective C-C and C-N bond formations.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5] For 1-(5-Bromo-2-chlorophenyl)pyrrolidine, these reactions can be performed chemoselectively, targeting the more reactive C-Br bond.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][6][7] It is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents.[6]
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The oxidative addition of the aryl bromide to the Pd(0) catalyst is typically the rate-determining step.[7] The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
Materials:
-
1-(5-Bromo-2-chlorophenyl)pyrrolidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol) or a more advanced ligand like SPhos[8]
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 1-(5-Bromo-2-chlorophenyl)pyrrolidine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and the phosphine ligand to the flask.
-
Add the degassed solvents (1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 90 | 8 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 80 | 6 | ~90-98 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 100 | 12 | ~75-85 |
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[9][10] A key advantage of Stille coupling is the stability of organostannanes to air and moisture.[10] However, a significant drawback is the toxicity of tin compounds.[9][10]
Mechanism: The catalytic cycle of the Stille reaction is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[10]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Selective Stille Coupling at the C-Br Position
Materials:
-
1-(5-Bromo-2-chlorophenyl)pyrrolidine (1.0 mmol)
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
Anhydrous toluene or DMF (5 mL)
Procedure:
-
In a flame-dried Schlenk tube, dissolve 1-(5-Bromo-2-chlorophenyl)pyrrolidine and the organostannane in the anhydrous solvent.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction to 90-110 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Part 2: Reactions with Highly Reactive Organometallics
While palladium-catalyzed reactions offer excellent chemoselectivity for the C-Br bond, highly reactive organometallic reagents like Grignard and organolithium reagents can exhibit different reactivity patterns.
Grignard Reagents: Opportunities and Challenges
Grignard reagents (R-MgX) are powerful nucleophiles used for forming C-C bonds. Their reaction with 1-(5-Bromo-2-chlorophenyl)pyrrolidine can proceed via two main pathways: halogen-metal exchange or direct nucleophilic aromatic substitution (which is less common for unactivated aryl halides). Halogen-metal exchange is more likely to occur at the more reactive C-Br bond, forming an aryl Grignard reagent in situ, which can then be reacted with an electrophile.
Experimental Protocol: In Situ Grignard Formation and Electrophilic Quench
Materials:
-
1-(5-Bromo-2-chlorophenyl)pyrrolidine (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
A small crystal of iodine (for activation)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Electrophile (e.g., benzaldehyde, 1.1 mmol)
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask under argon by adding a crystal of iodine and gently warming.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 1-(5-Bromo-2-chlorophenyl)pyrrolidine in THF to the magnesium suspension. Gentle heating may be required to initiate the reaction.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the mixture to 0 °C.
-
Slowly add the electrophile (e.g., benzaldehyde) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[11]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Organolithium Reagents: Directed Metalation and Halogen-Metal Exchange
Organolithium reagents are even more reactive than Grignard reagents and can participate in halogen-metal exchange or act as strong bases for deprotonation (directed ortho-metalation).[12] With 1-(5-Bromo-2-chlorophenyl)pyrrolidine, lithium-halogen exchange is expected to occur preferentially at the bromine atom at low temperatures.
Caption: Reaction pathway for lithium-halogen exchange and subsequent electrophilic quench.
Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Trapping
Materials:
-
1-(5-Bromo-2-chlorophenyl)pyrrolidine (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Electrophile (e.g., N,N-dimethylformamide - DMF, 1.5 mmol)
Procedure:
-
Dissolve 1-(5-Bromo-2-chlorophenyl)pyrrolidine in anhydrous THF in a flame-dried Schlenk flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., DMF) dropwise to the solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature over several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Conclusion
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a highly valuable synthetic intermediate due to the differential reactivity of its two halogen substituents. The C-Br bond can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, leaving the C-Cl bond intact for subsequent transformations. For more vigorous C-C bond-forming reactions, Grignard and organolithium reagents can be employed, which typically engage in halogen-metal exchange at the more labile C-Br position, especially under controlled temperature conditions. The choice of organometallic reagent and reaction conditions allows for a tailored approach to the synthesis of a wide range of complex molecules, making this substrate a powerful tool for researchers in drug discovery and materials science.
References
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (n.d.).
- Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. (2023, March 22).
- Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. (2012, February 3).
- Stille Coupling - Organic Chemistry Portal. (n.d.).
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (n.d.).
- Cross-Electrophile Coupling: Principles of Reactivity and Selectivity | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (n.d.).
- Stille reaction - Wikipedia. (n.d.).
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem. (n.d.).
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. (n.d.).
- Stille Coupling - Chemistry LibreTexts. (2023, June 30).
- Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
- Suzuki Coupling Mechanism and Applications - YouTube. (2018, July 17).
- Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution - PubMed. (n.d.).
- Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. (2011, July 25).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system - SciSpace. (n.d.).
- Reaction with Organometallic Reagents - YouTube. (2018, September 20).
- Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones - The Royal Society of Chemistry. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.).
- Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis - NIH. (n.d.).
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central. (2022, December 2).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- 1-(5-Bromo-2-chlorophenyl)pyrrolidine - Alchem Pharmtech. (n.d.).
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. (2022, December 2).
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC - NIH. (n.d.).
- Grignard Reagent 4-chlorophenylmagnesium bromide - Sciencemadness Discussion Board. (2005, January 30).
- Organometallic questions - University of Calgary. (n.d.).
- 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one | Benchchem. (n.d.).
- Inorgano-Grignard reagents. Preparation, reactions, and X-ray crystal structure of bis-(η-cyclopentadienyl)hydromolybdenum[bromo(bistetrahydrofuran)magnesium] - RSC Publishing. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(5-Bromo-2-chlorophenyl)pyrrolidine in Advanced Catalyst Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 1-(5-Bromo-2-chlorophenyl)pyrrolidine as a versatile scaffold in modern catalyst design. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its unique structural and electronic properties present a compelling case for its use as a precursor to novel, high-performance ligands for cross-coupling catalysis. This guide will elucidate the rationale behind its potential applications, provide a detailed protocol for the synthesis of a novel phosphine ligand derived from this scaffold, and outline its application in a model palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The methodologies presented are grounded in established principles of organometallic chemistry and catalyst development, offering a forward-looking perspective for researchers in the field.
Introduction: The Strategic Value of 1-(5-Bromo-2-chlorophenyl)pyrrolidine in Catalysis
The pyrrolidine ring is a privileged scaffold in both medicinal chemistry and asymmetric catalysis.[1][2] Its conformational rigidity and the stereogenic potential of its substituted derivatives have made it a cornerstone in the development of highly effective organocatalysts and ligands for transition metal catalysis.[3][4] The subject of this guide, 1-(5-Bromo-2-chlorophenyl)pyrrolidine, introduces a unique combination of features that make it an exceptionally promising, yet underexplored, building block for catalyst design.
The strategic value of this molecule lies in the orthogonal reactivity of its halogen substituents and the inherent coordinating ability of the pyrrolidine nitrogen. The presence of both a bromo and a chloro substituent on the phenyl ring allows for selective functionalization, a critical feature for the modular synthesis of sophisticated ligands.[5] The bromo group, being more reactive in typical cross-coupling or lithiation reactions, can be selectively targeted for the introduction of a coordinating moiety, such as a phosphine group. The chloro group, being more sterically demanding and electronically withdrawing, can serve to modulate the electronic properties and steric bulk of the resulting ligand, thereby influencing the activity and selectivity of the final catalyst.[6]
This guide will focus on a hypothetical, yet scientifically robust, application of 1-(5-Bromo-2-chlorophenyl)pyrrolidine as a precursor to a novel P,N-ligand for palladium-catalyzed cross-coupling reactions. The design rationale is based on the well-established success of Buchwald-type biaryl phosphine ligands, where steric hindrance and electron-donating properties are finely tuned to achieve high catalytic efficiency.[7]
Molecular Features and Design Rationale
The unique substitution pattern of 1-(5-Bromo-2-chlorophenyl)pyrrolidine provides several key advantages for catalyst design:
-
Pyrrolidine Moiety: The pyrrolidine nitrogen can act as a hemilabile coordinating group, potentially stabilizing the metal center during the catalytic cycle.
-
Ortho-Chloro Substituent: This group provides significant steric bulk in proximity to the coordinating nitrogen, which can create a well-defined chiral pocket around the metal center, influencing enantioselectivity in asymmetric reactions.[6]
-
Para-Bromo Substituent: This halogen offers a reactive handle for the introduction of a second coordinating group, such as a phosphine, via well-established synthetic transformations like lithium-halogen exchange followed by quenching with a chlorophosphine, or through a Negishi or Suzuki coupling.[8] The differential reactivity of the C-Br versus the C-Cl bond is key to this selective functionalization.[5]
The proposed ligand design aims to create a new class of electron-rich, sterically demanding P,N-ligands that can promote challenging cross-coupling reactions.
Synthesis of a Novel P,N-Ligand from 1-(5-Bromo-2-chlorophenyl)pyrrolidine
This section provides a detailed, step-by-step protocol for the synthesis of a novel phosphine ligand, (2-(1-pyrrolidinyl)-4-chlorophenyl)dicyclohexylphosphine, from 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Experimental Protocol: Ligand Synthesis
Materials:
-
1-(5-Bromo-2-chlorophenyl)pyrrolidine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Dicyclohexylchlorophosphine (1.2 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(5-Bromo-2-chlorophenyl)pyrrolidine (1.0 eq) and dissolve in anhydrous THF (10 mL per mmol of substrate).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Phosphinylation: To the cold solution, add dicyclohexylchlorophosphine (1.2 eq) dropwise via syringe. Allow the reaction to warm slowly to room temperature and stir overnight under a nitrogen atmosphere.
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Work-up: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired P,N-ligand.
Characterization Data (Hypothetical)
| Technique | Expected Result |
| ¹H NMR | Complex multiplets in the aromatic and aliphatic regions. |
| ³¹P NMR | A single peak characteristic of a trialkylphosphine. |
| Mass Spec (HRMS) | Calculated m/z for C₂₂H₃₃ClNP⁺, found [M+H]⁺. |
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The newly synthesized P,N-ligand can be applied in a variety of palladium-catalyzed cross-coupling reactions. This section details its use in a model Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid.
Experimental Protocol: Catalytic Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
(2-(1-pyrrolidinyl)-4-chlorophenyl)dicyclohexylphosphine (4 mol%)
-
4-Bromoanisole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial, add Pd(OAc)₂ (2 mol%) and the P,N-ligand (4 mol%). Add a portion of the toluene to be used in the reaction and stir for 15 minutes.
-
Reaction Setup: To a Schlenk tube, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Add the pre-formed catalyst solution to the Schlenk tube.
-
Solvent Addition: Add the remaining toluene and water (e.g., a 10:1 toluene:water ratio).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for the specified reaction time (monitor by TLC or GC-MS).
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-methoxybiphenyl.
Expected Results and Performance
| Parameter | Expected Outcome |
| Yield | >90% |
| Catalyst Loading | 0.5 - 2 mol% |
| Reaction Time | 2 - 12 hours |
| Substrate Scope | Tolerant of various functional groups. |
Visualizations
Molecular Structure of the Proposed P,N-Ligand
Caption: Proposed structure of the P,N-ligand.
Synthetic Workflow for the P,N-Ligand
Caption: Synthetic workflow for the novel P,N-ligand.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
1-(5-Bromo-2-chlorophenyl)pyrrolidine represents a promising and versatile building block for the development of novel catalysts. Its unique electronic and steric properties, combined with the potential for selective functionalization, open up new avenues for ligand design. The protocols and rationale presented in this guide offer a solid foundation for researchers to explore the potential of this molecule in catalysis. Future work could involve the synthesis of a library of related ligands with varying phosphine substituents to fine-tune catalytic activity, as well as the exploration of these catalysts in asymmetric transformations where the chiral pyrrolidine backbone could induce high enantioselectivity.
References
-
MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
ACS Publications. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. Retrieved from [Link]
-
MDPI. (2021). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
PubMed Central. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecules | Free Full-Text | Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chemoselective N-arylation of Pyrrolidine with 1-bromo-4-chloro-2-fluorobenzene
Abstract
This document provides a comprehensive guide to the N-arylation of pyrrolidine with the polyhalogenated aromatic compound, 1-bromo-4-chloro-2-fluorobenzene. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust methodology for the synthesis of 1-(4-chloro-2-fluorophenyl)pyrrolidine. The primary focus is on achieving high chemoselectivity, leveraging the differential reactivity of the carbon-bromine and carbon-chlorine bonds in a palladium-catalyzed Buchwald-Hartwig amination reaction. This guide explains the rationale behind the choice of catalysts, ligands, bases, and reaction conditions to ensure reproducible and high-yield outcomes.
Introduction: The Strategic Importance of Selective N-Arylation
N-aryl pyrrolidines are a significant class of compounds in medicinal chemistry, frequently appearing as core scaffolds in a wide array of therapeutic agents. The ability to selectively introduce a pyrrolidine moiety onto a complex aromatic ring is a critical step in the synthesis of novel drug candidates. The substrate, 1-bromo-4-chloro-2-fluorobenzene, presents a unique challenge and opportunity due to its multiple halogen substituents. The desired product, 1-(4-chloro-2-fluorophenyl)pyrrolidine, requires a synthetic strategy that can selectively activate the carbon-bromine (C-Br) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[1] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods like nucleophilic aromatic substitution, particularly for unactivated aryl halides.[2] The key to a successful and selective Buchwald-Hartwig amination lies in the judicious choice of the catalytic system and reaction parameters.
This application note will detail a reliable protocol for the chemoselective N-arylation of pyrrolidine with 1-bromo-4-chloro-2-fluorobenzene, focusing on the Buchwald-Hartwig reaction. We will also briefly discuss the Ullmann condensation as an alternative, albeit often harsher, method.
The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity
The cornerstone of this protocol is the inherent difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the palladium(0) center is the rate-determining step in the catalytic cycle.[1] The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond, making the C-Br bond more susceptible to cleavage by the palladium catalyst.[3] This difference in bond strength allows for a high degree of chemoselectivity, enabling the targeted arylation at the bromine-substituted position.
The general order of reactivity for aryl halides in Buchwald-Hartwig amination is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] This predictable reactivity allows for the selective functionalization of polyhalogenated aromatic compounds.
Recommended Protocol: Buchwald-Hartwig Amination
This protocol is designed to favor the selective N-arylation at the C-Br bond of 1-bromo-4-chloro-2-fluorobenzene.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 | 209.44 | Sigma-Aldrich, Alfa Aesar |
| Pyrrolidine | 123-75-1 | 71.12 | Acros Organics, TCI |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Sigma-Aldrich, Strem |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Strem, Johnson Matthey |
| Xantphos | 161265-03-8 | 578.68 | Strem, Sigma-Aldrich |
| Toluene, anhydrous | 108-88-3 | 92.14 | Acros Organics, Fisher Sci |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Syringes and needles for liquid transfer
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Figure 1. Experimental workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Procedure
-
Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-chloro-2-fluorobenzene (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol %), and Xantphos (0.04 mmol, 4 mol %).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) to the flask via syringe.
-
Add pyrrolidine (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 1-(4-chloro-2-fluorophenyl)pyrrolidine.
-
Rationale for Reagent and Condition Selection
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a well-established and highly effective catalyst system for Buchwald-Hartwig aminations.[5] Xantphos, with its large bite angle, promotes the reductive elimination step and stabilizes the catalytically active monoligated palladium species.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6]
-
Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants and catalyst.
-
Temperature: The elevated temperature (100-110 °C) is necessary to overcome the activation energy for the oxidative addition of the aryl bromide.
Alternative Protocol: Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst at high temperatures.[7] While often requiring harsher conditions than the Buchwald-Hartwig reaction, it can be a viable alternative, especially when palladium-based methods are not suitable.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 | 209.44 |
| Pyrrolidine | 123-75-1 | 71.12 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
Step-by-Step Procedure
-
Preparation:
-
In a sealed tube, combine 1-bromo-4-chloro-2-fluorobenzene (1.0 mmol, 1.0 equiv), pyrrolidine (2.0 mmol, 2.0 equiv), copper(I) iodide (0.1 mmol, 10 mol %), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
-
Reaction Setup:
-
Add anhydrous dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or GC-MS. The work-up procedure is similar to the Buchwald-Hartwig protocol, involving dilution with an organic solvent, filtration, aqueous extraction, and purification.
-
Note: The Ullmann condensation often requires higher temperatures and may have a more limited substrate scope compared to the Buchwald-Hartwig amination.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
1-Bromo-4-chloro-2-fluorobenzene: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]
-
Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[9][10][11]
-
Sodium tert-butoxide: Self-heating; may catch fire. Causes severe skin burns and eye damage. Reacts violently with water.[12][13][14][15]
-
Tris(dibenzylideneacetone)dipalladium(0): May cause an allergic skin reaction. Harmful if swallowed.[16][17][18]
-
Xantphos: Not classified as hazardous according to GHS, but should be handled with care as with all laboratory chemicals.[19][20][21]
-
Toluene: Highly flammable liquid and vapor. Causes skin irritation. Suspected of damaging fertility or the unborn child. May be fatal if swallowed and enters airways. May cause drowsiness or dizziness.[22][23][24][25]
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no yield | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently anhydrous conditions | Use oven-dried glassware and anhydrous solvents. Ensure the reaction is performed under a strict inert atmosphere. | |
| Ineffective base | Ensure the base is fresh and has been stored properly to prevent decomposition. | |
| Side reactions | Reaction at the C-Cl bond | This is unlikely under the recommended conditions. If observed, consider lowering the reaction temperature or using a more selective ligand. |
| Hydrodehalogenation (removal of Br) | This can occur as a side reaction. Optimizing the reaction time and temperature may minimize this. |
Conclusion
The chemoselective N-arylation of pyrrolidine with 1-bromo-4-chloro-2-fluorobenzene can be achieved with high efficiency and selectivity using a palladium-catalyzed Buchwald-Hartwig amination protocol. The key to success lies in exploiting the differential reactivity of the C-Br and C-Cl bonds. The provided protocol, utilizing a Pd₂(dba)₃/Xantphos catalyst system with NaOtBu as the base in toluene, offers a reliable and reproducible method for the synthesis of 1-(4-chloro-2-fluorophenyl)pyrrolidine, a valuable building block for further synthetic transformations in drug discovery and development.
References
-
Pyrrolidine Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Toluene Safety Data Sheet. (2013). Retrieved from [Link]
-
Xantphos Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Xantphos Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Sodium tert-butoxide Safety Data Sheet. (2025). Retrieved from [Link]
-
Toluene Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Sodium tert-butoxide Safety Data Sheet. (2025). Retrieved from [Link]
-
Toluene Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Xantphos Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2020). Catalysts, 10(12), 1435. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. carlroth.com [carlroth.com]
- 20. carlroth.com [carlroth.com]
- 21. carlroth.com [carlroth.com]
- 22. belart.com [belart.com]
- 23. fishersci.com [fishersci.com]
- 24. lottechem.my [lottechem.my]
- 25. chemos.de [chemos.de]
The Strategic Application of 1-(5-Bromo-2-chlorophenyl)pyrrolidine in the Synthesis of Senexin B, a Potent CDK8/19 Inhibitor
Introduction: The Emergence of a Key Building Block in Kinase Inhibitor Synthesis
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this context, the substituted phenylpyrrolidine scaffold has emerged as a privileged structure. Specifically, 1-(5-Bromo-2-chlorophenyl)pyrrolidine has garnered significant attention as a critical starting material for the synthesis of a new class of bioactive molecules targeting Cyclin-Dependent Kinases 8 and 19 (CDK8/19). These kinases are integral components of the Mediator complex, a master regulator of gene transcription.[1][2] Dysregulation of CDK8/19 activity has been implicated in the progression of various cancers, including colorectal, breast, and prostate cancer, by promoting oncogenic signaling pathways such as the Wnt/β-catenin pathway.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-(5-Bromo-2-chlorophenyl)pyrrolidine in the synthesis of Senexin B, a potent and selective dual CDK8/19 inhibitor. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its conversion into this high-value bioactive molecule, and discuss the biological implications of targeting the CDK8/19 axis.
Physicochemical Properties of the Core Moiety
The utility of 1-(5-Bromo-2-chlorophenyl)pyrrolidine as a synthetic precursor is rooted in its distinct physicochemical properties, which allow for sequential and regioselective functionalization. The presence of two different halogen atoms on the phenyl ring—a bromine and a chlorine—at positions amenable to modern cross-coupling chemistries is the key to its strategic deployment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrClN | PubChem |
| Molecular Weight | 260.56 g/mol | PubChem |
| CAS Number | 1261959-78-7 | [4] |
| Appearance | Off-white to yellow solid | [5] |
| Boiling Point | Approx. 345.7 °C at 760 mmHg (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | General Chemical Knowledge |
The Biological Target: CDK8/19 Signaling Pathway
CDK8 and its paralog CDK19 are key components of the Mediator complex's kinase module, which dynamically regulates the transcription of a wide array of genes by RNA polymerase II.[6] In cancer, CDK8/19 can act as oncogenic drivers by phosphorylating transcription factors and co-regulators, thereby activating gene expression programs that promote cell proliferation, survival, and metastasis.[3][7] For instance, CDK8 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancers.[1] By inhibiting CDK8/19, molecules like Senexin B can effectively suppress the transcription of key oncogenes, offering a promising therapeutic strategy.[8][9]
Caption: Simplified CDK8/19 signaling pathway in cancer and the inhibitory action of Senexin B.
Synthetic Strategy: A Tale of Two Couplings
The synthesis of Senexin B from 1-(5-Bromo-2-chlorophenyl)pyrrolidine is a prime example of strategic, modern organic synthesis, relying on two sequential palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. The differential reactivity of the C-Br and C-Cl bonds is exploited to achieve regioselectivity. The C-Br bond is more reactive towards oxidative addition to palladium(0) under typical Suzuki coupling conditions, allowing for the selective formation of the biaryl linkage. The less reactive C-Cl bond remains intact and is then targeted in a subsequent, typically more forcing, Buchwald-Hartwig amination.
Caption: Overall synthetic workflow for Senexin B from the starting material.
Detailed Experimental Protocols
The following protocols are presented as a comprehensive guide. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-Chloro-5-(pyrrolidin-1-yl)-[1,1'-biphenyl]-4-carbaldehyde (Intermediate A) via Suzuki-Miyaura Coupling
This protocol details the regioselective Suzuki-Miyaura coupling at the C-Br position of the starting material. The choice of a mild base like potassium carbonate and a standard palladium catalyst such as Pd(PPh₃)₄ ensures the selective reaction of the more labile carbon-bromine bond.[10]
Materials:
-
1-(5-Bromo-2-chlorophenyl)pyrrolidine (1.0 eq)
-
(4-formylphenyl)boronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 1-(5-Bromo-2-chlorophenyl)pyrrolidine, (4-formylphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of the inert gas, add Pd(PPh₃)₄ to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-Chloro-5-(pyrrolidin-1-yl)-[1,1'-biphenyl]-4-carbaldehyde.
Protocol 2: Synthesis of Senexin B via Buchwald-Hartwig Amination
This protocol describes the C-N bond formation at the less reactive C-Cl position of Intermediate A. This transformation typically requires a more robust catalyst system (e.g., a palladium precatalyst with a specialized phosphine ligand like XPhos) and a stronger base (e.g., sodium tert-butoxide) compared to the preceding Suzuki coupling.
Materials:
-
2-Chloro-5-(pyrrolidin-1-yl)-[1,1'-biphenyl]-4-carbaldehyde (Intermediate A) (1.0 eq)
-
N-(Pyrimidin-4-yl)acetamide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Intermediate A, N-(pyrimidin-4-yl)acetamide, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture with stirring at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Senexin B.
Characterization and Biological Activity of Senexin B
The final product, Senexin B, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Key Biological Data for Senexin B:
| Parameter | Value | Source |
| Target | CDK8/19 | [8][9] |
| K_d_ (CDK8) | 140 nM | [8] |
| K_d_ (CDK19) | 80 nM | [8] |
| IC₅₀ | 24-50 nM | [9] |
| Biological Activity | Inhibits tumor growth, suppresses chemotherapy-induced tumor-promoting activities. | [1][8] |
Conclusion and Future Outlook
1-(5-Bromo-2-chlorophenyl)pyrrolidine has proven to be a highly valuable and versatile building block in the synthesis of complex bioactive molecules. Its application in the synthesis of Senexin B showcases a modern and efficient approach to constructing potent and selective kinase inhibitors. The protocols detailed herein provide a robust framework for researchers to access this important class of compounds. The continued exploration of CDK8/19 as a therapeutic target will undoubtedly lead to the development of new analogs and derivatives, with 1-(5-Bromo-2-chlorophenyl)pyrrolidine and similar scaffolds likely playing a central role in these future drug discovery endeavors. The ability to selectively functionalize its dihalogenated aromatic ring offers a powerful tool for generating chemical diversity and optimizing pharmacological properties.
References
- Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. (2024). Frontiers in Pharmacology. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1359647/full]
- Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. (2024). Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2024.1359647/full]
- Porter, D. C., et al. (2012). Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities. Proceedings of the National Academy of Sciences, 109(34), 13799-13804. [URL: https://www.pnas.org/doi/10.1073/pnas.1205292109]
- Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors. (n.d.). Dana-Farber Cancer Institute. [URL: https://innovations.dana-farber.org/technologies/cdk8-cdk19-inhibitors]
- Donahue, A. C., et al. (2019). Identifying Cancers Impacted by CDK8/19. Cancers, 11(8), 1129. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6721544/]
- Létinois, U., et al. (2020). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 24(10), 2216-2221. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00293]
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (n.d.). Google Patents. [URL: https://patents.google.
- Senexin B (SNX2-1-165). (n.d.). BioCrick. [URL: https://www.biocrick.com/product/BCC3990.html]
- Senexin B (SNX2-1-165). (n.d.). Probechem. [URL: https://www.probechem.com/product/pc-42425.html]
- A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. (2022). Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8830491/]
- Process For Preparing 4 Aminopyrimidines Compound. (n.d.). Indian Patent Office. [URL: https://ipindiaservices.gov.in/PublicSearch/PublicationSearch/GetDetails/MjI0LUNIQUxOLTIwMDcg]
- Gapanovič, M., et al. (2023). Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes. International Journal of Molecular Sciences, 24(11), 9550. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10253457/]
- Chumanevich, A. A., et al. (2018). CDK8/19 Mediator kinases potentiate induction of transcription by NFκB. Senex Biotechnology. [URL: https://www.senexbio.com/wp-content/uploads/2018/06/Chumanevich-et-al-2018-CDK8-NFkB-Oncotarget.pdf]
- (IUCr) 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [URL: https://journals.iucr.org/e/issues/2018/07/00/gz2157/index.html]
- N-(Pyrimidin-4-yl)acetamide. (n.d.). Synblock. [URL: https://www.synblock.com/products/SB56659.html]
- US8222412B2 - Preparation of aminopyrimidine compounds. (n.d.). Google Patents. [URL: https://patents.google.
- Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/B1321013/suzuki-coupling-of-boronic-acids-with-2-chloromethyl-benzoic-acid]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
- Suzuki cross-coupling reaction. (2020). YouTube. [URL: https://www.youtube.
- Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. (2022). ResearchGate. [URL: https://www.researchgate.net/publication/363842144_Selective_approaches_to_synthesize_a_new_series_of_fused_4-amino_pyrimidine_derivatives_by_using_of_4-_amino_nicotino_nitrile_as_an_effective_precursor]
- Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/B1321013/regioselective-suzuki-miyaura-coupling-of-3-bromo-2-chloropyridine]
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911181/]
- Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2022). Molecules. [URL: https://www.mdpi.com/1420-3049/27/22/7949]
- Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022). CORE. [URL: https://core.ac.uk/download/pdf/521360126.pdf]
- 1-(5-Bromo-2-chlorophenyl)pyrrolidine. (n.d.). BLDpharm. [URL: https://www.bldpharm.com/products/1261959-78-7.html]
- 1-(5-Bromo-2-chlorophenyl)pyrrolidine. (n.d.). Alchem Pharmtech. [URL: https://www.alchempharmtech.com/cas-1261959-78-7]
Sources
- 1. pnas.org [pnas.org]
- 2. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 3. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 1261959-78-7|1-(5-Bromo-2-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 6. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 8. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Pyrrolidine Derivatives
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its status as a "privileged scaffold"[1]. The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional diversity that is often lacking in flat, aromatic systems, allowing for more specific and potent interactions with biological targets[1]. This structural feature is critical for exploring complex pharmacophore space and achieving high target selectivity. Pyrrolidine derivatives have demonstrated a remarkable range of biological activities, including as inhibitors of kinases, proteases, and as modulators of G-protein coupled receptors (GPCRs), making them a focal point of many drug discovery campaigns.
High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of compounds, such as those based on the pyrrolidine scaffold, to identify starting points for drug development. This document provides detailed application notes and protocols for conducting HTS assays with pyrrolidine derivatives against common drug target classes, emphasizing the rationale behind assay selection and experimental design to ensure scientific integrity and robust results.
Core Principles for Screening Pyrrolidine Libraries
When screening pyrrolidine-based libraries, it is crucial to consider the potential for assay interference. The inherent chemical properties of some derivatives could lead to false positives or negatives. For instance, certain substituents on the pyrrolidine ring may lead to compound autofluorescence or quenching in fluorescence-based assays[2][3]. Therefore, a robust hit validation cascade, including orthogonal assays and counter-screens, is essential to triage initial hits and eliminate artifacts[4].
Application Note 1: Screening for Pyrrolidine-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyrrolidine scaffold has been successfully incorporated into potent and selective kinase inhibitors, such as those targeting ERK[5]. Fluorescence Polarization (FP) is a powerful and homogeneous HTS method well-suited for identifying kinase inhibitors that disrupt the interaction between the kinase and its substrate or a fluorescently labeled tracer.
Scientific Rationale for Fluorescence Polarization (FP) Assay
The FP assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule, such as a protein kinase, its rotational motion is slowed, leading to an increase in the polarization of the emitted light[2]. Pyrrolidine derivatives that act as competitive inhibitors will displace the fluorescent tracer from the kinase's active site, resulting in a decrease in fluorescence polarization. This makes FP an excellent choice for HTS of kinase inhibitors due to its simplicity, sensitivity, and homogenous format[2].
Experimental Workflow: FP-Based Kinase Inhibition Assay
Caption: Workflow for a Fluorescence Polarization (FP)-based kinase inhibitor screen.
Detailed Protocol: FP Assay for a Hypothetical Kinase "Kinase X"
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: This buffer composition provides a stable environment for most kinases and minimizes non-specific binding.
-
Kinase X: Recombinant human Kinase X, diluted to 2X final concentration in Assay Buffer. The optimal concentration should be determined empirically, typically in the low nanomolar range.
-
Fluorescent Tracer: A fluorescently labeled, high-affinity ligand for Kinase X, diluted to 2X final concentration in Assay Buffer. The tracer concentration should be at or below its Kd for the kinase to ensure assay sensitivity.
-
Pyrrolidine Library: 10 mM stock solutions in 100% DMSO, serially diluted to a 200X working concentration.
2. Assay Procedure (384-well plate format):
-
Dispense 50 nL of the 200X pyrrolidine library compounds into the appropriate wells of a low-volume 384-well black plate. For control wells, dispense 50 nL of DMSO.
-
Add 5 µL of the 2X Kinase X solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation/Emission wavelengths appropriate for the chosen fluorophore).
3. Data Analysis and Hit Validation:
-
Calculate the percent inhibition for each compound relative to high (no enzyme) and low (DMSO) controls.
-
Identify "hits" as compounds that cause a statistically significant decrease in polarization (e.g., >3 standard deviations from the mean of the DMSO controls).
-
Crucial Validation Step: Confirmed hits should be re-tested in a dose-response format to determine their IC₅₀ values. An orthogonal assay, such as a luminescence-based kinase activity assay (e.g., ADP-Glo™), should be used to confirm that the hits are genuine inhibitors of Kinase X's catalytic activity and not artifacts of the FP assay format[4].
| Parameter | Condition | Rationale |
| Plate Format | 384-well, black, low-volume | Minimizes reagent consumption and reduces background fluorescence. |
| Final Assay Volume | 10 µL | Suitable for HTS and automation. |
| Compound Concentration | 10 µM (primary screen) | A common starting concentration for single-point HTS. |
| Incubation Times | 15 min (pre-incubation), 60 min (binding) | Allows for compound binding and the reaction to reach equilibrium. |
Application Note 2: Cell-Based Assays for Pyrrolidine Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of currently marketed drugs. Pyrrolidine derivatives have been developed as potent and selective antagonists for various GPCRs, including the M5 muscarinic receptor and the histamine H3 receptor[6][7]. Cell-based assays are the gold standard for screening GPCR modulators as they provide a more physiologically relevant context by measuring downstream signaling events in a living cell.
Scientific Rationale for Cell-Based GPCR Assays
Biochemical binding assays, while useful, do not provide information on the functional activity of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Cell-based assays overcome this limitation by measuring the modulation of second messenger pathways (e.g., cAMP or intracellular calcium) that are activated upon GPCR stimulation[8]. For screening pyrrolidine libraries against a specific GPCR, a common approach is to use a recombinant cell line that stably overexpresses the target receptor.
Experimental Workflow: Calcium Mobilization Assay for Gq-Coupled GPCRs
Caption: Workflow for a cell-based calcium mobilization assay for GPCR antagonists.
Detailed Protocol: FLIPR-Based Calcium Mobilization Assay for a Gq-Coupled Receptor
1. Reagent and Cell Preparation:
-
Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar dye, prepared according to the manufacturer's instructions.
-
Pyrrolidine Library: Prepared as described in the previous protocol.
-
Agonist: A known agonist for the target GPCR, prepared at a concentration that elicits an EC₈₀ response.
2. Assay Procedure (384-well plate format):
-
Plate the cells in a 384-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
For an antagonist screen, add the pyrrolidine compounds to the wells and incubate for 15-30 minutes.
-
Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
-
Initiate fluorescence reading and, after establishing a baseline, add the EC₈₀ concentration of the agonist.
-
Continue to monitor the fluorescence signal for 1-3 minutes.
3. Data Analysis and Hit Validation:
-
The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium.
-
Antagonists from the pyrrolidine library will inhibit or reduce the agonist-induced calcium signal.
-
Calculate the percent inhibition for each compound.
-
Hits should be confirmed in dose-response format to determine their IC₅₀.
-
Crucial Validation Step: To ensure that the observed activity is specific to the target GPCR, hits should be tested against the parental cell line that does not express the receptor. This will identify compounds that non-specifically affect calcium signaling[9].
| Parameter | Condition | Rationale |
| Cell Line | HEK293 with stable GPCR expression | Provides a robust and reproducible system for measuring receptor-specific signaling. |
| Detection Method | Calcium-sensitive fluorescent dye | A direct and sensitive measure of Gq-coupled GPCR activation. |
| Instrumentation | FLIPR or equivalent | Enables kinetic reading of the fluorescence signal with high temporal resolution. |
| Agonist Concentration | EC₈₀ | Provides a robust signal window for the detection of antagonists. |
Application Note 3: AlphaLISA for Screening Pyrrolidine Inhibitors of Protein-Protein Interactions
Protein-protein interactions (PPIs) are a challenging but increasingly important class of drug targets. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay that is well-suited for HTS of PPI inhibitors[10][11]. The pyrrolidine scaffold can provide a rigid framework for presenting functional groups that can disrupt PPIs.
Scientific Rationale for AlphaLISA
AlphaLISA is a proximity-based assay that utilizes two types of beads: a Donor bead and an Acceptor bead[11][12]. When these beads are brought into close proximity by a biological interaction (e.g., two interacting proteins), excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal[12]. Small molecules, such as pyrrolidine derivatives, that inhibit the PPI will prevent the beads from coming into proximity, leading to a decrease in the AlphaLISA signal[10]. The high signal amplification and low background of this technology make it ideal for detecting even weak interactions and their inhibitors.
Experimental Workflow: AlphaLISA for PPI Inhibition
Caption: Workflow for an AlphaLISA-based screen for protein-protein interaction inhibitors.
Detailed Protocol: AlphaLISA Assay for a Hypothetical PPI
1. Reagent Preparation:
-
AlphaLISA Buffer: Prepare according to the manufacturer's recommendations.
-
Protein 1: Biotinylated Protein 1.
-
Protein 2: Tagged Protein 2 (e.g., with a GST or His-tag).
-
Acceptor Beads: Anti-tag AlphaLISA Acceptor beads.
-
Donor Beads: Streptavidin-coated AlphaLISA Donor beads.
-
Pyrrolidine Library: Prepared as previously described.
2. Assay Procedure (384-well ProxiPlate):
-
Add 2 µL of the pyrrolidine compounds or DMSO to the wells.
-
Add 2 µL of a solution containing biotinylated Protein 1 and anti-tag Acceptor beads.
-
Add 2 µL of a solution containing tagged Protein 2.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of Streptavidin-coated Donor beads (under subdued light).
-
Incubate for an additional 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
3. Data Analysis and Hit Validation:
-
A decrease in the AlphaLISA signal indicates inhibition of the PPI.
-
Calculate percent inhibition and identify hits.
-
Confirm hits in a dose-response format to determine IC₅₀ values.
-
Crucial Validation Step: Perform counter-screens to identify compounds that interfere with the AlphaLISA technology itself. This can be done by running the assay in the absence of one of the protein partners or by using a bead-based assay with a different but related technology. It is also important to use an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR), to confirm direct binding of the hit compounds to one of the protein partners[13][14].
| Parameter | Condition | Rationale |
| Plate Format | 384-well ProxiPlate | Optimized for AlphaLISA to enhance signal and reduce crosstalk. |
| Final Assay Volume | 10 µL | Miniaturized format for HTS. |
| Incubation Steps | Sequential addition and incubation | Allows for the formation of the protein-bead complexes before the final proximity-dependent signal generation. |
| Light Conditions | Donor bead addition and final incubation in the dark | Donor beads are light-sensitive. |
Conclusion
The pyrrolidine scaffold is a rich source of chemical diversity for drug discovery. The successful identification of novel, potent, and selective modulators of various biological targets from pyrrolidine-based libraries is highly dependent on the thoughtful design and execution of HTS campaigns. By selecting the appropriate assay technology for the target class and implementing a rigorous hit validation strategy that includes orthogonal assays and counter-screens, researchers can confidently identify high-quality lead compounds for further development. The protocols and principles outlined in these application notes provide a solid foundation for initiating and conducting successful HTS campaigns with pyrrolidine derivatives.
References
- Cole, D. C., et al. (2005).
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. (n.d.).
- AlphaLISA Screen on the SpectraMax Paradigm Multi-Mode Microplate Detection Pl
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.).
- Unveiling the Structure-Activity Landscape of (S)
- Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready pl
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.).
- New Hits as Antagonists of GPR103 Identified by HTS. (n.d.).
- Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. (2010). PubMed.
- AlphaLISA® Assay Kits. (n.d.). BPS Bioscience.
- Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023).
- AlphaScreen/AlphaLISA assays are bead based proximity assays, based upon an oxygen channeling technology... (n.d.).
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. (2017).
- Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. (2020). PubMed.
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.).
- Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019). PubMed.
- Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. (2018). PubMed.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.).
- High-Throughput Screening to Predict Chemical-Assay Interference. (2020).
- Biochemical assay development for drug discovery: a sequential optimization from protein expression to enzymatic activity. (n.d.).
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
- Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017).
- Hit validation pre HTS. (n.d.).
- Changing the HTS Paradigm: AI-Driven Iterative Screening for Hit Finding. (n.d.).
- High-Throughput Screening (HTS)
- Cell-based assays and animal models for GPCR drug screening. (n.d.). PubMed.
- Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024). YouTube.
- Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. (2021).
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. New Hits as Antagonists of GPR103 Identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 1-(5-Bromo-2-chlorophenyl)pyrrolidine for SAR studies
Application Note & Protocol Guide
Topic: Derivatization of 1-(5-Bromo-2-chlorophenyl)pyrrolidine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Derivatization of a Privileged Scaffold
The 1-(5-Bromo-2-chlorophenyl)pyrrolidine scaffold is a cornerstone for the synthesis of novel chemical entities, particularly in the exploration of new therapeutic agents. Its utility is rooted in the strategic placement of two distinct halogen atoms on the phenyl ring, offering orthogonal handles for sequential, site-selective functionalization. The bromo group (at C5) and the chloro group (at C2) exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, typically allowing for the selective modification of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[1] This inherent reactivity profile makes the scaffold an ideal starting point for building diverse chemical libraries to probe structure-activity relationships (SAR).
The pyrrolidine moiety is a well-established pharmacophore found in numerous biologically active compounds, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability, or facilitating crucial interactions with biological targets.[2][3] This guide provides a detailed framework for the systematic derivatization of this scaffold, focusing on robust and reproducible protocols for palladium-catalyzed cross-coupling reactions and outlining the logic for SAR exploration.
Core Derivatization Strategy: A Logic-Driven Workflow
The primary strategy for derivatizing the 1-(5-bromo-2-chlorophenyl)pyrrolidine core involves a stepwise approach to explore chemical space around the phenyl ring. The higher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to a Pd(0) catalyst is the key mechanistic principle we will exploit.
Protocol 1: Suzuki-Miyaura Coupling at the C5-Bromo Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl groups.[4] By carefully selecting the catalyst and conditions, we can achieve high regioselectivity for the C-Br bond.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₄) or a Pd(II) precatalyst that reduces in situ, and a phosphine ligand is standard.[5] For this transformation, Pd(PPh₃)₄ is often sufficient and commercially available, providing a good balance of reactivity and stability.[1][6]
-
Base: A base is essential for the transmetalation step of the catalytic cycle.[4] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often used. K₃PO₄ can be effective for less reactive boronic acids.[1][6]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically required to dissolve both the organic starting materials and the inorganic base.[1]
Detailed Experimental Protocol:
-
Reagent Setup: To a flame-dried Schlenk flask, add 1-(5-Bromo-2-chlorophenyl)pyrrolidine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Suzuki-Miyaura Reaction Scope
| Entry | Arylboronic Acid | Product Structure | Expected Yield (%) |
| 1 | Phenylboronic acid | 85-95 | |
| 2 | 4-Methoxyphenylboronic acid | 80-90 | |
| 3 | 3-Pyridinylboronic acid | 70-85 | |
| 4 | Thiophene-2-boronic acid | 75-90 |
Protocol 2: Buchwald-Hartwig Amination at the C5-Bromo Position
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction allows for the introduction of a diverse range of primary and secondary amines, which are critical functional groups for modulating the physicochemical and pharmacological properties of drug candidates.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction often requires more specialized ligands than the Suzuki coupling to facilitate the C-N bond formation. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) in combination with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are highly effective.[9][10] These bulky, electron-rich ligands promote both oxidative addition and the challenging reductive elimination step.[7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine nucleophile without competing in the reaction.[8][9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and to maintain the catalyst's activity.[8]
Detailed Experimental Protocol:
-
Reagent Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq) to an oven-dried vial. Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reactant Addition: Outside the glovebox, add 1-(5-Bromo-2-chlorophenyl)pyrrolidine (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq) to the vial.
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Further SAR Exploration: Bioisosteric Replacements
To optimize properties like metabolic stability, polarity, or pKa, bioisosteric replacement of the pyrrolidine ring can be a valuable strategy.[2][11][12] Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a similar biological response.[13]
Potential Pyrrolidine Bioisosteres:
| Bioisostere | Rationale for Replacement |
| Piperidine | Increases ring size, alters vector of substituents, may change pKa.[14] |
| Morpholine | Introduces a polar heteroatom (oxygen), can act as a hydrogen bond acceptor, often improves solubility.[14] |
| Azethidine | Reduces ring size, increases sp³ character, can improve metabolic stability.[2] |
| Oxetane | Can serve as a replacement for a gem-dimethyl group, reducing lipophilicity while maintaining a similar spatial arrangement.[2] |
The synthesis of these analogs would require starting from a different precursor than 1-(5-Bromo-2-chlorophenyl)pyrrolidine, namely the corresponding amine (piperidine, morpholine, etc.) and coupling it with 1,5-dibromo-2-chlorobenzene. This highlights the importance of planning synthetic routes to accommodate broad SAR exploration.[15][16]
Analytical Characterization of Derivatives
Rigorous characterization is essential to confirm the successful synthesis and purity of each new analog. A combination of analytical techniques should be employed.
| Technique | Purpose | Key Information Obtained |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the chemical structure, connectivity of atoms, and regioselectivity of the reaction. |
| LC-MS | Purity Assessment & Mass Verification | Provides purity profile (e.g., >95%) and confirms the molecular weight of the target compound.[17] |
| HRMS | Exact Mass Determination | Provides the exact molecular formula, confirming elemental composition. |
| HPLC | Quantitative Purity Analysis | Used for final purity determination and as a preparative technique for purification.[17] |
References
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
The Quest for Bioisosteric Replacements. (2007). Journal of Chemical Information and Modeling.[Link]
-
Analog design-Bioisosteric replacement strategies. Slideshare.[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH.[Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.[Link]
-
Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate.[Link]
-
Ring Bioisosteres. Cambridge MedChem Consulting.[Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI.[Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.[Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2023). MDPI.[Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.[Link]
-
(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. (2020). PubMed.[Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC - PubMed Central.[Link]
-
Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. (2013). PubMed.[Link]
-
Structure-activity relationships of 1,5-biaryl pyrroles as EP1 receptor antagonists. (2006). PubMed.[Link]
-
Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. PMC - PubMed Central.[Link]
-
Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). PubMed - NIH.[Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). MDPI.[Link]
-
Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. (2006). PubMed.[Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.[Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central.[Link]
-
2-(3-bromo-5-chlorophenyl)pyrrolidine hydrochloride. PubChem.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analog design-Bioisosteric replacement strategies | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Analytical Methods for the Quantification of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
Introduction and Scope
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a halogenated aromatic compound available from specialty chemical suppliers.[1][2][3] Its structure suggests potential utility as an intermediate in the synthesis of novel pharmaceutical agents or agrochemicals. As with any high-purity chemical used in regulated development pipelines, the ability to accurately and precisely quantify the target compound is paramount. This ensures batch-to-batch consistency, facilitates impurity profiling, and is a foundational requirement for quality control (QC) and regulatory submissions.[4][5]
This document provides detailed protocols for two robust analytical methods for the quantification of 1-(5-Bromo-2-chlorophenyl)pyrrolidine:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible, reliable method ideal for routine quality control, potency determination, and purity analysis where analyte concentrations are relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method essential for trace-level quantification, analysis in complex biological matrices, and impurity identification.[6]
These methods are designed to be self-validating through the inclusion of rigorous system suitability tests and are grounded in the principles outlined by the International Conference on Harmonisation (ICH).[7][8]
Method Selection: Rationale and Strategy
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective. The presence of a substituted phenyl ring in 1-(5-Bromo-2-chlorophenyl)pyrrolidine provides a strong chromophore, making it an excellent candidate for UV detection. Reversed-phase HPLC is the logical choice for separation due to the compound's moderate polarity. This combination offers a cost-effective and robust solution for routine analysis.
For applications requiring lower detection limits, such as pharmacokinetic studies or the quantification of trace-level impurities, the unparalleled sensitivity and selectivity of tandem mass spectrometry are required.[6] LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, can selectively detect the analyte even in the presence of co-eluting matrix components, providing definitive quantification.[9][10]
The overall analytical workflow is designed to ensure data integrity from sample receipt to final reporting.
Caption: Figure 1: General Analytical Workflow.
Method 1: Quantification by HPLC-UV
Principle
This method employs reversed-phase high-performance liquid chromatography (HPLC) to separate 1-(5-Bromo-2-chlorophenyl)pyrrolidine from potential impurities.[11] The analyte is then quantified by a UV detector at a wavelength corresponding to its maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards of known concentration.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array (DAD) or variable wavelength (VWD) UV detector.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Type I), Formic Acid (LC-MS grade).
-
Reference Standard: 1-(5-Bromo-2-chlorophenyl)pyrrolidine of known purity (≥98%).
-
Labware: Volumetric flasks, autosampler vials with inserts, 0.22 µm syringe filters.
Detailed Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (MPA): Water with 0.1% Formic Acid. To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid and mix thoroughly.
-
Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid. To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid and mix thoroughly.
-
Degas both mobile phases by sonication or vacuum filtration before use.
Step 2: Standard Solution Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of MPA:MPB (diluent).
-
Calibration Standards: Perform serial dilutions from the stock standard using the diluent to prepare a series of calibration standards. A suggested range is 1.0 µg/mL to 250 µg/mL.
Step 3: Sample Preparation
-
Accurately weigh an amount of the sample expected to contain approximately 25 mg of the active substance into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to volume with the diluent.
-
Filter an aliquot through a 0.22 µm syringe filter into an autosampler vial for analysis.
Step 4: Chromatographic Conditions & System Suitability The following table summarizes the recommended starting conditions and the critical system suitability test (SST) parameters required to ensure the validity of the analytical run.[5][7]
| Parameter | Recommended Condition | Acceptance Criteria (SST) |
| Column | C18, 100 x 4.6 mm, 2.7 µm particle size | - |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Gradient | 40% B to 95% B in 8 min; hold 2 min | - |
| Flow Rate | 1.0 mL/min | - |
| Column Temp. | 30 °C | - |
| Injection Vol. | 5 µL | - |
| Detection | UV at 254 nm | - |
| Run Time | 12 minutes | - |
| Tailing Factor | - | ≤ 2.0 |
| Theor. Plates | - | ≥ 2000 |
| Repeatability | (6 replicate injections of a mid-level std) | RSD ≤ 2.0% for peak area and RT |
Step 5: Data Analysis
-
Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of 1-(5-Bromo-2-chlorophenyl)pyrrolidine in the prepared sample solution from the calibration curve.
-
Calculate the final concentration in the original sample, accounting for the initial weight and dilution factor.
Method 2: Quantification by LC-MS/MS
Principle
This method provides superior selectivity and sensitivity by coupling HPLC with tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI), and the resulting precursor ion is isolated. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signal for the analyte, minimizing interferences from the sample matrix.[9] Quantification is performed using an internal standard to correct for matrix effects and instrumental variability.
Caption: Figure 2: MRM Logic for High Selectivity.
Instrumentation and Materials
-
LC-MS/MS System: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is ideal. If unavailable, a structurally similar compound with different mass and similar chromatographic behavior can be used.
-
All other reagents and materials as listed in Section 3.2.
Detailed Protocol
Step 1: Mass Spectrometer Tuning and MRM Optimization
-
Prepare a ~1 µg/mL solution of 1-(5-Bromo-2-chlorophenyl)pyrrolidine in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer to determine the mass of the protonated molecule ([M+H]⁺). The theoretical monoisotopic mass is ~274.99 g/mol , so the precursor ion will appear around m/z 276.0, showing a characteristic isotopic pattern due to the presence of Br and Cl.
-
Perform a product ion scan by isolating the precursor ion (m/z 276.0) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) while inducing fragmentation in the collision cell (q2).
-
Identify the most stable and abundant product ions. Optimize the collision energy for at least two product ions (one for quantification, one for confirmation). This process ensures the development of a sensitive and specific method.[12]
Step 2: Chromatographic Conditions The LC conditions described in Table 1 (Section 3.4) can be used as a starting point. The flow rate may be adjusted (e.g., to 0.4-0.6 mL/min) depending on the specific ESI source and instrument geometry to achieve optimal ionization efficiency.
Step 3: Standard and Sample Preparation
-
Follow the procedures in Section 3.3, but add the internal standard (IS) at a fixed concentration to all calibration standards, quality controls, and samples prior to the final dilution. A typical IS concentration is 50-100 ng/mL.
-
The calibration range should be adjusted to reflect the higher sensitivity of the method, for example, 0.1 ng/mL to 100 ng/mL.
Step 4: Data Acquisition and Processing
-
Set up the instrument to acquire data in MRM mode, monitoring the optimized precursor → product ion transitions for both the analyte and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the concentration of the standards.
-
Calculate the concentration in unknown samples using the same peak area ratio and the regression equation from the calibration curve.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The pyrrolidine nitrogen is basic and readily protonated. |
| Precursor Ion [M+H]⁺ | ~m/z 276.0 | Based on the monoisotopic mass of the compound. |
| Product Ion 1 (Quant) | To be determined empirically | Select the most intense and stable fragment. |
| Product Ion 2 (Qual) | To be determined empirically | A second fragment confirms identity. |
| Collision Energy | To be determined empirically | Optimized for each transition to maximize signal. |
| Dwell Time | ~50-100 ms | Balances sensitivity with the number of points across the peak. |
Method Validation Framework
To ensure that these analytical procedures are suitable for their intended purpose, they must be validated.[4][13] Validation provides documented evidence that the method is reliable, reproducible, and accurate. The key parameters to be assessed are summarized below, based on ICH guidelines.[7][8]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the signal is unequivocally from the analyte. | No interfering peaks at the analyte's retention time in blank/placebo samples. Peak purity assessment for HPLC-UV. |
| Linearity & Range | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To measure the closeness of results to the true value. | 80-120% recovery of spiked samples at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 5% for LC-MS/MS, ≤ 2% for HPLC-UV. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with accuracy and precision. | S/N ≥ 10; accuracy and precision criteria must be met.[13] |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | Controlled variations in flow rate, column temp, mobile phase composition do not significantly impact results. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of 1-(5-Bromo-2-chlorophenyl)pyrrolidine. The HPLC-UV method serves as a robust tool for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level analysis in more complex scenarios. Proper implementation and validation of these protocols will ensure data of the highest quality and integrity, supporting drug development and manufacturing processes.
References
-
International Conference on Harmonisation. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]
-
Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Research. [Link]
-
Miyashita, M., et al. (2007). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. ResearchGate. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4). [Link]
-
Yamamoto, A., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Analytical Sciences, 34(7), 813-820. [Link]
-
Sharma, S., & Singh, P. (2014). Analytical method validation: A brief review. ResearchGate. [Link]
-
Guzowski, J. P., Broekaert, J. A., & Hieftje, G. M. (2002). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 13(1), 23-33. [Link]
-
Richter, L. H. J., et al. (2015). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Forensic Science International, 252, 63-68. [Link]
-
Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6), 601. [Link]
-
Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]
-
La Maida, N., et al. (2023). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. Frontiers in Psychiatry, 14, 1289133. [Link]
-
Lebeuf, M., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-9150. [Link]
-
LGC Group. (2018). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Zubkov, F. I., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8479. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Wang, Y., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
Collins, M., et al. (2012). A validated method for the quantitative analysis of piperazine based drugs in seized materials. Analytical Methods, 4(8), 2353-2359. [Link]
-
Fischer, P. D., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ChemMedChem, 17(22), e202200424. [Link]
-
World Health Organization. (2017). Guidelines for drinking-water quality: fourth edition incorporating the first addendum. WHO. [Link]
-
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
-
Waters Corporation. (2019). LC-MS/MS Education Series: Analyte Tuning. YouTube. [Link]
-
Nguyen, T. K. C., et al. (2022). Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS. ResearchGate. [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. 1261959-78-7|1-(5-Bromo-2-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. particle.dk [particle.dk]
- 5. wjarr.com [wjarr.com]
- 6. rsc.org [rsc.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. scielo.br [scielo.br]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pharmaerudition.org [pharmaerudition.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
Welcome to the technical support center for 1-(5-Bromo-2-chlorophenyl)pyrrolidine (CAS No. 1261959-78-7). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this halogenated N-aryl pyrrolidine. Due to its specific structural features—a basic pyrrolidine nitrogen and a heavily substituted aromatic ring—this compound presents unique challenges that require a methodical and informed approach. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Q1: What are the expected physical properties of 1-(5-Bromo-2-chlorophenyl)pyrrolidine?
A1: Based on its molecular structure (MW: 260.56 g/mol ) and data from various suppliers, 1-(5-Bromo-2-chlorophenyl)pyrrolidine is typically a high-boiling point liquid or a low-melting solid at room temperature.[1][2] Its appearance can range from a colorless to a pale yellow or brown oil. This physical state is critical, as oils can be challenging to handle and may resist crystallization, often necessitating chromatographic purification.
Q2: What are the most probable impurities from its synthesis?
A2: While the exact synthetic route may vary, N-aryl pyrrolidines are commonly synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). Understanding the synthetic origin is key to anticipating impurities.
-
Unreacted Starting Materials: Residual pyrrolidine and the di-halogenated benzene precursor (e.g., 1-bromo-4-chloro-2-fluorobenzene or a related electrophile) are common.
-
Isomeric Byproducts: If the starting aromatic ring has multiple reactive sites, positional isomers of the final product can form.
-
Over-reaction or Side-reaction Products: Dimerization of the aromatic precursor or reaction with the solvent can occur.
-
Catalyst Residues: If a method like Buchwald-Hartwig amination is used, residual palladium or copper catalysts and their associated ligands may contaminate the product. These are often highly colored and can interfere with biological assays.
-
Dehalogenated Impurities: Reductive dehalogenation (loss of bromine or chlorine) can occur, leading to impurities with slightly lower molecular weights and different polarities.[3]
Q3: Why does my compound show significant tailing on silica gel TLC plates?
A3: The pyrrolidine nitrogen in your compound is a basic Lewis base. The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and non-specifically interact with the basic nitrogen of your molecule, causing it to "stick" to the stationary phase and elute slowly and unevenly. This phenomenon results in elongated or "tailing" spots on a TLC plate and leads to broad, poorly resolved peaks during column chromatography.
Q4: My purified product is a persistent oil. How can I induce crystallization?
A4: Many N-aryl pyrrolidines exist as oils. If a solid form is required for accurate weighing, stability, or downstream reactions, consider the following:
-
High Purity is Essential: Even small amounts of impurities can act as "anti-solvents" for crystallization. Ensure the oil is >98% pure by NMR or GC-MS before attempting crystallization.
-
Salt Formation: The basic pyrrolidine nitrogen provides a convenient handle for salt formation. Reacting the purified oil with an acid like hydrochloric acid (HCl, often as a solution in ether or dioxane) or methanesulfonic acid can yield a crystalline salt. These salts often have much higher melting points and are more crystalline than the free base.
-
Co-distillation: Traces of residual solvent can inhibit crystallization. Co-distilling your oil with a solvent that forms a low-boiling azeotrope (like toluene or heptane) can help remove these final traces.
Part 2: Troubleshooting Purification Challenges
This section provides a problem-cause-solution framework for issues encountered during the purification workflow.
Challenge 1: Poor Separation in Column Chromatography
Poor separation is the most common hurdle. It manifests as broad peaks, co-elution of impurities, and low recovery of the pure compound.
Caption: Decision workflow for troubleshooting poor column chromatography.
Protocol: Column Chromatography with a Basic Modifier
This protocol is designed to counteract the acidic nature of silica gel, leading to sharper peaks and better separation.
-
Prepare the Slurry: In a beaker, add silica gel to a small amount of your chosen eluent (e.g., 10% Ethyl Acetate in Hexanes). Mix to form a uniform slurry.
-
Pack the Column: Carefully pour the slurry into your column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until it is level with the top of the silica.
-
Prepare the Modified Eluent: Prepare your bulk eluent and add 0.5-1% triethylamine (Et₃N) by volume. For example, to 1 liter of 10% EtOAc/Hexanes, add 5-10 mL of Et₃N.
-
Causality: Triethylamine is a volatile base that competitively binds to the acidic silanol groups on the silica surface. This "masks" the sites that would otherwise cause your basic compound to tail, allowing it to move through the column more symmetrically.[4]
-
-
Equilibrate the Column: Run 2-3 column volumes of the modified eluent through the packed column to ensure the entire stationary phase is equilibrated with the base.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For oils, it is often better to adsorb the compound onto a small amount of silica gel ("dry loading"). To do this, dissolve the oil in a volatile solvent (e.g., DCM), add a small amount of silica, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.
-
Elute and Collect: Run the column with the modified eluent, collecting fractions and monitoring by TLC.
Data Presentation: Common Solvent Systems
Choosing the right starting eluent is critical. The table below lists common solvents in order of increasing polarity, providing a starting point for your TLC screening.
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexanes/Heptane | Very Low | Eluting non-polar impurities (e.g., grease, catalyst ligands). |
| 2-10% Ether in Hexanes | Low | Separating closely related, moderately non-polar compounds. |
| 5-20% Ethyl Acetate in Hexanes | Low-Medium | A versatile starting point for many organic molecules. |
| 20-50% Ethyl Acetate in Hexanes | Medium | For more polar compounds. |
| 1-5% Methanol in Dichloromethane | Medium-High | Eluting highly polar compounds; often requires a basic modifier. |
Challenge 2: Failure to Crystallize
When chromatography yields a pure oil but a solid is required, recrystallization becomes the next challenge.
Caption: Strategy for inducing crystallization of a purified oil.
Protocol: Salt Formation for Recrystallization
This protocol converts the basic free base into a potentially crystalline hydrochloride salt.
-
Dissolve the Free Base: Dissolve your purified oil (e.g., 1.0 g, 3.84 mmol) in a minimal amount of a non-protic solvent in which the salt is likely to be insoluble. Anhydrous diethyl ether or ethyl acetate (~10-20 mL) are good starting points.
-
Prepare HCl Solution: Use a commercially available solution of 2.0 M HCl in diethyl ether or prepare one by bubbling HCl gas through the anhydrous solvent.
-
Stoichiometric Addition: While stirring the solution of your compound at 0 °C (ice bath), add exactly 1.0 equivalent of the HCl solution dropwise. For this example, you would add 1.92 mL of a 2.0 M solution.
-
Causality: Adding a stoichiometric amount of acid ensures the formation of the mono-hydrochloride salt. Excess acid can lead to the formation of hydrates or other complex species that may be more difficult to crystallize.
-
-
Induce Precipitation: The hydrochloride salt will likely precipitate as a white or off-white solid. Continue stirring in the cold for 30-60 minutes to maximize precipitation. If no solid forms, try adding a non-polar co-solvent like hexanes until turbidity is observed.
-
Isolate and Wash: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or your chosen solvent to remove any unreacted starting material.
-
Dry: Dry the solid under high vacuum. The resulting salt can then be recrystallized from a more polar solvent system (e.g., ethanol/ether, isopropanol).
Part 3: Final Recommendations
-
Characterize at Every Step: Always use analytical techniques like TLC, NMR, and LC-MS to assess the purity of your material before and after each purification step. This data is crucial for making informed decisions.
-
Work on a Small Scale First: Before committing your entire batch of material to a specific purification protocol, test the conditions on a small aliquot (10-20 mg).
-
Consider Stability: Halogenated aromatic compounds can sometimes be sensitive to light or air over long periods. Once pure, it is best to store 1-(5-Bromo-2-chlorophenyl)pyrrolidine at low temperatures under an inert atmosphere (nitrogen or argon).
This guide provides a framework for addressing the common purification challenges associated with 1-(5-Bromo-2-chlorophenyl)pyrrolidine. By understanding the chemical principles behind these techniques, you can adapt and optimize them for your specific experimental context.
References
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link] (Provides data on a structurally similar compound, illustrating the type of information available in chemical databases).
-
Aladdin Scientific. 1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%. [Link]
- Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1), 83-86. (Illustrates the process of identifying, isolating, and characterizing impurities in a nitrogen-containing heterocyclic compound).
Sources
Technical Support Center: Synthesis of Substituted Phenylpyrrolidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted phenylpyrrolidines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The pyrrolidine ring is a privileged structure in numerous pharmaceuticals, and its successful synthesis is often a pivotal step in a research program.[1][2][3]
This guide moves beyond simple protocols to address the nuanced challenges and side reactions that can impede progress. Here, we will dissect common problems, explore their mechanistic origins, and provide field-proven solutions to streamline your synthetic workflow.
Troubleshooting Guide: From Low Yields to Unexpected Byproducts
This section is formatted to address specific issues you may encounter during your experiments. Each entry details the symptoms, probable causes, and actionable solutions.
Issue 1: Low Yield or No Product in 1,3-Dipolar Cycloaddition
Question: I am attempting a [3+2] cycloaddition using an azomethine ylide to synthesize a polysubstituted phenylpyrrolidine, but I'm getting very low yields or only recovering starting materials. What's going wrong?
Answer: This is a frequent challenge in 1,3-dipolar cycloadditions, which are powerful for creating multiple stereocenters in one step.[4][5] The issue often traces back to the generation and stability of the azomethine ylide intermediate.
Potential Causes & Solutions:
-
Azomethine Ylide Instability: The ylide is often a transient species. If it's not trapped efficiently by the dipolarophile (your alkene), it can decompose or dimerize.
-
Causality: Azomethine ylides are generated in situ, often through thermal ring-opening of aziridines or condensation of an α-amino acid with an aldehyde.[6] These conditions must be meticulously controlled.
-
Solution: Ensure the reaction is conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to prevent quenching of the ylide or intermediates leading to it.[7] Generating the ylide slowly in the presence of a high concentration of the dipolarophile can favor the desired cycloaddition over decomposition.
-
-
Inefficient Ylide Generation: The method of ylide generation might not be optimal for your specific substrates.
-
Causality: Decarboxylative condensation of an amino acid requires heat, which can also degrade sensitive substrates. Metal-catalyzed routes offer milder conditions but introduce catalyst-related variables.
-
Solution: If using a thermal method, ensure precise temperature control. A temperature too low will not generate the ylide, while one too high can cause decomposition. For metal-catalyzed systems (e.g., using Ag(I) or Cu(I) salts), ensure the catalyst is active and not poisoned by impurities in the starting materials.[4]
-
-
Poor Reactivity of the Dipolarophile: Electron-deficient alkenes are typically required for efficient cycloaddition with common azomethine ylides.
-
Causality: The reaction is governed by Frontier Molecular Orbital (FMO) theory. A smaller HOMO-LUMO gap between the dipole and dipolarophile leads to a faster reaction.[8]
-
Solution: If your dipolarophile is electron-neutral or electron-rich, the reaction rate will be slow, allowing the ylide to decompose. Consider using a more activated (electron-deficient) dipolarophile if your synthetic plan allows.
-
Workflow: Troubleshooting a Failed 1,3-Dipolar Cycloaddition
Below is a logical workflow to diagnose issues in your cycloaddition reaction.
Caption: A logical workflow for diagnosing a failing 1,3-dipolar cycloaddition reaction.
Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination
Question: I'm using a Buchwald-Hartwig reaction to couple pyrrolidine with an aryl bromide, but I'm seeing a significant amount of the corresponding simple arene (hydrodehalogenation) as a byproduct. How can I suppress this?
Answer: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[9][10][11] However, it is not without competing pathways. The formation of a hydrodehalogenated arene is a classic side reaction that points to specific mechanistic deviations.
Potential Causes & Solutions:
-
β-Hydride Elimination: This is a common side reaction when the amide intermediate has an available β-hydrogen. However, with pyrrolidine, this is less likely to be the primary source of the arene byproduct. A more probable cause is a competing reduction pathway.
-
Reductive Pathway from Catalyst Decomposition or Impurities:
-
Causality: The Pd(0) active catalyst can be diverted from the main cycle. If a hydride source is present (e.g., from the solvent, base, or amine), it can react with the Pd(II)-aryl intermediate to form the arene and regenerate a Pd(0) species, or the catalyst can decompose to palladium black, which can facilitate reduction. The mechanism often involves the base or solvent acting as a hydride donor.
-
Solution 1 (Choice of Base): Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but if it contains impurities or degrades, it can contribute to side reactions. Using a weaker base like K₂CO₃ can sometimes help, although this may slow down the desired reaction.[12] Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice for substrates with sensitive functional groups.[12]
-
Solution 2 (Ligand Choice): Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to promote rapid reductive elimination of the desired product.[13] This acceleration makes the desired pathway kinetically favored over competing side reactions. If you are using older, less bulky ligands (e.g., P(o-tolyl)₃), switching to a modern Buchwald-type ligand can dramatically improve selectivity.[12][13]
-
Solution 3 (Solvent Purity): Ensure your solvent (e.g., toluene, dioxane) is rigorously degassed and anhydrous. Water or oxygen can degrade the catalyst and ligands, leading to off-cycle processes.
-
Mechanism: Desired vs. Side Reaction in Buchwald-Hartwig Amination
Caption: The Buchwald-Hartwig cycle showing the desired reductive elimination (green) vs. the competing hydrodehalogenation side reaction (red).
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is best for preparing a 3-phenylpyrrolidine versus an N-phenylpyrrolidine?
A1: The choice of strategy is dictated entirely by the desired connectivity.
-
For N-Phenylpyrrolidines: You are forming a bond between the nitrogen of the pyrrolidine ring and the phenyl group.
-
Best Method: Buchwald-Hartwig amination is the gold standard.[9][10] It involves coupling pyrrolidine itself with a substituted aryl halide (or triflate). This method is highly versatile and tolerates a wide range of functional groups on the aryl partner.
-
Alternative: Reaction of an aniline with 1,4-dihalobutane under basic conditions is a more classical approach but can be lower yielding and less general.[14]
-
-
For 3-Phenylpyrrolidines: You are forming a C-C bond at the 3-position of the pyrrolidine ring.
-
Best Method: A palladium-catalyzed hydroarylation of an N-protected pyrroline with an aryl halide can be a direct and effective method.[15]
-
Alternative: A multi-step approach involving the synthesis of a 3-oxopyrrolidine followed by a Grignard reaction with phenylmagnesium bromide and subsequent reduction steps. Another powerful method is the [3+2] cycloaddition of an azomethine ylide with styrene or a substituted styrene.[16]
-
| Target Compound | Recommended Primary Method | Key Features |
| N-Phenylpyrrolidine | Buchwald-Hartwig Amination | High yield, broad scope, mild conditions.[11] |
| 3-Phenylpyrrolidine | Pd-Catalyzed Hydroarylation | Direct C-H functionalization, good atom economy.[15] |
| Polysubstituted | 1,3-Dipolar Cycloaddition | High stereocontrol, builds complexity quickly.[4][16] |
Q2: My substituted phenylpyrrolidine is very polar and difficult to purify by column chromatography. What can I do?
A2: This is a common issue, especially with unprotected pyrrolidines or those bearing additional polar functional groups.
-
Optimize Chromatography:
-
Solvent System: Avoid highly polar solvents like pure methanol, which can dissolve the silica gel. A common technique is to use a dichloromethane (DCM)/methanol system, but add a small amount of ammonium hydroxide (e.g., 0.5-1%) to the methanol. This deactivates the acidic sites on the silica, preventing the basic nitrogen of your pyrrolidine from sticking irreversibly to the column, which results in better peak shape and recovery.
-
Column Material: Consider using alumina (basic or neutral) instead of silica gel if your compound is particularly base-sensitive or prone to streaking on silica.
-
-
Alternative Purification Methods:
-
Crystallization/Salt Formation: If your compound is crystalline, this is the best way to achieve high purity. You can also try forming a salt (e.g., hydrochloride, tartrate) by treating your product with the corresponding acid. The salt is often highly crystalline and can be purified by recrystallization, after which the free base can be regenerated if needed.
-
Acid/Base Extraction: During the workup, a careful acid-base extraction can remove many non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to extract your amine into the aqueous layer. Wash the organic layer to remove any trapped product. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product back into an organic solvent.[17]
-
Key Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
This protocol provides a general methodology for the synthesis of a chiral substituted phenylpyrrolidine using a copper-catalyzed asymmetric cycloaddition.
Objective: To synthesize a highly functionalized, enantioenriched pyrrolidine.[16]
Materials:
-
N-benzylideneglycine methyl ester (azomethine ylide precursor)
-
(E)-Chalcone (dipolarophile)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
Chiral ligand (e.g., (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - (R)-BINAP)
-
Anhydrous, degassed toluene
-
Molecular sieves (4 Å)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add CuOTf·0.5C₆H₆ (0.05 mmol, 5 mol%) and (R)-BINAP (0.055 mmol, 5.5 mol%). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Reaction Setup: In a separate oven-dried flask under argon, dissolve the N-benzylideneglycine methyl ester (1.0 mmol) and (E)-chalcone (1.2 mmol) in anhydrous toluene (10 mL). Add activated 4 Å molecular sieves.
-
Initiation: Transfer the prepared catalyst solution to the flask containing the substrates via cannula.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress periodically by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).[7]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired substituted phenylpyrrolidine.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) by chiral HPLC analysis.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. [Link]
-
Diastereoselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition of a chiral azomethine ylide. Sci-Hub. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. ACS Omega. [Link]
-
Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. DiVA portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Page loading... [guidechem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How To [chem.rochester.edu]
Troubleshooting guide for Suzuki coupling with bromo-chlorophenyl compounds
A Troubleshooting Guide for the Synthesis of Biaryls from Bromo-chlorophenyl Precursors
Welcome to the Chem-Assist Technical Support Center. As a Senior Application Scientist, I understand that navigating the complexities of cross-coupling reactions, particularly with challenging substrates like bromo-chlorophenyl compounds, requires a blend of theoretical knowledge and practical insight. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. My goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Reaction Selectivity & Optimization
Q1: My Suzuki coupling with a bromo-chlorophenyl substrate is giving me a mixture of products. How can I selectively target the C-Br bond for coupling?
A1: This is a classic challenge of chemoselectivity in Suzuki-Miyaura couplings. The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend: I > Br > Cl > F.[1] This is primarily governed by the carbon-halogen bond dissociation energies. To favor coupling at the more reactive C-Br bond, you should employ milder reaction conditions.
-
Catalyst and Ligand Choice: Opt for a less reactive palladium catalyst system. While highly active catalysts are excellent for challenging couplings, they might be too reactive here, leading to competitive coupling at the C-Cl bond. Start with a standard catalyst like Pd(PPh₃)₄. If you still observe a lack of selectivity, consider using a less electron-rich phosphine ligand.
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity. Start your reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor the progress. Often, the C-Br bond will react preferentially under these milder conditions.
-
Base Selection: The choice of base can also influence selectivity. A weaker base, such as NaHCO₃, can sometimes provide better selectivity compared to stronger bases like K₃PO₄, especially when coupled with milder temperatures.[2]
Q2: I'm experiencing low to no yield in my Suzuki coupling reaction. What are the most common causes and how can I troubleshoot this?
A2: Low or no yield in a Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is key.
-
Catalyst Activity: The palladium catalyst must be in the active Pd(0) state for the catalytic cycle to begin.[3][4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ.[3][4]
-
Troubleshooting: Ensure your phosphine ligand is not oxidized, as it can act as a reducing agent. If you suspect catalyst deactivation, consider adding a fresh batch of catalyst or using a more robust precatalyst.
-
-
Boronic Acid Stability: Boronic acids can be prone to decomposition, particularly protodeboronation (hydrolysis) or homocoupling.[5][6]
-
Troubleshooting: To minimize protodeboronation, you can try anhydrous conditions with a base like K₃PO₄.[2] Using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates can also be beneficial.[2][3] Homocoupling is often exacerbated by the presence of oxygen, so ensure your reaction mixture is thoroughly degassed.[2][3]
-
-
Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides.[3] If you are targeting the C-Cl bond after successful C-Br coupling, you will likely need more forcing conditions.
-
Reaction Conditions: Improper solvent, base, or temperature can all lead to poor yields.
Side Reactions & Impurities
Q3: I'm observing a significant amount of a dehalogenated byproduct (where the bromine or chlorine is replaced by hydrogen). How can I prevent this?
A3: Dehalogenation, or hydrodehalogenation, is a common side reaction where a hydride source in the reaction mixture leads to the reduction of the aryl halide.[3][11]
-
Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., amine bases), or even the boronic acid itself under certain conditions.[11]
-
Prevention Strategies:
-
Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a problem. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[3]
-
Base Selection: Avoid amine bases like triethylamine. Inorganic bases such as K₂CO₃ or K₃PO₄ are less likely to act as hydride donors.[9][11]
-
Reaction Purity: Ensure all your reagents and solvents are pure and dry (if running under anhydrous conditions) to minimize potential hydride sources.
-
Q4: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
A4: The formation of a black precipitate, commonly referred to as "palladium black," is a sign of catalyst decomposition and agglomeration.[4][12] When the palladium nanoparticles aggregate, they lose their catalytic activity, and the reaction will stop.
-
Causes of Decomposition:
-
High Temperatures: Excessively high reaction temperatures can promote catalyst agglomeration.
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal can precipitate.
-
Impurities: Certain impurities in the reagents or solvent can poison the catalyst.
-
-
Troubleshooting:
-
Optimize Temperature: Run the reaction at the lowest effective temperature.
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. Sometimes, a slight excess of the ligand can help stabilize the catalyst.
-
Use Robust Ligands: Bulky, electron-rich phosphine ligands often form more stable palladium complexes that are less prone to decomposition.[7][13][14]
-
Purify Reagents: If you suspect impurities, purify your starting materials and use high-purity solvents.
-
Experimental Protocols & Data
General Protocol for Selective Suzuki Coupling of a Bromo-chlorophenyl Compound
This protocol provides a starting point for the selective coupling at the C-Br position.
-
Reagent Preparation & Degassing:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-chlorophenyl substrate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and perform at least three vacuum/inert gas (e.g., argon or nitrogen) backfill cycles to remove air.
-
In a separate flask, degas the solvent (e.g., 1,4-dioxane/water 4:1) by sparging with argon for at least 30 minutes.[11]
-
-
Reaction Setup:
-
Via syringe, add the degassed solvent to the flask containing the solids.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
-
Reaction Execution & Monitoring:
-
Fit the flask with a reflux condenser under an inert gas atmosphere.
-
Lower the flask into a preheated oil bath set to the desired temperature (e.g., 60-80 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
-
Workup & Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7][11]
-
Table 1: Ligand Selection for Challenging Suzuki Couplings
The choice of phosphine ligand is critical for overcoming challenges like sterically hindered substrates or unreactive aryl chlorides.[7][13]
| Ligand Class | Specific Ligand | Target Substrate | Key Advantages |
| Biaryl Phosphines | SPhos, XPhos | Aryl Chlorides, Hindered Substrates | Highly active, promote oxidative addition and reductive elimination.[7] |
| Ferrocenyl Phosphines | dppf | General Use | Good general-purpose ligand, forms stable catalysts. |
| Dialkylphosphines | tBu₃P | Aryl Chlorides | Very electron-rich, excellent for unreactive chlorides.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Sterically Hindered Substrates | Strong σ-donors, form highly stable and active catalysts.[15] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][9][16]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
A logical approach to diagnosing and solving common issues in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ACS Catalysis. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Consensus. What are the key steps involved in the general procedure of the Suzuki reaction?. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Morressier. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. [Link]
-
Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
RSC Publishing. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ACS Publications. Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. [Link]
-
ACS Figshare. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
NIH. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. ortho‐Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis Directed by Noncovalent Interactions and Computational Analysis. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 14. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Stability issues of 1-(5-Bromo-2-chlorophenyl)pyrrolidine under acidic/basic conditions
A Guide to Understanding and Mitigating Stability Challenges in Experimental Settings
Welcome to the technical support center for 1-(5-Bromo-2-chlorophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic and basic conditions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experimental results.
Introduction: The Chemical Nature of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a key building block in drug discovery, particularly in the development of protein degraders. Its structure, featuring an N-arylpyrrolidine moiety linked to a di-halogenated phenyl ring, presents a unique set of stability considerations. While generally stable under standard storage conditions, its reactivity can be influenced by the pH of the experimental environment. Understanding the potential for degradation is crucial for accurate and reproducible research.
This guide will address common questions regarding the stability of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, provide troubleshooting protocols for unexpected experimental outcomes, and offer best practices for handling and storage.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Stability Under Acidic Conditions
Question 1: I am observing unexpected byproducts or a decrease in the concentration of my starting material when using 1-(5-Bromo-2-chlorophenyl)pyrrolidine in an acidic reaction medium. What could be the cause?
Answer: Under acidic conditions, particularly with strong acids or upon heating, 1-(5-Bromo-2-chlorophenyl)pyrrolidine may be susceptible to degradation. The primary concern is the potential for acid-catalyzed hydrolysis of the C-N bond connecting the pyrrolidine ring to the phenyl group. The lone pair of electrons on the pyrrolidine nitrogen can be protonated, making the C-N bond more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This can lead to the formation of 2-chloro-5-bromoaniline and other degradation products.
The general mechanism for acid-catalyzed hydrolysis of N-arylpyrrolidines involves the protonation of the nitrogen atom, followed by nucleophilic attack on the adjacent carbon of the phenyl ring or the carbons of the pyrrolidine ring, potentially leading to ring-opening.[1]
Question 2: How can I confirm if my compound is degrading under my acidic experimental conditions?
Answer: To confirm acid-induced degradation, a forced degradation study is recommended. This involves subjecting a sample of 1-(5-Bromo-2-chlorophenyl)pyrrolidine to your specific acidic conditions for a set period and monitoring the formation of degradation products.
Experimental Protocol: Forced Degradation Study (Acidic Conditions)
-
Sample Preparation: Prepare a solution of 1-(5-Bromo-2-chlorophenyl)pyrrolidine in a relevant solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add the acidic reagent (e.g., 0.1 N HCl) to the sample solution.[2]
-
Incubation: Incubate the solution at a controlled temperature (e.g., room temperature or elevated temperature, such as 50-60°C, if no degradation is observed at room temperature).[3]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the aliquots with a suitable base (e.g., 0.1 N NaOH) to quench the degradation reaction.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the parent compound and detect any degradation products.
Data Presentation: Expected HPLC Profile Changes
| Time Point | Peak Area of 1-(5-Bromo-2-chlorophenyl)pyrrolidine | Peak Area of Degradation Product(s) |
| 0 hours | 100% | 0% |
| 2 hours | Decreasing | Increasing |
| 4 hours | Further Decreasing | Further Increasing |
| 8 hours | Significantly Decreased | Significantly Increased |
| 24 hours | Potentially Undetectable | Major Peak(s) |
Question 3: What are the likely degradation products under acidic conditions, and how can I characterize them?
Answer: The most probable degradation pathway under acidic conditions is the cleavage of the N-aryl C-N bond, leading to the formation of 2-chloro-5-bromoaniline and a pyrrolidine-derived species. Ring-opening of the pyrrolidine ring is also a possibility, though likely a minor pathway under milder acidic conditions.
To characterize these potential degradation products, LC-MS is the most powerful tool. By analyzing the mass-to-charge ratio (m/z) of the new peaks appearing in your chromatogram, you can propose structures for the degradation products.
Visualization: Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed degradation of 1-(5-Bromo-2-chlorophenyl)pyrrolidine in acid.
Question 4: How can I minimize or prevent degradation when my experimental protocol requires acidic conditions?
Answer: If acidic conditions are unavoidable, consider the following strategies to mitigate degradation:
-
Use the mildest acid possible: Opt for weaker acids or buffer systems to maintain the desired pH without excessive acidity.
-
Control the temperature: Perform the reaction at the lowest possible temperature to slow down the rate of degradation.
-
Limit the reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Protecting groups: In synthetic applications, consider if a protecting group strategy for the pyrrolidine nitrogen is feasible, although this would add extra steps to your synthesis.
-
Anhydrous conditions: If water is the nucleophile in the degradation pathway, running the reaction under anhydrous conditions may help to suppress hydrolysis.
Part 2: Stability Under Basic Conditions
Question 5: Is 1-(5-Bromo-2-chlorophenyl)pyrrolidine stable in the presence of bases? I am observing some unexpected side reactions in my base-mediated synthesis.
Answer: While generally more stable under basic than acidic conditions, 1-(5-Bromo-2-chlorophenyl)pyrrolidine is not entirely inert to strong bases, especially at elevated temperatures. The primary concerns under basic conditions are potential elimination or substitution reactions involving the halogen substituents on the phenyl ring, or deprotonation of the pyrrolidine ring followed by other reactions.
While direct hydrolysis of the N-aryl C-N bond is less likely under basic conditions for this type of compound, other base-catalyzed reactions can occur.
Question 6: What are the potential degradation pathways for 1-(5-Bromo-2-chlorophenyl)pyrrolidine under basic conditions?
Answer: Potential degradation pathways under basic conditions include:
-
Nucleophilic Aromatic Substitution (SNAr): A strong nucleophile (which could be the base itself, like hydroxide) could potentially displace the chloro or bromo substituent on the aromatic ring, although this is generally difficult without strong electron-withdrawing groups activating the ring.
-
Elimination Reactions: Under very strong basic conditions and high temperatures, elimination reactions involving the pyrrolidine ring are a remote possibility.
Visualization: Potential Base-Mediated Side Reactions
Caption: Potential side reactions under strong basic conditions.
Question 7: How can I troubleshoot experiments involving 1-(5-Bromo-2-chlorophenyl)pyrrolidine under basic conditions?
Answer: Similar to acidic conditions, a forced degradation study can be beneficial.
Experimental Protocol: Forced Degradation Study (Basic Conditions)
-
Sample Preparation: Prepare a solution of 1-(5-Bromo-2-chlorophenyl)pyrrolidine in a relevant solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add the basic reagent (e.g., 0.1 N NaOH) to the sample solution.[2]
-
Incubation: Incubate the solution at a controlled temperature (e.g., room temperature or elevated temperature).[3]
-
Time Points: Withdraw aliquots at various time points.
-
Neutralization: Immediately neutralize the aliquots with a suitable acid (e.g., 0.1 N HCl).
-
Analysis: Analyze the samples by HPLC or LC-MS.
If you observe degradation, consider the following troubleshooting steps:
-
Use a weaker base: If possible, use a non-nucleophilic organic base instead of a strong inorganic base like NaOH or KOH.
-
Lower the temperature: Perform the reaction at a lower temperature.
-
Use a different solvent: The choice of solvent can influence the reactivity of the base.
-
Monitor for byproduct formation: Use LC-MS to identify any unexpected products, which can provide clues about the degradation pathway.
Recommended Handling and Storage
To ensure the long-term stability and integrity of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, please adhere to the following recommendations:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.
-
Handling: Avoid contact with strong acids and strong bases. Use appropriate personal protective equipment (PPE) when handling the compound.
-
Solution Stability: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at a low temperature and protected from light. The stability of the compound in different solvents should be experimentally determined if long-term storage of solutions is required.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. RSC Publishing. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
Sources
Technical Support Center: By-product Analysis in the Synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist Last Updated: January 16, 2026
Welcome to the technical support center for the synthesis of 1-(5-bromo-2-chlorophenyl)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth insights into potential side reactions and offer robust troubleshooting strategies. The synthesis of this compound, a valuable building block in medicinal chemistry and for protein degrader development, is commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination.[1][2] While powerful, this reaction is sensitive to various parameters that can lead to a complex mixture of by-products.[3] This document provides a structured, question-and-answer-based approach to identify, understand, and mitigate the formation of these impurities.
Section 1: The Synthetic Pathway: Buchwald-Hartwig Amination
The core of this synthesis is the palladium-catalyzed cross-coupling of an aryl halide with pyrrolidine. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired N-aryl pyrrolidine and regenerate the active catalyst.[4] Understanding this primary pathway is crucial for diagnosing deviations that lead to by-product formation.
Figure 1: Simplified Buchwald-Hartwig catalytic cycle.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of by-products.
Q1: My reaction is complete, but the final product is difficult to purify due to several impurities. What are the most likely by-products?
A1: In a typical Buchwald-Hartwig synthesis of 1-(5-bromo-2-chlorophenyl)pyrrolidine, several characteristic by-products can form. Identifying them is the first step toward optimizing your reaction. The most common impurities are summarized below.
| By-product Name | Structure (Example) | Common Cause(s) | Analytical Signature (vs. Product) |
| Hydrodehalogenation Product | 4-Bromo-1-chlorobenzene | β-Hydride elimination from an intermediate; presence of water or protic impurities.[1] | Lower molecular weight; shorter retention time in reverse-phase HPLC. |
| Aryl Homocoupling Product | 4,4'-Dibromo-2,2'-dichlorobiphenyl | Inefficient reductive elimination; slow amine coupling.[5] | Approximately double the molecular weight of the aryl halide; significantly longer retention time. |
| Double Amination Product | 1-Chloro-2,5-di(pyrrolidin-1-yl)benzene | Use of a di-bromo starting material (e.g., 1,4-dibromo-2-chlorobenzene) and excess pyrrolidine. | Higher molecular weight; more polar, potentially different retention time. |
| Phenol/Hydroxylation Product | 5-Bromo-2-chlorophenol | Presence of water or hydroxide ions, especially at high temperatures.[6][7] | Similar polarity to starting material; distinct mass (addition of -OH, loss of -Br). |
| Oxidized Phosphine Ligand | (Ligand)-Oxide | Exposure of the reaction to air (oxygen). | Can often be seen in NMR; may appear as a polar spot on TLC. |
Q2: I'm observing a significant amount of 4-bromo-1-chlorobenzene. Why is this hydrodehalogenation happening and how can I prevent it?
A2: The formation of a hydrodehalogenated arene is a common side reaction. It typically occurs when an arylpalladium(II) intermediate, instead of coupling with the amine, undergoes a competing reaction that results in the replacement of a halogen with hydrogen.
Mechanistic Cause: One major pathway involves the β-hydride elimination from the palladium-amido intermediate, which can be followed by reductive elimination of H-X.[1] This side reaction is often exacerbated by:
-
High temperatures.
-
The presence of moisture or other protic sources.
-
Sub-optimal ligand choice that does not favor rapid reductive elimination of the desired product.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use a high-purity, inert gas (Argon or Nitrogen) to protect the reaction.
-
Optimize the Ligand: Sterically hindered and electron-rich phosphine ligands, such as BrettPhos or RuPhos, can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Control the Temperature: Run the reaction at the lowest effective temperature. Consider screening temperatures (e.g., 80°C, 100°C, 120°C) to find a balance between reaction rate and by-product formation.
-
Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions. In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ might yield a cleaner reaction profile, albeit potentially requiring longer reaction times.[8]
Q3: My reaction has stalled, and I have a low yield of the desired product along with unreacted starting material. What could be the issue?
A3: A stalled reaction or low yield often points to catalyst deactivation or inhibition. Amines themselves can act as ligands for palladium, and trace impurities in reagents can poison the catalyst.
Troubleshooting Steps:
-
Verify Reagent Purity: The purity of the amine is exceedingly important. Distill or purify the pyrrolidine if its quality is uncertain. Ensure the aryl halide is free of contaminants.
-
Use a Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst).[3] These are designed for clean and efficient generation of the active catalyst.
-
Adjust Ligand-to-Metal Ratio: Since amines can compete for coordination to the palladium center, adding a slight excess of the phosphine ligand relative to the palladium source can help stabilize the catalyst and prevent deactivation.
-
Check for Oxygen: Ensure the reaction is rigorously protected from air. Oxidative degradation of the phosphine ligand or the Pd(0) catalyst is a common cause of failure.
Section 3: Visualizing By-product Pathways and Troubleshooting
Effective troubleshooting requires understanding how different reaction conditions can favor undesired pathways over the productive catalytic cycle.
Figure 2: Competing pathways from a key palladium intermediate.
The following workflow provides a systematic approach to troubleshooting common issues observed during the synthesis.
Figure 3: A symptom-based troubleshooting workflow.
Section 4: Analytical Protocol for Impurity Profiling
A robust analytical method is essential for monitoring the reaction and quantifying impurities. The following HPLC method serves as a validated starting point for the analysis of 1-(5-bromo-2-chlorophenyl)pyrrolidine and its common by-products.
Protocol 4.1: HPLC-UV Method for Reaction Monitoring and Impurity Profiling
This protocol is designed to separate the starting aryl halide, the product, and key by-products like the hydrodehalogenated and homocoupled species.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
-
Column:
-
C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size) or equivalent.
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) % A % B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation:
-
Carefully quench a small aliquot (approx. 10-20 µL) of the reaction mixture into 1 mL of acetonitrile.
-
Vortex thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Self-Validation:
-
System Suitability: Before analysis, inject a standard solution containing the starting material and, if available, the purified product. The method should provide baseline separation between these two key components.
-
Peak Purity: If using a DAD, assess the peak purity of the product peak to ensure it is not co-eluting with an impurity.
-
Mass Confirmation: For definitive identification, couple the HPLC system to a mass spectrometer (LC-MS) to confirm the molecular weights of the observed peaks, matching them to the expected by-products.[9]
References
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination.
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.
-
Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
-
Borate, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
Wikipedia. Buchwald–Hartwig amination.
-
Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
-
Aladdin Scientific. 1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%.
-
Wolfe, J. P., & Tomori, H. (2004). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH.
-
Ney, J. E., & Wolfe, J. P. (2005). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters.
-
Yanalak, G., et al. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC - NIH.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-(5-Bromo-2-chlorophenyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth, field-proven insights in a direct question-and-answer format. We will focus on the most prevalent and robust synthetic method: the Buchwald-Hartwig amination.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, providing foundational knowledge for experimental design.
Q1: What is the most common and scalable method for synthesizing 1-(5-Bromo-2-chlorophenyl)pyrrolidine?
The most widely employed method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-nitrogen (C-N) bonds.[2] It offers significant advantages over older methods like nucleophilic aromatic substitution, particularly due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions, making it highly suitable for producing complex molecules like the target compound.[3][4]
Q2: What are the recommended starting materials for this synthesis?
The synthesis involves the coupling of an aryl halide with pyrrolidine. For the target molecule, the ideal starting materials are:
-
Aryl Halide: An appropriately substituted phenyl halide. Given the reactivity trend of halogens in this reaction (I > Br > OTf > Cl), the most effective precursor is typically 1-bromo-4-chloro-2-iodobenzene . The palladium catalyst will selectively insert into the most reactive carbon-halogen bond (C-I), leaving the bromo and chloro groups untouched.
-
Amine: Pyrrolidine .
-
Catalyst System: A palladium source, a phosphine ligand, and a base.
Q3: Why is the choice of ligand so critical for a successful scale-up?
The ligand is arguably the most crucial component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and dictates the efficiency of the key steps in the catalytic cycle.[1] For the Buchwald-Hartwig amination, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are often required.[5] These ligands promote the crucial reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst, while simultaneously preventing side reactions like beta-hydride elimination.[3] An improper ligand choice can lead to catalyst decomposition, low yields, or the formation of unwanted byproducts.[6]
Q4: Which bases are most effective for this transformation and why?
A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex), making the nitrogen atom sufficiently nucleophilic to participate in the reaction. The most common and effective bases are alkali metal alkoxides, particularly sodium tert-butoxide (NaOt-Bu) .[7][8] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or carbonates such as cesium carbonate (Cs₂CO₃) can also be used, especially if the substrate contains base-sensitive functional groups.[8][9] The choice of base can significantly impact reaction rates and catalyst efficiency.
Q5: What solvents are recommended for this reaction, and which should be avoided?
Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and deactivation of the catalyst. The most commonly used solvents are toluene , dioxane , and tetrahydrofuran (THF) .[2][10] Chlorinated solvents and protic solvents should generally be avoided as they can interfere with the catalyst or reagents.[10] Good solubility of all components at the reaction temperature is key for achieving a homogeneous reaction mixture and optimal results.
Q6: What are the key safety considerations when running this reaction at scale?
-
Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. All steps, including reagent addition and the reaction itself, must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Reagent Handling: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a dry environment.[4]
-
Solvent Safety: Toluene and dioxane have specific health and safety risks. The reaction must be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Q: My reaction has a low or non-existent yield. What went wrong?
This is the most common issue and can stem from several factors.
-
Possible Cause A: Inactive Catalyst The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor like Pd(OAc)₂, it may not be reducing to Pd(0) efficiently.[6]
-
Solution:
-
Ensure a scrupulously inert atmosphere to prevent oxidation of the catalyst.
-
Use a pre-catalyst, which is a stable Pd(II) complex that readily forms the active Pd(0) species under the reaction conditions.
-
Verify the quality of your phosphine ligand, as it can also act as a reducing agent for the Pd(II) precursor.[10]
-
-
-
Possible Cause B: Suboptimal Reagent Combination The interplay between the ligand, base, and solvent is critical. An incompatible combination can halt the reaction.[8]
-
Solution: Consult the table below for recommended starting points. For this specific transformation, a combination of a biarylphosphine ligand (like XPhos) with NaOt-Bu in toluene is a robust choice.[5]
-
-
Possible Cause C: Insufficient Temperature C-N bond formation often requires elevated temperatures to proceed at a reasonable rate.
-
Solution: Ensure the reaction is heated sufficiently. A typical temperature range is 80-110 °C. Monitor the internal reaction temperature, especially during scale-up, as external heating may not accurately reflect the internal temperature.
-
Q: I'm observing a significant amount of a hydrodehalogenated side product. How can I prevent this?
Hydrodehalogenation, where the aryl halide is reduced to an arene (e.g., 1-bromo-4-chlorobenzene), is a known side reaction.[3]
-
Cause: This occurs when an intermediate in the catalytic cycle undergoes beta-hydride elimination, an unproductive pathway that competes with the desired reductive elimination.[3]
-
Solution:
-
Ligand Choice: Use bulky biarylphosphine ligands. Their steric hindrance around the palladium center disfavors the conformation required for beta-hydride elimination and promotes the desired C-N bond-forming reductive elimination.
-
Base Concentration: In some cases, using an excess of a very strong base can promote side reactions. Ensure the stoichiometry of the base is correct (typically 1.2-1.5 equivalents).
-
-
Q: The reaction starts well but stalls before all the starting material is consumed. What should I do?
Reaction stalling often points to catalyst decomposition.
-
Cause: The active Pd(0) catalyst can be unstable over long reaction times at high temperatures, or it can be poisoned by impurities.
-
Solution:
-
Use High-Purity Reagents: Ensure starting materials and solvents are free of impurities (especially water and oxygen) that can deactivate the catalyst. Using anhydrous solvents is critical.
-
Stable Ligands: Employ robust ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group, which are designed to enhance catalyst stability and longevity.[5]
-
Temperature Control: Avoid excessive temperatures, as this can accelerate catalyst decomposition. Find the minimum temperature required for an efficient reaction rate.
-
-
Q: How can I effectively remove the palladium catalyst from my final product during purification?
Residual palladium is a major concern, especially in pharmaceutical applications.
-
Solution:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite or silica gel. This can remove a significant portion of the precipitated palladium.
-
Activated Carbon: Treatment with activated carbon can adsorb residual palladium.
-
Metal Scavengers: For very low residual levels, commercially available metal scavengers (resins or silica-based materials with functional groups that chelate palladium) are highly effective.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
This protocol is a general starting point and should be optimized for specific laboratory conditions and scale.
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 eq), pyrrolidine (1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Data Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference(s) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-110 | >85% | [5] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 100 | 70-90% | [8] |
| G3-XPhos Precatalyst | (Internal) | Cs₂CO₃ | t-AmOH | 100 | >90% | [1] |
| PdCl₂(dppf) | (Internal) | LiHMDS | THF | 80 | 65-85% | [9] |
Part 4: Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- BenchChem. (n.d.). Technical Support Center: N-Arylation of Pyrrolidine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Pearson Education. (2022). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Serna-Saldívar, S. O., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2135-2144. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
-
PubMed Central (PMC). (2016). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Chiral Separation of Pyrrolidine Enantiomers: A Technical Support Center
Welcome to the Technical Support Center for the chiral separation of pyrrolidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the stereochemistry of its derivatives is often critical to their pharmacological activity.[1][2][3] Therefore, robust and reliable methods for enantiomeric separation are paramount.
This resource is structured to address common challenges and provide practical, field-proven solutions to enhance the success of your chiral separations, whether you are using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC).
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the chiral separation of pyrrolidine derivatives.
Q1: What is the first step I should take when developing a chiral separation method for a new pyrrolidine derivative?
A: The initial and most critical step is to screen different Chiral Stationary Phases (CSPs). The selection of an appropriate CSP is the primary factor determining enantioselectivity. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and have demonstrated broad applicability for separating pyrrolidine enantiomers.[1] It is recommended to start by screening a small, diverse set of polysaccharide-based columns under both normal-phase and polar-organic conditions.
Q2: When should I consider derivatization for my pyrrolidine enantiomers?
A: Derivatization should be considered in the following scenarios:
-
For GC Analysis: Many pyrrolidine derivatives are not sufficiently volatile or thermally stable for direct GC analysis. Derivatization with reagents like trifluoroacetylating agents is often a necessary step to increase volatility.[4][5]
-
To Enhance Detection: If your pyrrolidine derivative lacks a strong chromophore for UV detection in HPLC, derivatization with a UV-active agent (e.g., 4-nitrobenzoyl chloride) can significantly improve sensitivity.[1][6][7]
-
Indirect Chiral Separation: If direct separation on a CSP is unsuccessful, you can derivatize the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18 column).[1][8][9]
Q3: What are the main advantages of using SFC over HPLC for chiral separations of pyrrolidines?
A: SFC offers several advantages, particularly for preparative scale separations. These include:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.[10][11]
-
Reduced Solvent Consumption: Using compressed CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents, making it a greener and more cost-effective technique.[10][]
-
Complementary Selectivity: SFC can sometimes provide different elution orders or better resolution compared to HPLC for the same CSP, making it a valuable alternative when HPLC methods fail.[11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting) for Pyrrolidine Analytes
Q: My chromatogram shows significant peak tailing for my basic pyrrolidine compound on a silica-based CSP. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like pyrrolidines is a very common issue in both HPLC and SFC.
-
Underlying Cause: The primary cause is the interaction between the basic amine functionality of the pyrrolidine and acidic residual silanol groups on the surface of the silica-based CSP.[13][14] This secondary interaction is strong and non-specific, leading to a portion of the analyte being retained longer, which results in a tailing peak.[15][16]
-
Solutions & Protocols:
-
Use of a Basic Mobile Phase Additive: This is the most common and effective solution. Adding a small amount of a competing base to the mobile phase will mask the active silanol sites.[13][14][17]
-
Protocol: Add 0.1% to 0.5% of an amine modifier such as diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[13][18] For SFC, this additive is typically included in the organic co-solvent.
-
Expert Insight: Be aware that prolonged use of amine additives can lead to a "memory effect," where the column's performance is altered for subsequent analyses, even after the additive is removed.[19][20] It is good practice to dedicate columns for methods requiring basic additives.
-
-
Work at Low pH (Reversed-Phase): By operating at a low pH (e.g., 2.5-3), the silanol groups on the silica surface become protonated and thus less likely to interact with the protonated basic analyte.[14][17]
-
Protocol: Use a mobile phase buffered at a low pH, for instance, with 10-20 mM phosphate buffer.[14] This is primarily applicable for indirect separations on achiral C18 columns.
-
-
Sample Overload (GC): In some cases, particularly in chiral GC, overloading the column can paradoxically lead to tailing peaks rather than the typical fronting.[21]
-
Protocol: Try injecting a more dilute sample to see if the peak shape improves.
-
-
Problem 2: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: I am injecting a racemic standard of my pyrrolidine derivative, but the two enantiomers are not separating. What steps should I take?
A: A lack of resolution indicates that the chosen analytical method cannot differentiate between the enantiomers. It is crucial to confirm that your analytical method is sound before questioning the enantiomeric excess of your synthesized sample.[22]
-
Underlying Causes & Troubleshooting Workflow: The lack of separation is fundamentally a problem of insufficient differential interaction between the enantiomers and the CSP. This can be due to an inappropriate choice of CSP, mobile phase, or other method parameters.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
-
Solutions & Protocols:
-
Mobile Phase Optimization: The composition of the mobile phase is crucial for modulating the interactions between the enantiomers and the CSP.[7]
-
Protocol (Normal Phase HPLC): Systematically vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol or ethanol). A change of just a few percent in the modifier can dramatically impact resolution.
-
Expert Insight: For basic pyrrolidines, the type of alcohol used as a modifier can also be critical. Sometimes switching from isopropanol to ethanol can be beneficial.
-
-
Temperature Optimization: Chiral separations can be highly sensitive to temperature.
-
Protocol: Analyze your racemic standard at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, lead to better resolution due to enhanced enthalpic contributions to the separation.[23]
-
-
Flow Rate Adjustment:
-
Protocol: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP, although this will increase the analysis time.
-
-
Problem 3: Inconsistent Retention Times
Q: My retention times are drifting between injections. What are the likely causes?
A: Fluctuating retention times compromise the reliability and reproducibility of your analysis.
-
Underlying Causes & Solutions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before the injection sequence begins.
-
Solution: Ensure a stable baseline by flushing the column with the mobile phase for a sufficient time (e.g., 10-20 column volumes) before the first injection.
-
-
Temperature Fluctuations: As mentioned, chiral separations are often temperature-sensitive.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[7]
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or the evaporation of a more volatile solvent can alter elution strength.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.
-
-
Experimental Protocols & Data
Table 1: Representative HPLC Conditions for Chiral Separation of Pyrrolidine Derivatives
| Parameter | Method 1: N-Boc-3-acetyl-pyrrolidine[8] | Method 2: Derivatized 2-(aminomethyl)-1-ethylpyrrolidine[1][6] |
| Analyte | (S)-3-Acetyl-1-Boc-pyrrolidine | 4-Nitrobenzoic acid derivative |
| Technique | Direct Chiral HPLC | Direct Chiral HPLC |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak® IA) | Cellulose-based (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | n-Hexane / Ethanol |
| Composition | Isocratic (e.g., 90:10 v/v) | Isocratic (e.g., 98:2 v/v) |
| Additive | None typically required | 0.2% Triethylamine (TEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 210 nm | UV at 254 nm |
Protocol: Indirect Chiral Separation via Derivatization
This protocol is a general guideline for when direct methods on a CSP are unsuccessful.[9]
-
Derivatization:
-
React the racemic pyrrolidine derivative with a chiral derivatizing agent (e.g., (S)-(-)-α-Methylbenzylamine for a carboxylic acid derivative, or a chiral acid chloride for an amine derivative) in the presence of a suitable coupling agent or base.
-
The reaction creates a mixture of diastereomers.
-
-
Chromatographic Separation:
-
Column: Use a standard achiral reversed-phase column (e.g., C18).
-
Mobile Phase: Typically a gradient of acetonitrile and water, often with an additive like 0.1% formic acid to improve peak shape.
-
Analysis: Inject the diastereomeric mixture. The two diastereomers will have different physical properties and will be separated on the achiral column.
-
-
Quantification:
-
Integrate the peak areas of the two separated diastereomers to determine the original enantiomeric composition of your sample.
-
Method Selection Logic
The choice between HPLC, GC, and SFC depends largely on the properties of the specific pyrrolidine derivative being analyzed.[4]
Caption: Decision tree for selecting an analytical technique.
References
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. BenchChem.
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. BenchChem.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PubMed Central.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
- Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation. BenchChem.
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
- Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. BenchChem.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent. ResearchGate.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. BenchChem.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- New GC investigation of chiral amine separation. Wiley Analytical Science.
- Trouble with chiral separations. Chromatography Today.
- Chiral Separations 3: Overloading and Tailing. Restek.
- Baseline and Tailing. Chromatography Forum.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PubMed Central.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central.
- Synthesis of a New Chiral Pyrrolidine. MDPI.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. MDPI.
- Enantiomeric Purification (HPLC/SFC). BOC Sciences.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central.
- Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology, Fourth Edition. CRC Press.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
- Chiral HPLC Separations. Phenomenex.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Baseline and Tailing - Chromatography Forum [chromforum.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, spectral characteristics, and potential pharmacological activities of this class of compounds. By presenting a blend of established experimental protocols and predictive data analysis, this guide aims to serve as a valuable resource for understanding the structure-activity relationships (SAR) within this chemical series and to inform the design of future research endeavors.
Introduction to Substituted Phenylpyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, saturated structure provides access to three-dimensional chemical space, which is advantageous for specific and high-affinity interactions with biological targets.[2] When appended to an aromatic system, such as a substituted phenyl ring, the resulting N-arylpyrrolidines exhibit a wide range of biological activities, targeting the central nervous system (CNS), inflammatory pathways, and infectious agents.[3][4]
The specific substitution pattern on the phenyl ring, particularly with halogens, can significantly influence the compound's physicochemical properties, metabolic stability, and target engagement. 1-(5-Bromo-2-chlorophenyl)pyrrolidine, the focal point of this guide, presents an interesting case with its di-halogenated phenyl moiety. The presence of both bromine and chlorine atoms at specific positions is expected to modulate its lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacological and toxicological characteristics.[5][6]
This guide will explore these aspects in detail, comparing the parent compound with its analogs to elucidate the impact of different substitution patterns.
Synthesis of 1-Arylpyrrolidines
The synthesis of 1-arylpyrrolidines can be achieved through several established methods. A prevalent and versatile approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[7][8] This method is favored for its broad substrate scope and tolerance of various functional groups.
General Synthetic Protocol: Buchwald-Hartwig Amination
A representative protocol for the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is outlined below. This protocol is based on general procedures for Buchwald-Hartwig amination and may require optimization for this specific substrate combination.[9]
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add 1,4-dibromo-2-chlorobenzene (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent (e.g., toluene or dioxane).
-
Add pyrrolidine (1.0-1.2 equivalents) to the reaction mixture.
-
Finally, add a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equivalents).
Step 2: Reaction Execution
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Caption: Workflow for a radioligand binding assay.
In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the general cytotoxicity of the compounds using a standard MTT assay. [10] Materials:
-
A suitable cell line (e.g., HEK293, HepG2).
-
Cell culture medium, fetal bovine serum, and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates and a microplate reader.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of 1-phenylpyrrolidine derivatives is highly dependent on the nature and position of substituents on the phenyl ring.
-
Halogenation: The presence of halogens and their position can significantly impact binding affinity and selectivity for various targets. For instance, in some series of CNS-active compounds, chloro and bromo substituents have been shown to enhance potency. [11]The combination of a 2-chloro and 5-bromo substitution in the target compound is likely to confer a unique electronic and steric profile that could lead to novel pharmacological properties.
-
Lipophilicity: As indicated by the predicted logP values, di-halogenation increases lipophilicity. This can enhance membrane permeability and access to CNS targets, but may also increase non-specific binding and potential for off-target effects.
-
Electronic Effects: The electron-withdrawing nature of the chlorine and bromine atoms will influence the electron density of the phenyl ring and the basicity of the pyrrolidine nitrogen, which can be critical for interactions with biological targets.
A systematic study of analogs with varying halogen substitutions would be necessary to fully elucidate the SAR for this chemical series.
Conclusion
1-(5-Bromo-2-chlorophenyl)pyrrolidine represents a chemical scaffold with significant potential for the development of novel therapeutic agents, particularly those targeting the central nervous system. This guide has provided a framework for its synthesis and a comparative analysis of its predicted properties against related analogs. The detailed experimental protocols for pharmacological evaluation will enable researchers to further investigate the biological activities of this compound and its derivatives. Future work should focus on the actual synthesis and experimental validation of the predicted data, as well as a thorough investigation of the structure-activity relationships within this di-halogenated phenylpyrrolidine series. Such studies will be crucial in unlocking the full therapeutic potential of this promising class of molecules.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PubMed. (2025). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. Retrieved from [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6436.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Data Sciences International. (n.d.). Safety Pharmacology. Retrieved from [Link]
-
PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity assay of PBD analogs from MTT Assay. Retrieved from [Link]
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567.
-
Semantic Scholar. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Retrieved from [Link]
- Kumar, V., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5275-5305.
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Development of Monoamine Transporter Ligands. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [https://www.acdlabs.com/download/app_notes/2015/ Argyropoulos_Using_Predicted_13C_NMR_Spectra.pdf]([Link] Argyropoulos_Using_Predicted_13C_NMR_Spectra.pdf)
-
Aladdin Scientific. (n.d.). 1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%, 1 gram. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
PubMed. (n.d.). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Bromo-5-chlorophenyl)pyrrolidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Phenylpyrrolidine. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
PubMed. (n.d.). Neurotransmitter transporters: fruitful targets for CNS drug discovery. Retrieved from [Link]
-
Oxford Academic. (n.d.). Chlorinated and brominated persistent organic compounds in biological samples from the environment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Bromo-5-chlorophenyl)pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine-2,5-dione, 1-(4-fluorophenyl)-3-(2-thyenylmethylamino)- - Optional[13C NMR]. Retrieved from [Link]
Sources
- 1. 1261959-78-7|1-(5-Bromo-2-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fda.gov [fda.gov]
- 4. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 11. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 1-(5-Bromo-2-chlorophenyl)pyrrolidine
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the synthesis of novel chemical entities, structural confirmation is not merely a formality but a critical step that underpins all subsequent biological and medicinal chemistry efforts. This guide provides an in-depth technical comparison of X-ray crystallography, the gold standard for structural elucidation, with alternative and complementary spectroscopic and computational techniques. Using 1-(5-Bromo-2-chlorophenyl)pyrrolidine as a model compound, we will explore the causality behind experimental choices and present the data-driven workflows required for absolute structural validation.
While a public crystal structure for 1-(5-Bromo-2-chlorophenyl)pyrrolidine is not available, this guide will leverage crystallographic data from structurally analogous compounds, such as halogen-substituted 2-aryl-N-phenylbenzimidazoles and other N-phenylpyrrolidine derivatives, to illustrate the principles and expected outcomes of the described techniques.[1][2][3] This approach provides a realistic framework for researchers encountering a novel molecule.
The Imperative for Unambiguous Structure Determination
In drug discovery, an incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially unsafe clinical candidates. The presence of regioisomers, stereoisomers, or unexpected reaction products necessitates the use of robust analytical methods to definitively confirm the molecular structure. 1-(5-Bromo-2-chlorophenyl)pyrrolidine, with its substituted aromatic ring and chiral center (if the pyrrolidine ring is substituted), presents a common challenge where precise atomic connectivity and stereochemistry must be established.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides a definitive, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[4][5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and stereochemistry.[6][7]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.
Sources
- 1. 3-Ethylsulfanyl-5-methyl-1-phenyl-7-(pyrrolidin-1-yl)-1H-pyrimido[4,5-e][1,3,4]thiadiazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. excillum.com [excillum.com]
- 5. rigaku.com [rigaku.com]
- 6. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Phenylpyrrolidines in Key Synthetic Transformations
For researchers, medicinal chemists, and drug development professionals, the phenylpyrrolidine scaffold is a cornerstone of modern pharmacophores. The strategic functionalization of the phenyl ring is paramount in tuning a molecule's biological activity, selectivity, and pharmacokinetic properties. A frequent and critical decision in any synthetic route is the choice of halogen substituent—typically bromine or chlorine—as a handle for further elaboration. This guide provides an in-depth comparison of the reactivity of bromo- and chloro-substituents in phenylpyrrolidines, grounded in mechanistic principles and supported by experimental insights, to empower chemists to make more informed strategic decisions.
The Fundamental Basis of Aryl Halide Reactivity
The reactivity of an aryl halide (Ar-X) in many essential reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to break this bond homolytically. A lower BDE generally correlates with higher reactivity in reactions where C-X bond cleavage is a key step.
The established trend for the BDE of aryl halides is:
Ar-F > Ar-Cl > Ar-Br > Ar-I
Specifically, the average BDE for a C-Cl bond on a benzene ring is approximately 328 kJ/mol, whereas the C-Br bond is significantly weaker at around 276 kJ/mol.[1] This ~50 kJ/mol difference is the primary driver behind the generally higher reactivity of aryl bromides compared to aryl chlorides in the most common synthetic applications.
Caption: Relationship between C-X bond energy and reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-O bond formation. In transformations like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, which involves the cleavage of the C-X bond, is frequently the rate-determining step of the entire cycle.[2][3]
General Reactivity Trend: Bromo > Chloro
Due to the weaker C-Br bond, bromophenylpyrrolidines undergo oxidative addition to Pd(0) catalysts much more readily than their chloro-substituted counterparts.[4][5][6] Consequently, reactions involving aryl chlorides often demand more specialized and reactive catalytic systems to overcome the higher activation energy of C-Cl bond cleavage. These systems typically feature highly electron-rich and sterically bulky phosphine ligands (e.g., PCy₃, P(t-Bu)₃, biarylphosphines) or N-heterocyclic carbenes (NHCs) that enhance the electron density on the palladium center, thereby promoting the oxidative addition step.[7][8]
Caption: Pd-Catalyzed Cross-Coupling Cycle.
Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The difference in reactivity between bromo- and chloro-phenylpyrrolidines is starkly illustrated in the required reaction conditions.
| Parameter | Bromo-Phenylpyrrolidine | Chloro-Phenylpyrrolidine | Rationale for Difference |
| Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, or NHC-Pd G3 | Chloro-substrate requires a more electron-rich, bulky ligand to facilitate the difficult oxidative addition step.[7][8] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy is needed to overcome the activation barrier of C-Cl bond cleavage. |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often required to promote the transmetalation step, which can become rate-limiting with less reactive chlorides. |
| Typical Yield | Good to Excellent | Moderate to Good | While modern catalysts have improved yields for chlorides, bromides generally provide more consistent and higher yields under standard conditions.[5][9] |
Experimental Protocol: Suzuki Coupling of 1-Boc-3-(4-halophenyl)pyrrolidine
Workflow for Bromide:
-
To a degassed solution of 1-Boc-3-(4-bromophenyl)pyrrolidine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of Toluene/H₂O (8 mL).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the mixture at 85 °C under a nitrogen atmosphere for 4 hours.
-
Monitor by TLC/LC-MS for completion.
-
Cool, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Workflow for Chloride:
-
To a degassed solution of 1-Boc-3-(4-chlorophenyl)pyrrolidine (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.5 mmol) in Dioxane (8 mL).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%).
-
Heat the mixture at 110 °C under a nitrogen atmosphere for 12 hours.
-
Monitor by TLC/LC-MS for completion.
-
Work-up and purify as described above.
Application: Buchwald-Hartwig Amination
For C-N bond formation, the Buchwald-Hartwig amination follows a similar reactivity trend. Aryl bromides are generally preferred substrates over chlorides.[10][11] While aryl iodides are even more reactive in oxidative addition, the iodide anion generated can sometimes act as a catalyst inhibitor, making aryl bromides a reliable and highly reactive choice.[12]
| Parameter | Bromo-Phenylpyrrolidine | Chloro-Phenylpyrrolidine | Rationale for Difference |
| Catalyst System | Pd₂(dba)₃/BINAP, Pd(OAc)₂/DavePhos | Pd₂(dba)₃/XPhos, Pd G3/BrettPhos | Highly active, specialized biarylphosphine ligands are essential for achieving efficient coupling with less reactive aryl chlorides. |
| Base | NaOt-Bu, LiHMDS | K₂CO₃, Cs₂CO₃ (with specific amines) or NaOt-Bu | A strong, non-nucleophilic base is critical. The choice is highly dependent on the amine coupling partner. |
| Temperature | 80 - 110 °C | 100 - 130 °C | Increased temperature is required for the C-Cl activation. |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | Slower oxidative addition leads to significantly longer reaction times for chloro-substrates. |
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to palladium-catalyzed reactions, the reactivity order of halogens is often inverted in nucleophilic aromatic substitution (SNAr). This reaction does not involve C-X bond cleavage in its rate-determining step. Instead, it proceeds via an addition-elimination mechanism where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14]
For this reaction to occur, the phenyl ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (NO₂) or cyano (CN) group, positioned ortho or para to the halogen.[15][16]
Reactivity Trend Inversion: Chloro > Bromo
The rate-determining step in SNAr is typically the initial nucleophilic attack on the ipso-carbon.[14][17] The reaction rate is therefore governed by two factors:
-
Electrophilicity of the ipso-Carbon: The halogen's inductive effect makes the carbon it is attached to more electrophilic. Chlorine is more electronegative than bromine, so it polarizes the C-X bond more strongly, making the carbon a better target for nucleophilic attack.
-
Stabilization of the Intermediate: The electronegative halogen helps to stabilize the developing negative charge in the Meisenheimer complex.
Because the C-X bond is not broken in the slow step, the lower bond energy of C-Br offers no advantage. The superior electron-withdrawing ability of chlorine accelerates the rate-determining step, leading to the general reactivity trend for SNAr: Ar-F > Ar-Cl > Ar-Br > Ar-I .[14]
Caption: SNAr Addition-Elimination Mechanism.
Strategic Implications for Drug Development
The choice between a bromo- or chloro-substituent on a phenylpyrrolidine core is a strategic one with significant implications for a research program.
| Consideration | Bromo-Phenylpyrrolidine | Chloro-Phenylpyrrolidine |
| Reactivity | High in cross-coupling. Ideal for rapid library synthesis and exploring chemical space under mild conditions. | Low in cross-coupling, but High in SNAr. Requires more specialized catalysts for coupling but can be advantageous for SNAr. |
| Cost & Availability | Generally more expensive and less commercially diverse than chloro-aromatics. | Inexpensive, widely available starting materials, making them attractive for large-scale synthesis. |
| Chemoselectivity | In molecules containing both chloro and bromo substituents, the bromo position can often be selectively functionalized using standard Pd-catalysis, leaving the chloro group intact for subsequent, more forcing reactions.[18][19] | Offers an orthogonal reactivity handle if SNAr is a desired transformation in the presence of other functional groups not stable to Pd-catalysis. |
| Process Development | Favorable for initial discovery due to reliable reactivity. | Favorable for scale-up and manufacturing due to lower cost, provided an efficient catalytic process for C-Cl activation can be developed.[6] |
Conclusion
In the context of phenylpyrrolidine functionalization, bromo- and chloro-substituents offer distinct and complementary reactivity profiles.
-
For Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), bromophenylpyrrolidines are unequivocally more reactive. This is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step. They are the substituent of choice for mild conditions, rapid diversification, and general reliability.
-
For Nucleophilic Aromatic Substitution (SNAr), chlorophenylpyrrolidines often exhibit superior reactivity. This inverted trend arises because the rate-determining step is the nucleophilic attack, which is accelerated by the greater electronegativity of chlorine.
The modern chemist's toolkit, armed with advanced catalysts, has made the activation of even "unreactive" C-Cl bonds increasingly routine. However, a deep understanding of these fundamental reactivity differences allows for the rational design of synthetic routes, enabling greater efficiency, selectivity, and strategic flexibility in the complex journey of drug discovery and development.
References
-
Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics - ACS Publications. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. Available at: [Link]
-
The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. Available at: [Link]
-
Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central. Available at: [Link]
-
Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. PubMed. Available at: [Link]
-
Comparison of reactivity of different aryl halides. ResearchGate. Available at: [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ResearchGate. Available at: [Link]
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Available at: [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available at: [Link]
-
10.9: Bond Energies. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic aromatic substitution I (video). Khan Academy. Available at: [Link]
-
Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Available at: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]
-
Synthesis, structure, spectral and redox properties of 3-pyrrolyl BODIPYs containing one to eight bromides at the pyrrole carbons. Dalton Transactions (RSC Publishing). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Khan Academy [khanacademy.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Introduction: The Ubiquitous Pyrrolidine Scaffold and the Imperative for Antibody Specificity
An Objective Guide to Cross-Reactivity Studies of Antibodies Against Pyrrolidine Derivatives
Prepared by a Senior Application Scientist
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including structural rigidity and hydrophilicity, have made it a privileged scaffold in a vast array of therapeutics, from antiviral agents to anticancer drugs.[1][2] As these novel compounds advance through the development pipeline, the generation of specific antibodies becomes paramount for critical applications, including pharmacokinetic (PK) assays, therapeutic drug monitoring (TDM), and biomarker studies.[3]
However, the development of antibodies against small molecules like pyrrolidine derivatives presents a significant challenge.[4] Due to their low molecular weight, these compounds are typically non-immunogenic and must be conjugated to larger carrier proteins to elicit an immune response.[5] This process can inadvertently generate antibodies that recognize not only the target molecule but also structurally similar compounds, such as metabolites or other drugs in the same class. This phenomenon, known as cross-reactivity, can severely compromise assay accuracy, leading to the over or underestimation of analyte concentration and potentially resulting in flawed clinical interpretations.[6][7]
This guide provides a comprehensive comparison of key immunoassays used to characterize antibody cross-reactivity against pyrrolidine derivatives. We will delve into the underlying principles of each technique, provide field-proven experimental protocols, and offer insights into data interpretation, empowering researchers to select the most appropriate methods and ensure the integrity of their immunodetection results.
Pillar 1: Foundational Concepts of Antibody Cross-Reactivity
Before comparing methodologies, it is crucial to understand the distinction between specificity and cross-reactivity.
-
Specificity is the ability of an antibody to bind to a single, unique epitope on a target antigen.[8][9]
-
Cross-reactivity occurs when an antibody raised against one antigen binds to a different antigen that possesses a structurally similar epitope.[6][10]
For pyrrolidine-based drugs, cross-reactivity is often observed with metabolites where the core pyrrolidine structure is retained but peripheral modifications have occurred. The degree of cross-reactivity dictates the antibody's utility; a highly specific antibody is essential for assays that must distinguish the parent drug from its metabolites, while controlled cross-reactivity might be acceptable or even desirable in assays designed to measure total drug exposure (parent + active metabolites).
Caption: Structural similarity between a parent drug and its metabolites can lead to antibody cross-reactivity.
Pillar 2: Comparative Analysis of Immunoassay Platforms
The selection of an appropriate immunoassay is a critical decision in the validation of an antibody.[11][12] Three primary techniques are commonly employed for assessing the cross-reactivity of anti-small molecule antibodies: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blot (WB).
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | Western Blot (WB) |
| Principle | Signal is inversely proportional to the amount of free analyte competing with a labeled conjugate for antibody binding sites.[13] | Real-time, label-free measurement of mass changes on a sensor surface as analyte binds to an immobilized ligand.[14] | Separation of proteins by size, transfer to a membrane, and detection of a specific target with antibodies.[15][16] |
| Primary Use Case | Quantitative screening of cross-reactivity against a panel of compounds. High-throughput friendly. | Detailed kinetic and affinity characterization (kₐ, kₔ, Kₐ). Gold standard for binding analysis.[17] | Primarily qualitative assessment of specificity against the immunizing conjugate or other protein targets.[18] |
| Sensitivity | High (ng/mL to pg/mL range). | Very High (pM to nM range for Kₐ). | Moderate to Low. Not well-suited for free small molecules.[19] |
| Throughput | High (96/384-well plates). | Low to Medium. | Low. |
| Data Output | Endpoint absorbance/fluorescence (IC₅₀ values, % Cross-reactivity). | Real-time sensorgrams (kₐ, kₔ, Kₐ).[20] | Band presence and intensity at expected molecular weight. |
| Key Advantage | Cost-effective, widely available, and suitable for large-scale screening. | Provides in-depth kinetic information beyond simple endpoint binding.[21] | Visualizes binding to a size-separated target, useful for confirming specificity to the carrier protein conjugate.[22] |
| Key Limitation | Indirect measurement; susceptible to matrix effects. | Higher instrument cost; requires specialized expertise for assay development and data analysis. | Not suitable for detecting binding to unconjugated small molecules.[19] |
Deep Dive: Causality Behind Methodological Choices
-
Why Competitive ELISA is the Workhorse: For small molecules like pyrrolidine derivatives, a direct or sandwich ELISA format is often impractical due to the molecule's small size and single epitope, which prevents the simultaneous binding of two antibodies. The competitive format elegantly circumvents this. The critical choice here is the design of the enzyme-labeled competitor; its affinity for the antibody must be optimized to create a sensitive competitive dynamic.[23] This format is ideal for efficiently screening a large library of metabolites and structurally related compounds to generate a comprehensive cross-reactivity profile.
-
Why SPR is the Gold Standard for Kinetics: While ELISA provides a robust endpoint measurement (IC₅₀), it doesn't reveal the dynamics of the binding event. SPR technology provides this, measuring the association (on-rate) and dissociation (off-rate) of the interaction in real-time. This is crucial because two different pyrrolidine analogues could have the same equilibrium affinity (Kₐ) but vastly different on- and off-rates, which can have significant implications for assay performance, especially in wash steps. The choice of ligand immobilization strategy (e.g., amine coupling of the antibody) is a critical experimental parameter that must be optimized to ensure the antibody's binding site remains active.[21]
-
Why Western Blot is a Foundational Check: A Western blot is not used to measure cross-reactivity with free pyrrolidine derivatives. Its value lies in the initial validation of the antibody.[15][22] By running a blot with the original immunogen (the pyrrolidine derivative conjugated to a carrier protein like KLH or BSA), you can confirm that the antibody specifically recognizes the conjugate. The absence of bands when probing a lysate containing only the unconjugated carrier protein is a crucial negative control that validates the antibody is specific to the hapten portion of the conjugate.[18]
Pillar 3: Validated Experimental Protocols & Workflows
A self-validating system is built on robust, well-controlled protocols. The following sections provide detailed methodologies.
Overall Cross-Reactivity Assessment Workflow
Caption: A systematic workflow for characterizing antibody cross-reactivity against small molecules.
Protocol 1: Competitive ELISA for % Cross-Reactivity
This protocol is designed to determine the concentration of a test compound required to inhibit 50% of the binding (IC₅₀) of a labeled pyrrolidine derivative conjugate to the immobilized antibody.
1. Plate Coating (Antibody Immobilization):
- Dilute the capture antibody (e.g., anti-pyrrolidine mAb) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
- Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.
- Incubate overnight at 4°C or for 2 hours at 37°C.
- Causality: The high pH of the coating buffer facilitates the passive adsorption of the antibody to the polystyrene plate surface. Overnight incubation at 4°C ensures gentle, uniform coating.
2. Washing and Blocking:
- Aspirate the coating solution from the wells.
- Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).
- Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST) to each well to block any remaining non-specific binding sites.
- Incubate for 1-2 hours at room temperature (RT).[7]
- Causality: Tween-20 is a non-ionic detergent that prevents non-specific hydrophobic interactions. BSA is an inert protein that occupies any free binding sites on the plastic, reducing background signal.[7]
3. Competitive Reaction:
- Prepare serial dilutions of the standard (parent pyrrolidine drug) and the test compounds (metabolites, analogues) in Assay Buffer (e.g., 0.5% BSA in PBST).
- Add 50 µL of each standard or test compound dilution to the appropriate wells.
- Prepare the enzyme-labeled pyrrolidine derivative (e.g., pyrrolidine-HRP conjugate) at a pre-determined optimal concentration in Assay Buffer.
- Add 50 µL of the enzyme-labeled conjugate to all wells (except blanks).
- Incubate for 1-2 hours at RT with gentle shaking.
- Causality: This is the critical competitive step. The free compound from the sample/standard and the enzyme-labeled conjugate compete for the limited number of antibody binding sites. High concentrations of free compound will result in less conjugate binding and thus a lower final signal.
4. Detection:
- Wash the plate 5 times with Wash Buffer.
- Add 100 µL of an appropriate substrate (e.g., TMB for HRP) to each well.
- Incubate in the dark at RT for 15-30 minutes.
- Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well to stop the reaction.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.
5. Data Analysis:
- Plot a standard curve of absorbance vs. log[concentration] for the parent drug.
- Determine the IC₅₀ value for the parent drug and each test compound.
- Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of Parent Drug / IC₅₀ of Test Compound) x 100
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the steps for analyzing the binding kinetics of a pyrrolidine derivative to an immobilized antibody.
1. Sensor Chip Preparation and Ligand Immobilization:
- Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
- Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
- Inject the anti-pyrrolidine antibody (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
- Deactivate any remaining active esters by injecting ethanolamine-HCl.
- Causality: Covalent amine coupling is a common and robust method for immobilizing antibodies.[21] The pH of the immobilization buffer is kept below the antibody's pI to promote a positive charge, facilitating pre-concentration onto the negatively charged dextran surface before covalent linkage.
2. Kinetic Binding Assay:
- Prepare a series of dilutions of the pyrrolidine derivative (analyte) in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.
- Perform a binding cycle for each concentration:
- Inject the analyte solution over the sensor surface for a defined association time (e.g., 120 seconds).
- Switch to running buffer and monitor the dissociation phase for a defined time (e.g., 300 seconds).
- Between cycles, inject a regeneration solution (e.g., Glycine-HCl, pH 2.0) to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized antibody.
3. Data Analysis:
- The instrument software records the binding response in Resonance Units (RU) over time, generating a sensorgram for each concentration.[20]
- Perform double referencing by subtracting the response from the reference flow cell and the zero-concentration injection to correct for bulk refractive index changes and instrument drift.
- Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ = kₔ/kₐ).
Pillar 4: Data Presentation and Interpretation - A Case Study
Scenario: Two monoclonal antibodies, mAb-A and mAb-B, were raised against Pyrrolidine Drug X conjugated to KLH. Their cross-reactivity was tested against Drug X, its primary metabolite (Metabolite Y), and a structurally similar marketed drug (Drug Z).
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | mAb-A IC₅₀ (nM) | mAb-A % Cross-Reactivity | mAb-B IC₅₀ (nM) | mAb-B % Cross-Reactivity |
| Drug X (Parent) | 5.2 | 100% | 6.1 | 100% |
| Metabolite Y | 485.1 | 1.1% | 12.5 | 48.8% |
| Drug Z | >10,000 | <0.05% | >10,000 | <0.06% |
Table 2: SPR Kinetic Data for Key Interactions
| Interaction | kₐ (1/Ms) | kₔ (1/s) | Kₐ (nM) |
| mAb-A + Drug X | 2.1 x 10⁵ | 1.2 x 10⁻³ | 5.7 |
| mAb-A + Metabolite Y | 1.5 x 10³ | 8.9 x 10⁻³ | 5933 |
| mAb-B + Drug X | 3.5 x 10⁵ | 2.0 x 10⁻³ | 5.7 |
| mAb-B + Metabolite Y | 2.9 x 10⁵ | 3.5 x 10⁻³ | 12.1 |
Expert Interpretation:
-
Both antibodies are specific against other drugs. The lack of reactivity with Drug Z indicates that the antibodies' epitopes are specific to the unique features of Drug X and its immediate metabolite, not just the general pyrrolidine scaffold. This is a critical finding that rules out interference from other potentially co-administered therapies.[24]
By integrating data from high-throughput screening (ELISA) and high-resolution kinetic analysis (SPR), a complete and trustworthy picture of antibody specificity can be built, ensuring the development of robust and reliable immunoassays for drug development.
References
-
Uhlen, M., et al. (2018). Ten Basic Rules of Antibody Validation. PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Liu, E. (2024). The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. Journal of Analytical & Bioanalytical Techniques, 15(692). Retrieved January 16, 2026, from [Link]
-
Tambe, N. (2025). Why is Antibody Specificity Testing Important?. Polaris Market Research. Retrieved January 16, 2026, from [Link]
-
Swanson, S. J., et al. (2004). Assessing specificity for immunogenicity assays. PubMed. Retrieved January 16, 2026, from [Link]
-
Cross-reactivity of Antibody: Beneficial or Harmful?. (n.d.). Cusabio. Retrieved January 16, 2026, from [Link]
-
Anti-Small Molecule Antibody Discovery Service by Hybridoma. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]
-
Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. PubMed. Retrieved January 16, 2026, from [Link]
-
Antibody Specificity and Selectivity for Precision in Research. (2024). Biointron. Retrieved January 16, 2026, from [Link]
-
Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. (2024). GenScript. Retrieved January 16, 2026, from [Link]
-
Biffi, G., et al. (2013). Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Wiedenfeld, H., et al. (1991). Generation and characterization of monoclonal antibodies against the pyrrolizidine alkaloid retrorsine. PubMed. Retrieved January 16, 2026, from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Antibody Validation Protocols - How To Choose The Most Appropriate. (2025). Bitesize Bio. Retrieved January 16, 2026, from [Link]
-
Antibody Validation: Ensuring Quality and Reliability. (n.d.). Synaptic Systems. Retrieved January 16, 2026, from [Link]
-
Gor D., et al. (2020). Antibody validation for Western blot: By the user, for the user. PMC - NIH. Retrieved January 16, 2026, from [Link]
-
SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. Retrieved January 16, 2026, from [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. Retrieved January 16, 2026, from [Link]
-
A Guide to Western Blot Antibodies. (2024). Biocompare.com. Retrieved January 16, 2026, from [Link]
-
Cross-reactivity. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit. Retrieved January 16, 2026, from [Link]
-
Technical Guide for ELISA - Protocols. (n.d.). SeraCare. Retrieved January 16, 2026, from [Link]
-
Le, T., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH. Retrieved January 16, 2026, from [Link]
-
OUP Webinar : Small Molecule vs Antibody Development Challenges. (2018). YouTube. Retrieved January 16, 2026, from [Link]
-
Western Blotting Antibody Considerations. (n.d.). Bio-Rad. Retrieved January 16, 2026, from [Link]
-
How to Choose Quality Antibodies for Successful Western Blotting. (2024). Bitesize Bio. Retrieved January 16, 2026, from [Link]
-
Bailey, A. M., et al. (2018). Challenges and opportunities for the future of monoclonal antibody development: Improving safety assessment and reducing animal use. NIH. Retrieved January 16, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]
-
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025). PubMed. Retrieved January 16, 2026, from [Link]
-
Chilewski, S. D., et al. (2011). Validation of preclinical pharmacokinetic and immunogenicity assays for an anti-PCSK9 antibody. PubMed. Retrieved January 16, 2026, from [Link]
-
DeSilva, B., et al. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. PubMed. Retrieved January 16, 2026, from [Link]
-
Therapeutic Monoclonal Antibodies: Strategies and Challenges for Biosimilars Development. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]
-
Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
Sources
- 1. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. youtube.com [youtube.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. cusabio.com [cusabio.com]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polarismarketresearch.com [polarismarketresearch.com]
- 9. Antibody Specificity & Selectivity in Research | Biointron [biointron.com]
- 10. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 11. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 14. youtube.com [youtube.com]
- 15. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. rapidnovor.com [rapidnovor.com]
- 18. Important IHC antibody validation steps | Abcam [abcam.com]
- 19. Western blot protocol for low molecular weight proteins [abcam.com]
- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hellobio.com [hellobio.com]
- 23. seracare.com [seracare.com]
- 24. Cross-reactivity - Wikipedia [en.wikipedia.org]
Benchmarking the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine against other methods
An In-Depth Comparative Guide to the Synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
This guide provides a comprehensive benchmark analysis of synthetic methodologies for producing 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a key intermediate in pharmaceutical research and development. We will dissect the prevalent synthetic strategies, offering a comparative analysis grounded in mechanistic principles and supported by experimental data. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this and structurally related compounds.
Introduction: The Significance of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
The pyrrolidine moiety is a foundational scaffold in a vast number of biologically active compounds and natural products.[1][2] Its presence often imparts favorable pharmacokinetic properties. The specific substitution pattern of 1-(5-Bromo-2-chlorophenyl)pyrrolidine makes it a valuable building block for accessing more complex molecular architectures, particularly in the development of novel therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any drug development program. This guide will focus on the two most prominent methods for its preparation: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr).
Overview of Synthetic Strategies
The primary challenge in synthesizing 1-(5-Bromo-2-chlorophenyl)pyrrolidine lies in the formation of the C-N bond between the pyrrolidine nitrogen and the substituted phenyl ring. We will compare a modern, metal-catalyzed approach with a traditional, non-catalyzed method.
Caption: Primary synthetic routes to 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its remarkable efficiency in forming C-N bonds.[3][4] This method is particularly effective for coupling amines with aryl halides that are often unreactive under classical conditions.
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 5-bromo-2-chloro-iodobenzene), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Pyrrolidine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired product, 1-(5-Bromo-2-chlorophenyl)pyrrolidine, is formed through reductive elimination from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is paramount; bulky, electron-rich phosphine ligands are known to facilitate the reductive elimination step, which is often rate-limiting, and enhance catalyst stability and turnover.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
The following protocol is a representative procedure for a lab-scale synthesis.
Materials:
-
5-Bromo-2-chloro-iodobenzene (1.0 equiv.)
-
Pyrrolidine (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate, RuPhos, and sodium tert-butoxide under an inert atmosphere.
-
Reagent Addition: Add the 5-bromo-2-chloro-iodobenzene, followed by anhydrous toluene.
-
Nucleophile Addition: Add pyrrolidine via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance & Considerations
-
Yield & Purity: This method generally provides high yields (often >85%) and excellent purity after chromatography.
-
Versatility: The Buchwald-Hartwig amination is tolerant of a wide range of functional groups.[6]
-
Scalability: The reaction has been successfully implemented on an industrial scale.[7]
-
Cost & Safety: The primary drawbacks are the cost of the palladium catalyst and phosphine ligands and the need for strictly anhydrous and anaerobic conditions.[8] Sodium tert-butoxide is a strong, moisture-sensitive base that requires careful handling.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical method for forming C-N bonds with aryl systems. It involves the direct displacement of a leaving group (like a halide) by a nucleophile.
Mechanistic Rationale
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] However, the viability of this pathway is highly dependent on the electronic nature of the aromatic ring. For the reaction to proceed under reasonable conditions, the ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[10]
The substrate , a 5-bromo-2-chlorophenyl system, lacks such strong activating groups. Both chloro and bromo substituents are electron-withdrawing by induction but electron-donating by resonance, and they do not provide the necessary stabilization for the Meisenheimer intermediate. Consequently, forcing an SNAr reaction would likely require harsh conditions (e.g., very high temperatures and pressures), leading to low yields and potential side reactions. Recent studies also suggest that many reactions previously assumed to be stepwise SNAr may in fact proceed through a concerted mechanism, though this does not obviate the need for activation.[11]
Hypothetical Protocol & Expected Outcome
A forced SNAr reaction might look like this:
Materials:
-
5-Bromo-2-chloro-fluorobenzene (as fluoride is the best leaving group in SNAr)
-
Pyrrolidine (large excess)
-
High-boiling point solvent (e.g., DMSO or NMP)
Procedure:
-
Combine 5-bromo-2-chloro-fluorobenzene and a large excess of pyrrolidine in a sealed, pressure-rated reaction vessel.
-
Add DMSO as a solvent.
-
Heat the reaction to >150 °C for an extended period (24-48 hours).
-
Monitor for any product formation.
Expected Performance:
-
Yield: Very low to negligible. The electronic properties of the substrate are unfavorable for this reaction pathway.
-
Conditions: The required conditions are harsh, energy-intensive, and not ideal for molecules with sensitive functional groups.
-
Applicability: This method is not considered a practical or efficient route for the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
General Experimental Workflow
Regardless of the chosen method, a standard sequence of operations is followed to ensure safety, efficiency, and purity.
Caption: A generalized workflow for chemical synthesis experiments.[6][12]
Comparative Analysis
The choice of synthetic route is a critical decision based on a trade-off between efficiency, cost, and scalability.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Rationale & Justification |
| Plausible Yield | High (typically >85%) | Very Low (<10%) | The Pd-catalyzed pathway is highly efficient for unactivated aryl halides. SNAr is electronically disfavored for this substrate. |
| Reaction Conditions | Moderate (80-110 °C, 8-12 h) | Harsh (>150 °C, >24 h, high pressure) | Buchwald-Hartwig operates under relatively mild thermal conditions. SNAr requires forcing conditions to overcome the high activation energy barrier. |
| Substrate Scope | Broad | Very Narrow | The Buchwald-Hartwig methodology is famously versatile.[3] SNAr is limited to electronically activated aromatic systems.[10] |
| Reagent Cost | High (Pd catalyst, phosphine ligand) | Low (No catalyst required) | The primary cost driver for Buchwald-Hartwig is the precious metal catalyst and specialized ligand.[8] |
| Scalability | Proven for industrial scale | Poor | The mild conditions and high efficiency of the Buchwald-Hartwig reaction make it suitable for scale-up.[7] The harsh conditions and low yield of SNAr make it impractical. |
| Process Safety | Requires handling of pyrophoric bases and inert atmosphere techniques. | Requires high-pressure equipment and handling of superheated solvents. | Both methods have hazards, but the risks associated with high-pressure reactions are often more significant on a large scale. |
Conclusion and Recommendation
For the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, the Buchwald-Hartwig amination is unequivocally the superior methodology . While the upfront cost of the catalyst and ligand is higher, the reaction's outstanding efficiency, high yields, mild conditions, and proven scalability provide a significant overall advantage. It represents a robust and reliable method for producing the target compound with high purity.
Conversely, Nucleophilic Aromatic Substitution is not a viable strategy for this particular transformation due to the electronically unactivated nature of the aryl halide. The harsh conditions required would lead to poor yields and significant energy expenditure, making it unsuitable for both laboratory and industrial-scale synthesis. Researchers and process chemists should prioritize the development and optimization of a Buchwald-Hartwig protocol for the reliable production of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
References
-
Buchwald-Hartwig Coupling - Organic Synthesis . (n.d.). Organic Synthesis. Retrieved January 16, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia . (2023, December 29). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 16, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023, June 30). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Krasavin, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines . Molecules, 27(23), 8489. [Link]
-
Krasavin, M., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . Molecules, 28(4), 1805. [Link]
-
Krasavin, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines . PMC - PubMed Central. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions . (2018). ResearchGate. [Link]
-
Um, I. H., & Buncel, E. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . NIH. [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions . PMC - PubMed Central - NIH. [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions . PMC - NIH. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines . ResearchGate. [Link]
-
Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine . (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro Metabolism of Halogenated Phenylpyrrolidines: A Rationale for Strategic Drug Design
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a cornerstone of preclinical assessment. The introduction of halogens into a molecular scaffold is a widely employed strategy to modulate a compound's physicochemical properties, target affinity, and pharmacokinetic profile. However, the choice and position of the halogen can profoundly influence its metabolism, impacting both efficacy and safety. This guide provides an in-depth, objective comparison of the in vitro metabolism of differently halogenated phenylpyrrolidines, supported by established metabolic principles and experimental data paradigms.
The Strategic Role of Halogenation in Phenylpyrrolidine Scaffolds
The phenylpyrrolidine motif is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds. Halogenation of the phenyl ring is a common tactic to enhance properties such as lipophilicity, which can improve membrane permeability and target engagement.[1] More critically, halogens can serve as "metabolic blockers," shielding susceptible positions from enzymatic attack, thereby increasing the drug's half-life and bioavailability.[2][3] The strength of the carbon-halogen bond is a key determinant of this effect, with the C-F bond being the strongest and most resistant to oxidative cleavage by cytochrome P450 (CYP) enzymes.[3]
This guide will explore the metabolic nuances introduced by substituting the phenyl ring of a model phenylpyrrolidine with fluorine (F), chlorine (Cl), bromine (Br), and iodine (I), focusing on the comparative outcomes of in vitro metabolism studies.
Comparative In Vitro Metabolic Profiles
The in vitro metabolism of a compound is typically investigated using subcellular fractions, such as liver microsomes, which are rich in Phase I drug-metabolizing enzymes like the cytochrome P450 superfamily.[4][5] These studies are crucial for identifying major metabolic pathways and potential drug-drug interactions.[5]
Phase I Metabolism: The Influence of the Halogen
Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions, catalyzed mainly by CYP enzymes.[6] For halogenated phenylpyrrolidines, the primary sites of Phase I metabolism are anticipated to be the pyrrolidine ring and the phenyl ring, depending on the substitution pattern.
-
Fluorine (F): Due to the high strength of the C-F bond, fluorinated phenylpyrrolidines are generally more metabolically stable.[2][3] Fluorine substitution can effectively block aromatic hydroxylation at the site of substitution. Metabolism is often directed to other positions on the phenyl ring or the pyrrolidine ring.
-
Chlorine (Cl): The C-Cl bond is weaker than the C-F bond, making it more susceptible to metabolic cleavage, although it still provides a degree of metabolic blocking.[7] Aromatic hydroxylation can still occur, but at a slower rate compared to non-halogenated analogues. The larger size of chlorine compared to fluorine can also influence enzyme binding and regioselectivity of metabolism.[1]
-
Bromine (Br) & Iodine (I): The C-Br and C-I bonds are progressively weaker, making these derivatives more prone to dehalogenation and other metabolic transformations.[8] The increased size and lipophilicity of bromine and iodine can significantly alter the binding orientation within the active site of metabolizing enzymes, potentially opening up new metabolic pathways.[8]
Table 1: Predicted Comparative Metabolic Stability of Halogenated Phenylpyrrolidines in Human Liver Microsomes
| Halogen Substituent | Predicted Metabolic Half-life (t½) | Predicted Intrinsic Clearance (CLint) | Predominant Phase I Metabolic Pathways |
| Fluorine (F) | Longest | Lowest | Hydroxylation of the pyrrolidine ring, N-dealkylation, hydroxylation at other phenyl ring positions. |
| Chlorine (Cl) | Intermediate | Intermediate | Aromatic hydroxylation, hydroxylation of the pyrrolidine ring, N-dealkylation. |
| Bromine (Br) | Shorter | Higher | Aromatic hydroxylation, dehalogenation, hydroxylation of the pyrrolidine ring, N-dealkylation. |
| Iodine (I) | Shortest | Highest | Dehalogenation, aromatic hydroxylation, hydroxylation of the pyrrolidine ring, N-dealkylation. |
Note: The predicted values are based on general principles of halogenated compound metabolism and would require experimental verification for specific phenylpyrrolidine derivatives.
Phase II Metabolism: Conjugation Pathways
Following Phase I metabolism, the introduced hydroxyl groups can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[9][10] These reactions increase the water solubility of the metabolites, facilitating their excretion.[10] The nature of the halogen can influence the rate and extent of Phase II metabolism, primarily through its effect on the electronic properties of the phenolic metabolites.[11]
Experimental Workflow for Comparative In Vitro Metabolism
A robust and well-controlled experimental design is critical for generating reliable comparative metabolic data. The following workflow outlines a standard approach for assessing the in vitro metabolism of halogenated phenylpyrrolidines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of the type of halogen substituent on in vivo and in vitro phase II metabolism of 2-fluoro-4-halophenol metabolites formed from 3-halo-fluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Systems for Pyrrolidine N-Arylation: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The N-aryl pyrrolidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. Its synthesis, therefore, is a critical transformation in drug discovery pipelines. The choice of catalytic system for the crucial C–N bond-forming step can significantly impact yield, purity, substrate scope, and overall cost-efficiency.
This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for pyrrolidine N-arylation. We move beyond simple protocol recitation to explore the mechanistic underpinnings and rationale behind experimental choices, empowering you to select and optimize the ideal system for your specific synthetic challenge.
The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
First established in the mid-1990s, the Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its broad functional group tolerance and high efficiency.[1] The reaction couples an amine with an aryl halide or pseudohalide, mediated by a palladium catalyst, a phosphine ligand, and a base.[2][3]
Mechanistic Rationale & Experimental Causality
The catalytic cycle is a well-understood sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
The Catalyst System: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst.
-
The Ligand's Role: The choice of phosphine ligand is paramount. Bulky, electron-rich monodentate ligands (e.g., tBu₃P) or bidentate ligands (e.g., BINAP, DPEphos) are often used.[4][5] These ligands facilitate the rate-limiting reductive elimination step to form the C-N bond and prevent the formation of inactive palladium dimers.[1]
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the resulting palladium-amine complex) without competing with it as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice for this reason.
Performance Data: Enantioselective α-Arylation of N-Boc-Pyrrolidine
A powerful application of this methodology is the asymmetric α-arylation of N-Boc-pyrrolidine. This proceeds via an initial enantioselective deprotonation, followed by transmetalation and a subsequent Negishi-type coupling. The data below demonstrates the broad scope with respect to the aryl bromide.[6][7]
| Entry | Aryl Bromide (ArBr) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Bromobenzene | 2-phenyl-N-Boc-pyrrolidine | 85 | 96:4 |
| 2 | 4-Bromoanisole | 2-(4-methoxyphenyl)-N-Boc-pyrrolidine | 82 | 96:4 |
| 3 | 4-Bromobenzonitrile | 2-(4-cyanophenyl)-N-Boc-pyrrolidine | 88 | 96:4 |
| 4 | 3-Bromopyridine | 2-(pyridin-3-yl)-N-Boc-pyrrolidine | 75 | 96:4 |
| 5 | 2-Bromonaphthalene | 2-(naphthalen-2-yl)-N-Boc-pyrrolidine | 81 | 96:4 |
Conditions: N-Boc-pyrrolidine, s-BuLi, (–)-sparteine, ZnCl₂, Pd(OAc)₂, t-Bu₃P·HBF₄, room temperature.[6]
Detailed Experimental Protocol: α-Arylation of N-Boc-Pyrrolidine
This protocol is a self-validating system for producing highly enantioenriched 2-aryl pyrrolidines.[6][7]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-pyrrolidine (1.2 mmol) and anhydrous methyl tert-butyl ether (MTBE, 0.4 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add (-)-sparteine (1.2 mmol) followed by the dropwise addition of s-BuLi (1.2 mmol, ~1.4 M in cyclohexane). Stir the resulting solution at -78 °C for 3 hours. The formation of the lithiated species is critical for the subsequent steps.
-
Transmetalation: Add a solution of anhydrous ZnCl₂ (0.6 mmol) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 30 minutes. This step generates a configurationally stable organozinc reagent.[6]
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (4 mol%) and t-Bu₃P-HBF₄ (5 mol%) in anhydrous THF.
-
Coupling: Add the aryl bromide (1.0 mmol) to the organozinc solution, followed by the catalyst solution.
-
Reaction & Workup: Stir the reaction mixture at room temperature overnight. Monitor by TLC or LC-MS for completion. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-N-Boc-pyrrolidine.
The Classic Reimagined: Modern Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classic method for C-N bond formation, predating palladium-catalyzed approaches.[8] Traditionally, it suffered from harsh reaction conditions (high temperatures >200 °C, stoichiometric copper) and limited substrate scope.[8][9] However, modern protocols using catalytic copper with specific ligands have revitalized this method, enabling reactions under significantly milder conditions.[10][11]
Mechanistic Rationale & Experimental Causality
The currently accepted mechanism for ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) cycle.[12][13]
-
The Catalyst System: A Cu(I) source, such as CuI, is typically used.
-
The Ligand's Role: Ligands are crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle at lower temperatures. Natural amino acid derivatives, such as (S)-N-methylpyrrolidine-2-carboxylate, have proven to be highly effective and inexpensive.[10][14]
-
The Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is used to deprotonate the amine, forming a copper-amidate intermediate.
Performance Data: N-Arylation of 2-Pyrrolidinone
The Goldberg reaction, a variant of the Ullmann condensation, is effective for the N-arylation of amides like 2-pyrrolidinone. The following data showcases the utility of a modern, ligand-assisted protocol.[10]
| Entry | Aryl Iodide (ArI) | Product | Time (h) | Yield (%) |
| 1 | Iodobenzene | 1-Phenylpyrrolidin-2-one | 5 | 95 |
| 2 | 4-Iodoanisole | 1-(4-Methoxyphenyl)pyrrolidin-2-one | 5 | 92 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 1-(4-Trifluoromethylphenyl)pyrrolidin-2-one | 5 | 89 |
| 4 | 4-Bromoiodobenzene | 1-(4-Bromophenyl)pyrrolidin-2-one | 5 | 93 |
| 5 | Methyl 4-iodobenzoate | Methyl 4-(2-oxopyrrolidin-1-yl)benzoate | 5 | 90 |
Conditions: 2-Pyrrolidinone (1.0 eq), Aryl Iodide (1.2 eq), CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), K₃PO₄ (1.0 eq), DMSO, 110 °C.[10]
Detailed Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone
This protocol provides a robust and cost-effective method for the N-arylation of cyclic amides.[10][12]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-pyrrolidinone (10 mmol), K₃PO₄ (10 mmol), (S)-N-methylpyrrolidine-2-carboxylate (1 mmol, 10 mol%), and CuI (0.5 mmol, 5 mol%).
-
Solvent and Reactant Addition: Add anhydrous DMSO (10 mL) to the flask, followed by the aryl iodide (12 mmol).
-
Reaction Conditions: Vigorously stir the reaction mixture and heat to 110 °C in a preheated oil bath.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After 5 hours (or upon completion), cool the mixture to room temperature. Dilute the reaction with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMSO, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure N-aryl pyrrolidinone.
The Earth-Abundant Alternative: Nickel-Catalyzed N-Arylation
Nickel, being more earth-abundant and significantly less expensive than palladium, has emerged as a powerful alternative for cross-coupling reactions.[15] Nickel catalysts can exhibit unique reactivity, sometimes enabling transformations that are challenging for palladium, particularly with less reactive aryl chlorides.[16]
Advantages and Mechanistic Considerations
-
Cost-Effectiveness: The lower cost of nickel is a major advantage for large-scale synthesis.
-
Reactivity: Nickel can more readily activate stubborn C-Cl bonds compared to palladium.
-
Mechanism: The catalytic cycle is analogous to palladium, involving Ni(0)/Ni(II) species. However, nickel has a greater propensity to engage in single-electron transfer (SET) pathways, which can open up different reaction manifolds.[15] Recent advances have also integrated nickel catalysis with photoredox systems, leveraging Ni(I)/Ni(III) cycles to achieve couplings under exceptionally mild conditions.[16]
While dedicated head-to-head studies for pyrrolidine N-arylation are less common than for palladium, nickel systems have proven highly effective for a range of amine arylations and are a viable option, especially when scaling up or when using aryl chlorides as coupling partners.[17]
The Modern Approach: Photocatalytic N-Arylation
Photoredox catalysis utilizes visible light to drive chemical reactions under exceptionally mild conditions, often at room temperature.[18] This approach offers a sustainable alternative to traditional, thermally-driven cross-coupling methods.
For pyrrolidine N-arylation, a dual catalytic system is often employed, combining a photocatalyst with a transition metal co-catalyst (e.g., nickel).[18] The excited photocatalyst engages in redox events with the reaction components to generate radical intermediates, which then enter the nickel catalytic cycle, enabling the C-N bond formation under gentle conditions.
-
Advantages:
-
Extremely mild reaction conditions (often room temperature).
-
High functional group tolerance.
-
Access to unique reaction pathways via radical intermediates.
-
-
Limitations:
-
Can be sensitive to the electronic properties of the substrates; electron-withdrawing groups on the aryl halide often enhance yields, while electron-donating groups may decrease them.[18]
-
Requires specialized photoreactor equipment.
-
This method is a promising alternative to traditional cross-coupling, particularly for complex molecules that are sensitive to heat.[18][19]
Head-to-Head Comparison and System Selection Guide
Choosing the right catalytic system depends on the specific requirements of your synthesis: substrate, scale, cost, and available equipment.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann) | Nickel | Photocatalytic |
| Catalyst Cost | High | Low | Low | Catalyst costs vary; requires light source |
| Typical Temp. | 60-110 °C | 110-210 °C (classic); 90-120 °C (modern) | 80-130 °C | Room Temperature |
| Substrate Scope | Very Broad (Br, I, Cl, OTf) | Broad (I, Br) | Very Broad (especially for Cl) | Broad, can be electronically sensitive |
| Ligands | Essential (Phosphines, NHCs) | Essential for mild conditions (Amino acids, diamines) | Essential (Phosphines, Bipyridines) | Often used with a Ni co-catalyst |
| Key Advantage | High reliability, broad scope, well-understood | Low cost, classic method | Low cost, excellent for aryl chlorides | Extremely mild conditions |
| Key Limitation | Catalyst cost, potential for P-containing impurities | Harsh conditions (classic), potential for lower yields | Air/moisture sensitivity of some catalysts | Requires photoreactor, can be substrate-sensitive |
| Best For... | Reliable lab-scale synthesis of diverse analogues. | Large-scale synthesis where cost is a major driver. | Cost-effective synthesis, especially from aryl chlorides. | Late-stage functionalization of complex, heat-sensitive molecules. |
Conclusion
The N-arylation of pyrrolidines is a well-developed field with several robust catalytic systems at the chemist's disposal.
-
Palladium-catalyzed Buchwald-Hartwig amination remains the most reliable and versatile method for general laboratory use, offering predictable results across a wide range of substrates.
-
Modern, ligand-assisted Copper-catalyzed Ullmann reactions provide a highly cost-effective and scalable alternative, shedding the harsh reputation of their predecessors.
-
Nickel catalysis is the system of choice when cost is paramount and for challenging couplings involving aryl chlorides.
-
Photocatalysis represents the cutting-edge, offering unparalleled mildness for the synthesis of delicate and complex molecular architectures.
By understanding the mechanistic nuances, advantages, and limitations of each system, researchers can make informed decisions, accelerating the synthesis of novel N-aryl pyrrolidine-containing entities for drug discovery and beyond.
References
-
Helda - University of Helsinki. Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH. [Link]
-
Nagib, D. A., et al. (2019). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. [Link]
-
Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. ACS Publications. [Link]
-
Campos, K. R., et al. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine | Request PDF. ResearchGate. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2009). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]
-
Campos, K. R., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. PMC - NIH. [Link]
-
Wang, Y., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Semantic Scholar. [Link]
-
Díez-González, S., et al. (2015). Palladium-catalyzed amination of pyrrolidine with aryl chlorides. ResearchGate. [Link]
-
Duan, C., et al. (2021). (a) Kinetics curves of the C–H arylation using N-benzylpyrrolidine or.... ResearchGate. [Link]
-
Wang, Y., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Semantic Scholar. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MacMillan, D. W. C., et al. (2023). Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. NIH. [Link]
-
Shi, F., et al. (2023). Recent Advances in Homogeneous Nickel Catalysis. ResearchGate. [Link]
-
Chem Tube 3D. (2023). Buchwald-Hartwig amination. YouTube. [Link]
-
Wang, Y., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. [Link]
-
Wu, J., et al. (2025). Nickel-Catalyzed Cyclization/Carbonylation Reaction of N-Allylbromoacetamides with Arylboronic Acids toward 2-Pyrrolidinones. PubMed. [Link]
-
Waser, J., et al. (2023). Synthesis of Tetrahydrofurans and Pyrrolidines by Copper-Catalyzed Oxy/Aminoarylation of Alkenes. Organic Letters. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Garg, N. K. (2014). Recent Advances in Nickel Catalysis. PMC - NIH. [Link]
-
Gunanathan, C., et al. (2018). Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines. PubMed. [Link]
-
Zhou, Y-G., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]
-
Kollár, L., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DSpace [helda.helsinki.fi]
- 19. Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of 1-(5-Bromo-2-chlorophenyl)pyrrolidine from Different Vendors
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of the purity of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a key building block in medicinal chemistry, sourced from three different commercial vendors. The following analysis is based on a comprehensive multi-technique approach, providing robust experimental data to inform procurement decisions.
Introduction: The Critical Role of Purity in Drug Discovery
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a substituted phenylpyrrolidine derivative frequently utilized in the synthesis of novel therapeutic agents. The pyrrolidine moiety is a common scaffold in many biologically active compounds.[1][2][3] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in structure-activity relationship (SAR) studies. Therefore, rigorous purity assessment of this starting material is not merely a quality control measure but a fundamental aspect of scientific integrity.[4] This guide outlines a systematic approach to evaluating the purity of this compound from three hypothetical vendors (Vendor A, Vendor B, and Vendor C) using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Design: A Multi-Faceted Approach to Purity Determination
A multi-orthogonal approach to purity analysis provides a more complete picture of a sample's composition. Each technique offers unique advantages in separating and identifying different types of impurities.
-
High-Performance Liquid Chromatography (HPLC): As the gold standard for purity analysis of non-volatile small molecules, HPLC is ideal for quantifying the main component and detecting non-volatile impurities.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or byproducts from the synthesis process.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the main component and any detectable impurities, offering a powerful tool for both qualitative and quantitative analysis (qNMR).[10][11][12][13]
The logical workflow for this purity assessment is outlined in the diagram below.
Caption: Workflow for the comprehensive purity assessment of 1-(5-Bromo-2-chlorophenyl)pyrrolidine from different vendors.
Methodologies: Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
The HPLC method was developed to achieve optimal separation of the main compound from potential impurities.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-22 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to detect volatile and semi-volatile impurities.
Protocol:
-
Instrumentation: Agilent 7890B GC with an Agilent 5977A MSD.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired for structural confirmation and to identify any structurally related impurities. Quantitative NMR (qNMR) was used for an orthogonal purity assessment.
Protocol:
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
-
qNMR:
-
Internal Standard: Maleic acid (certified reference material).
-
A known amount of the sample and the internal standard were accurately weighed and dissolved in CDCl₃.
-
The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with a signal from the internal standard.
-
Results and Discussion: A Comparative Analysis
The data obtained from the three analytical techniques are summarized below.
HPLC Purity Assessment
The HPLC chromatograms revealed differences in the impurity profiles of the samples from the three vendors.
| Vendor | Main Peak Retention Time (min) | Purity by Area % | Number of Impurities Detected |
| Vendor A | 12.5 | 99.6% | 2 |
| Vendor B | 12.5 | 98.2% | 4 |
| Vendor C | 12.5 | 96.5% | 5 |
Vendor A exhibited the highest purity by HPLC, with only two minor impurities. Vendor B showed a lower purity with a more complex impurity profile. Vendor C had the lowest purity and the highest number of detectable impurities.
GC-MS Impurity Profiling
The GC-MS analysis focused on identifying volatile and semi-volatile impurities.
| Vendor | Major Impurities Detected |
| Vendor A | Trace amounts of dichloromethane |
| Vendor B | Dichloromethane, Toluene |
| Vendor C | Dichloromethane, Toluene, Unidentified brominated species |
The presence of residual solvents like dichloromethane and toluene in samples from Vendors B and C is a common issue in chemical synthesis. The unidentified brominated species in Vendor C's sample is of particular concern as it could be a byproduct from the synthesis process.
NMR Structural Confirmation and Purity
¹H and ¹³C NMR spectra of all samples were consistent with the structure of 1-(5-Bromo-2-chlorophenyl)pyrrolidine. However, the spectra of samples from Vendors B and C showed additional small peaks, indicating the presence of impurities. The qNMR results provided an orthogonal measure of purity.
| Vendor | Purity by qNMR | Observations from ¹H NMR |
| Vendor A | 99.5% | Clean spectrum with minimal baseline noise. |
| Vendor B | 98.0% | Presence of minor unidentified aromatic signals. |
| Vendor C | 96.8% | Multiple small peaks in both the aromatic and aliphatic regions. |
Synthesis of Potential Impurities
The likely synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine involves the reaction of 1-bromo-4-chloro-2-fluorobenzene with pyrrolidine. Potential impurities can arise from incomplete reaction or side reactions.
Caption: Potential synthesis route and sources of impurities for 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Conclusion and Recommendations
Based on the comprehensive analysis using HPLC, GC-MS, and NMR, a clear distinction in the purity of 1-(5-Bromo-2-chlorophenyl)pyrrolidine from the three vendors can be made.
-
Vendor A consistently provided the material with the highest purity (≥99.5%) across all analytical techniques, with only trace levels of residual solvent detected.
-
Vendor B supplied material of acceptable but lower purity (around 98%), with a higher content of residual solvents and some unidentified impurities.
-
Vendor C 's material showed the lowest purity (around 96.5-96.8%) and a more complex impurity profile, including a potentially reactive brominated species.
For applications in drug discovery and development where high purity is paramount to ensure data integrity and avoid unforeseen side reactions, the material from Vendor A is strongly recommended . While the cost per gram may be a factor in procurement decisions, the potential cost of failed experiments, misleading biological data, and downstream purification challenges resulting from lower purity starting materials should be carefully considered.
This guide underscores the importance of a multi-technique approach for the rigorous purity assessment of critical chemical reagents. It is advised that researchers perform their own internal quality control on key starting materials, as batch-to-batch variability can occur.
References
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
Dorman, F. L., et al. "Advances in the Analysis of Persistent Halogenated Organic Compounds." Environmental Health Perspectives, vol. 118, no. 2, 2010, pp. A64-A70. [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 2024. [Link]
-
Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?[Link]
-
Gros, M., et al. "Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water." Analytical and Bioanalytical Chemistry, vol. 410, no. 11, 2018, pp. 2735-2745. [Link]
-
Lopez-Avila, V. "Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry." Journal of Forensic Science & Criminology, vol. 2, no. 6, 2014. [Link]
-
Srilatha, K. "Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy." Journal of Chemical and Pharmaceutical Sciences, vol. 9, no. 4, 2016, pp. 2015-2021. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. 2008. [Link]
-
Li, H., et al. "Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery." ResearchGate, 2014. [Link]
-
Dong, M. W. "Separation Science in Drug Development, Part IV: Quality Control." LCGC International, vol. 32, no. 4, 2019, pp. 24-31. [Link]
-
de Souza, M. V. N., et al. "Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches." Magnetic Resonance in Chemistry, vol. 58, no. 1, 2020, pp. 97-105. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
Elyashberg, M., et al. "Identification and structure elucidation by NMR spectroscopy." ResearchGate, 2015. [Link]
-
Journal of Medicinal Chemistry. "Revision of Purity Criteria for Tested Compounds." Journal of Medicinal Chemistry, vol. 52, no. 1, 2009, p. 1. [Link]
-
MicroCombiChem GmbH. Structure Elucidation, NMR, HPLC-MS Analytics. [Link]
-
ResolveMass. Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. 2025. [Link]
-
Alchem Pharmtech. CAS 1261959-78-7 | 1-(5-Bromo-2-chlorophenyl)pyrrolidine. [Link]
-
PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. [Link]
-
Zemtsova, M. N., et al. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules, vol. 27, no. 1, 2022, p. 123. [Link]
-
PubChem. 2-(3-Bromo-5-chlorophenyl)pyrrolidine. [Link]
-
Hosseininezhad, S., & Ramazani, A. "Recent Advances in the Synthesis of Pyrrolidines." ResearchGate, 2023. [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
AA Blocks. 1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%, 1 gram. [Link]
-
Poyraz, S., et al. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry, vol. 11, 2023. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 2-(5-bromo-2-chlorophenyl)pyrrolidine | 383127-78-4 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. calpaclab.com [calpaclab.com]
- 8. annexpublishers.com [annexpublishers.com]
- 9. 1261959-78-7|1-(5-Bromo-2-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | C10H9BrFNO | CID 17964833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Conformational analysis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine vs. similar structures
An In-Depth Guide to the Conformational Landscape of 1-(5-Bromo-2-chlorophenyl)pyrrolidine and its Analogs for Drug Discovery Professionals
Introduction: Why Molecular Shape is a Cornerstone of Modern Drug Design
In the intricate world of drug discovery, the adage "structure dictates function" is paramount. The three-dimensional arrangement of a molecule—its conformation—governs its ability to interact with biological targets like enzymes and receptors. A subtle twist or bend can be the difference between a potent therapeutic agent and an inactive compound. The N-aryl pyrrolidine scaffold, a common motif in pharmacologically active molecules, presents a fascinating case study in conformational complexity. The interplay between the puckering of the five-membered pyrrolidine ring and the rotation around the N-C(aryl) bond creates a dynamic conformational landscape.
This guide provides an in-depth analysis of the conformational preferences of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a halogenated N-aryl pyrrolidine. By comparing its predicted conformational behavior with structurally similar analogs, we will elucidate the fundamental principles governing molecular shape in this chemical class. We will explore how specific substitutions, particularly the sterically demanding ortho-chloro group, act as a conformational control element. This analysis is grounded in established experimental techniques and computational chemistry, providing researchers with both the theoretical understanding and practical methodologies to investigate these critical molecular properties.
Pillar 1: The Fundamental Degrees of Freedom
Two primary conformational motions define the overall shape of N-aryl pyrrolidines: the puckering of the pyrrolidine ring and the rotation about the nitrogen-aryl (N-C) bond.
A. Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring is not planar. To alleviate bond angle strain, it adopts non-planar conformations, primarily described by two idealized forms: the Envelope (E) , where one atom is out of the plane of the other four, and the Twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. In reality, the ring exists in a dynamic equilibrium between these states.[1] The energy barrier between these puckered forms is typically low, allowing for rapid interconversion at room temperature.[2]
Caption: Ortho-substituents sterically enforce a perpendicular conformation.
Pillar 2: Comparative Conformational Analysis
While no dedicated study on 1-(5-Bromo-2-chlorophenyl)pyrrolidine is publicly available, we can construct a robust hypothesis of its conformational behavior by comparing it to well-understood analogs. The key parameter is the dihedral angle (τ) defined by the C(ortho)-C(ipso)-N-C(pyrrolidine) atoms, which describes the twist of the phenyl ring.
| Compound | Key Substituent(s) | Expected Dihedral Angle (τ) | Predicted Rotational Barrier (ΔG‡) | Rationale & Key Insights |
| 1-Phenylpyrrolidine (Baseline) | None | ~30-60° | Low (~6-8 kcal/mol) | As the baseline, this molecule experiences minimal steric hindrance, allowing for significant rotational freedom and a more planar average conformation compared to substituted analogs. |
| 1-(4-Bromophenyl)pyrrolidine (Para-Substituted) | 4-Bromo | ~30-60° | Low (~6-8 kcal/mol) | The para-bromo substituent has a negligible steric effect on N-C bond rotation. Its primary influence is electronic and on intermolecular interactions like halogen bonding in the solid state. [3][4]The rotational barrier and preferred dihedral angle are expected to be very similar to the unsubstituted baseline. |
| 1-(2-Chlorophenyl)pyrrolidine (Ortho-Substituted) | 2-Chloro | ~90° | High (>15 kcal/mol) | This is a close analog to our target molecule. The ortho-chloro group introduces significant steric strain, forcing the phenyl ring into a perpendicular orientation to minimize clashes with the pyrrolidine ring's α-protons. The rotational barrier is significantly increased, effectively "locking" this conformation. [5] |
| 1-(5-Bromo-2-chlorophenyl)pyrrolidine (Target) | 2-Chloro , 5-Bromo | ~90° | High (>15 kcal/mol) | Prediction: The conformational behavior will be dominated by the ortho-chloro substituent, leading to a high rotational barrier and a perpendicular ground state, analogous to 1-(2-chlorophenyl)pyrrolidine. The 5-bromo group is sterically remote from the N-C bond and will not significantly influence the rotational profile in solution, though it can participate in crystal packing via halogen bonds. [6] |
Pillar 3: Methodologies for Conformational Elucidation
A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is required for a comprehensive conformational analysis. The protocols described below are designed as self-validating systems, incorporating internal checks and cross-verification between methods.
A. Experimental Workflow: NMR and X-ray Crystallography
Caption: Integrated workflow for experimental conformational studies.
Protocol 1: Dynamic NMR (DNMR) for Rotational Barrier Determination
-
Sample Preparation: Dissolve 5-10 mg of the compound in a high-boiling deuterated solvent (e.g., DMSO-d6 or toluene-d8) in a standard NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K). For ortho-substituted analogs, expect to see distinct signals for chemically non-equivalent protons due to slow rotation.
-
Heating: Increase the sample temperature in increments of 10 K. Acquire a spectrum at each temperature.
-
Identify Coalescence: Observe the signals of two protons that are exchanging sites during rotation (e.g., the two meta-protons on the phenyl ring). As the temperature increases, the peaks will broaden, move closer, and eventually merge into a single broad peak. The temperature at which they merge is the coalescence temperature (Tc).
-
High-Temperature Spectrum: Continue heating above Tc until the merged peak becomes sharp, confirming fast exchange on the NMR timescale.
-
Calculation: Use the Eyring equation to calculate the free energy of activation (ΔG‡), which represents the rotational barrier. The rate constant (k) at coalescence can be estimated from the peak separation (Δν) in the slow-exchange limit.
-
Self-Validation: The calculated barrier should be consistent with the steric bulk of the ortho-substituent. A high barrier (>15 kcal/mol) is expected for the 2-chloro-substituted compounds. [5] Protocol 2: X-ray Crystallography for Solid-State Structure
-
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the rate-limiting step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). [7]2. Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by exposing the crystal to a monochromatic X-ray beam. [8]3. Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure. [7]4. Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and, most importantly, the key torsional angles that define the conformation in the solid state.
-
Self-Validation: The quality of the final structure is assessed by metrics like the R-factor, which should be low (< 0.05 for good quality data), indicating a good fit between the model and the experimental data. The determined conformation should be an energetically plausible one.
-
B. Computational Chemistry Workflow
Computational methods are invaluable for mapping the potential energy surface and corroborating experimental findings.
Caption: Standard workflow for computational conformational analysis.
Protocol 3: DFT-Based Conformational Search
-
Structure Preparation: Build a 3D model of 1-(5-Bromo-2-chlorophenyl)pyrrolidine using molecular modeling software.
-
Method Selection: Choose a reliable Density Functional Theory (DFT) method and basis set (e.g., B3LYP/6-31G(d)). For systems where dispersion forces are important, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended. [9]3. Potential Energy Surface (PES) Scan: Perform a relaxed PES scan. Select the C(6)-C(1)-N-C(2) dihedral angle as the reaction coordinate. Rotate this bond in increments (e.g., 10-15°) from 0° to 360°, allowing all other geometric parameters to relax at each step. [5]4. Identify Stationary Points: From the PES scan, identify the coordinates corresponding to energy minima (stable conformers) and energy maxima (transition states for rotation).
-
Optimization and Frequency Calculation: Perform a full geometry optimization on each identified stationary point. Follow this with a frequency calculation to confirm their nature (minima have zero imaginary frequencies; transition states have exactly one).
-
Calculate Rotational Barrier: The rotational barrier (ΔG‡) is the difference in Gibbs free energy between the lowest energy minimum and the relevant transition state.
-
Self-Validation: The results should be cross-referenced with experimental data where available. For example, the calculated ΔG‡ should be comparable to the value obtained from DNMR. The calculated low-energy conformation should align with the structure determined by X-ray crystallography and NOESY data.
-
Conclusion
The conformational analysis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine reveals a molecule whose shape is overwhelmingly dictated by the steric influence of its ortho-chloro substituent. This single atomic substitution effectively locks the N-aryl bond in a perpendicular orientation, creating a conformationally restricted and well-defined molecular architecture. In contrast, analogs lacking this ortho-substituent exhibit significantly greater rotational freedom. This comparative analysis underscores a critical principle in drug design: the strategic placement of even small functional groups can be a powerful method to control molecular conformation, reduce conformational entropy upon binding, and ultimately enhance potency and selectivity for a biological target. The integrated experimental and computational workflows detailed herein provide a robust framework for researchers to probe these essential structural properties, enabling a more rational, structure-based approach to drug development.
References
- Castedo, L., Granja, J. R., & Mouriño, A. (1987). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry–A European Journal, 13(29), 8294-301.
- Pysh, E. S., & Yang, J. T. (1969). Conformational analysis of substituted pyrrolidones. Journal of the American Chemical Society, 91(26), 7468-7472.
-
Reyes-González, M. A., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Journal of Molecular Structure, 786(1), 53-64. [Link]
-
Tormena, C. F., et al. (2015). NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives. The Journal of organic chemistry, 80(7), 3536-44. [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Ann. Magn. Reson.[Link]
-
LeNouen, D., et al. (2016). Determination of the Relative Configuration and Conformational Analysis of Five-membered N-Acyl-Iminosugars by Relevant 3J Coupling Constants. ResearchGate. [Link]
-
Olsen, G. L., et al. (2021). Low rotational barriers for the most dynamically active methyl groups in the proposed antiviral drugs for treatment of SARS-CoV-2, apilimod and tetrandrine. Scientific Reports, 11(1), 1-9. [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-chlorophenyl)pyrrolidine. PubChem. [Link]
-
PubChem. (n.d.). 2-(3-Bromo-5-chlorophenyl)pyrrolidine. PubChem. [Link]
-
Tormena, C. F., et al. (2015). NMR Spectroscopy and Theoretical Calculations in the Conformational Analysis of 1-Methylpyrrolidin-2-one 3-Halo-derivatives. ResearchGate. [Link]
-
Koskinen, A. M. P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6447-53. [Link]
-
Pronina, A. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 164-169. [Link]
-
Royal Society of Chemistry. (2012). Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions. Chemical Communications. [Link]
-
Osorio-Martinez, C., et al. (2011). Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Biopolymers, 95(11), 752-64. [Link]
-
Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(4), 411-20. [Link]
-
Bandyopadhyay, A., et al. (2019). Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer. The Journal of organic chemistry, 84(17), 10878-10885. [Link]
-
Bhyrappa, P., & Sankar, J. (2005). Unusual Aryl-Porphyrin Rotational Barriers in Peripherally Crowded Porphyrins. Inorganic chemistry, 44(16), 5848-58. [Link]
-
Rasheed, L., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1148. [Link]
-
Tembe, G. L., et al. (2020). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzot[10][11]hiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 25(21), 5143. [Link]
-
Klochkov, V. V., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 567. [Link]
-
Li, Y., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(18), 6668. [Link]
-
Chen, S. H. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1). [Link]
-
Al-Harthi, S., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11631. [Link]
-
Advanced Chemistry Development, Inc. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]
-
Poplawski, A., et al. (2014). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. Acta crystallographica. Section F, Structural biology and crystallization communications, 70(Pt 10), 1361-5. [Link]
-
Starha, P., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498. [Link]
-
PubChemLite. (n.d.). 2-(5-bromo-2-chlorophenyl)pyrrolidine. PubChemLite. [Link]
-
Flade, S., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of fluorescence. [Link]
-
Sokal, A., et al. (2024). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study. Pharmaceutics, 16(5), 629. [Link]
-
Varughese, S., et al. (2014). Effect of halogen bonding interaction on supramolecular assembly of halogen-substituted phenylpyrazinamides. CrystEngComm, 16(36), 8489-8499. [Link]
Sources
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sci-Hub. Effect of halogen bonding interaction on supramolecular assembly of halogen-substituted phenylpyrazinamides / CrystEngComm, 2013 [sci-hub.st]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. auremn.org.br [auremn.org.br]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, procedural framework for the proper disposal of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, moving beyond mere steps to explain the scientific and regulatory rationale behind these essential protocols.
Hazard Assessment and Chemical Profile
1-(5-Bromo-2-chlorophenyl)pyrrolidine (CAS No. 1261959-78-7) is a halogenated aromatic amine.[1] While a specific, comprehensive toxicological profile is not widely published, its structure informs a conservative and cautious approach to handling and disposal. The presence of bromine and chlorine atoms on the phenyl ring classifies it as a halogenated organic compound .
The core principle of chemical safety is to treat compounds of unknown toxicity with a high degree of caution. Based on structurally related molecules, we must assume it possesses the following hazards:
-
Causes skin and serious eye irritation.[3]
-
Potential for environmental toxicity; it must not be allowed to enter drains, surface water, or the sanitary sewer system.[4][5]
| Property | Inferred Hazard/Classification | Rationale & Handling Implications |
| Chemical Class | Halogenated Organic Compound | Subject to specific, more stringent (and costly) disposal regulations under the Resource Conservation and Recovery Act (RCRA).[6][7] Must be segregated from non-halogenated waste. |
| Physical State | Solid (Typical) | Spills can create dust. Requires careful handling to avoid inhalation.[8] |
| Toxicity | Assumed Acutely Toxic & Irritant | Requires the use of appropriate Personal Protective Equipment (PPE) at all times. All contact should be avoided.[3] |
| Environmental | Potential Ecotoxicity | Prohibits disposal via sewer systems.[4] Contaminated materials must be treated as hazardous waste. |
The Regulatory Imperative: RCRA and Halogenated Waste
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA) .[9][10] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from creation to final disposal.
1-(5-Bromo-2-chlorophenyl)pyrrolidine falls under this purview because it is a halogenated organic compound.[11] Wastes containing such compounds are often assigned specific EPA waste codes (e.g., "F-listed" codes for spent halogenated solvents) and are subject to land disposal restrictions, requiring specific treatment technologies like incineration to render them non-hazardous.[7][12][13] The primary takeaway is that this chemical cannot be discarded as common trash or washed down the sink.[9][14]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance and safety. Every step is designed to minimize exposure and prevent improper waste mixing.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard lab coat is required to protect from incidental contact.
-
Ventilation: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation.
Step 2: Waste Segregation
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and significantly reduces disposal costs. Halogenated waste is more expensive to dispose of than non-halogenated waste; therefore, mixing them is inefficient and costly.[6]
-
Rule 1: Keep Halogenated and Non-Halogenated Waste Separate. Create a designated waste container for "Halogenated Organic Waste."
-
Rule 2: Keep Solid and Liquid Waste Separate. Do not mix solid waste (like contaminated silica gel or spill pads) with liquid solvent waste.[15]
Step 3: Container Selection and Labeling
-
Container Choice: Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste.[14] For liquid waste, high-density polyethylene (HDPE) or glass bottles are appropriate. Always use secondary containment (a larger, shatter-proof basin or tub) for liquid waste containers.[6][14]
-
Labeling: All chemical waste containers must be properly labeled the moment the first drop of waste is added.[9] Use a standardized hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all components in the container (no abbreviations or formulas).
-
The approximate percentage of each component.
-
The date the container was started.
-
The associated hazards (e.g., Toxic, Irritant).
-
Step 4: Handling Spills and Contaminated Materials
Accidental spills must be managed immediately and the cleanup materials disposed of as hazardous waste.[6]
-
Spill Cleanup: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand).
-
Disposal: Sweep up the absorbed material, place it in a sealed bag or container, and dispose of it in the designated Solid Halogenated Organic Waste container.[8]
-
Contaminated Items: Any item that comes into direct contact with the compound, such as gloves, weigh paper, or disposable pipette tips, must be placed in the solid hazardous waste stream.
Step 5: Disposing of Empty Containers
An "empty" container that once held 1-(5-Bromo-2-chlorophenyl)pyrrolidine is still considered hazardous waste until properly cleaned.
-
First Rinse: The first rinse of the container with a suitable solvent (e.g., acetone or methanol) must be collected and disposed of as Liquid Halogenated Organic Waste .[14][16] This rinseate is considered contaminated.
-
Subsequent Rinses: After the initial rinse, the container can be washed normally.
-
Final Disposal: Before placing the clean, dry container in the appropriate recycling bin (e.g., glass disposal), all labels must be completely removed or defaced to prevent confusion.[6][14]
Step 6: Arranging for Waste Pickup
Hazardous waste should not be allowed to accumulate in the laboratory.[14]
-
Storage: Keep waste containers sealed at all times, except when adding waste.[6] Store them in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Pickup: Once a waste container is full, seal it securely and submit a waste collection request to your institution's EHS department.[16] Do not transport hazardous waste yourself.[6]
By adhering to this structured and well-documented disposal plan, you contribute to a culture of safety and regulatory compliance, building trust in our scientific practices from the bench to the broader community.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Safety Data Sheet for 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. KISHIDA CHEMICAL CO., LTD. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
-
40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. eCFR. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]
-
Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet for (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone. Angene Chemical. [Link]
-
2-(3-Bromo-5-chlorophenyl)pyrrolidine. PubChem. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. kishida.co.jp [kishida.co.jp]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. epa.gov [epa.gov]
- 11. uakron.edu [uakron.edu]
- 12. eCFR :: 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. [ecfr.gov]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. vumc.org [vumc.org]
A Comprehensive Guide to the Safe Handling of 1-(5-Bromo-2-chlorophenyl)pyrrolidine: Personal Protective Equipment, Operational Plans, and Disposal
Understanding the Hazard: A Structural Analogy Approach
Given the structure of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, we can anticipate its toxicological profile to be similar to other halogenated aromatic compounds. These compounds can cause a range of health effects, from skin and eye irritation to more severe systemic issues.[1] Safety Data Sheets for analogous compounds such as (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone and 2-(3-Chlorophenyl)pyrrolidine hydrochloride indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it is prudent to handle 1-(5-Bromo-2-chlorophenyl)pyrrolidine with a high degree of caution.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Personal protective equipment is a critical barrier between you and the chemical, but it's important to remember that it is the last line of defense after engineering and administrative controls.[4]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] However, for any procedure involving a splash hazard, chemical splash goggles and a full-face shield are mandatory.[5][6] | Protects against accidental splashes that could cause serious eye damage. Halogenated compounds can be corrosive or irritants to the eyes.[7][3] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged handling or in the case of a spill, double-gloving or using heavier-duty chemical-resistant gloves (e.g., neoprene or Viton) is recommended. Always consult the glove manufacturer's compatibility chart.[4] | Prevents skin absorption, a potential route of exposure for halogenated aromatic compounds.[1] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[5] |
| Body Protection | A flame-resistant lab coat is essential to protect skin and clothing from splashes and spills.[6] Ensure the lab coat is fully buttoned. | Provides a removable barrier in case of a significant spill, minimizing contact with personal clothing and skin. |
| Foot Protection | Fully enclosed, chemical-resistant shoes are required. | Protects against spills and dropped objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][9] | Halogenated aromatic compounds can be volatile and cause respiratory irritation.[2][3] |
Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and accidents.
Workflow for Safe Handling
Caption: Immediate actions to take in case of an emergency involving 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. [10]Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. [10]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [2][10]
Part 4: Disposal Plan - Environmental Responsibility
Proper disposal of 1-(5-Bromo-2-chlorophenyl)pyrrolidine and associated waste is crucial to protect the environment. As a halogenated organic compound, it is considered hazardous waste. [11]
Waste Segregation and Disposal
-
Solid Waste: All solid waste contaminated with 1-(5-Bromo-2-chlorophenyl)pyrrolidine (e.g., gloves, weighing paper, absorbent material from spills) must be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing 1-(5-Bromo-2-chlorophenyl)pyrrolidine should be collected in a designated, labeled container for halogenated organic waste. Do not mix with other waste streams. [8]* Container Disposal: Empty containers that held 1-(5-Bromo-2-chlorophenyl)pyrrolidine should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, likely via incineration at a facility equipped with scrubbers to handle halogenated byproducts. [11] By adhering to these rigorous safety protocols, researchers can confidently handle 1-(5-Bromo-2-chlorophenyl)pyrrolidine, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Laboratory Personal Protective Equipment (PPE) for Safety and Precision. (n.d.).
- Lab Safety. (2025, November 6). Personal Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Benchchem. (n.d.). Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals.
- National Research Council. (1995). LCSS: BROMINE. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals.
- CymitQuimica. (2025, July 9). Safety Data Sheet.
- Chemtalk. (n.d.). Bromine water - disposal.
- Angene Chemical. (2026, January 2). Safety Data Sheet.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
- Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).
- Sigma-Aldrich. (2025, July 30). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- CPAChem. (2022, December 13). Safety data sheet.
- Google Patents. (n.d.). US4532028A - Method for reducing content of halogenated aromatics in hydrocarbon solutions.
- ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds.
Sources
- 1. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. LCSS: BROMINE [web.stanford.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
